molecular formula C7H7N3O B1417575 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 529508-54-1

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B1417575
CAS No.: 529508-54-1
M. Wt: 149.15 g/mol
InChI Key: AEDCOWYMDRVJLG-UHFFFAOYSA-N
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Description

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS 529508-54-1) is a high-purity heterocyclic compound serving as a key synthetic intermediate in medicinal chemistry and anticancer research . This pyrrolotriazine derivative is recognized as a critical pharmacophore in the development of novel kinase inhibitors . Recent investigations have utilized this core structure to design and synthesize new analogues that act as potent Mer proto-oncogene tyrosine-protein kinase (MerTK) inhibitors . These inhibitors have demonstrated significant cytotoxicity against a range of cancer cell lines, including A549 (lung), MCF-7, and MDA-MB-231 (breast) . The mechanism of action involves binding to the ATP pocket and allosteric sites of the MerTK protein, disrupting signaling pathways that drive cancer cell proliferation and metastasis . Researchers value this compound for its versatility in organic synthesis and its role in exploring structure-activity relationships (SAR). With a molecular formula of C 7 H 7 N 3 O and a molecular weight of 149.15 g/mol, it provides a foundational scaffold for further functionalization . Available with a purity of 97% and higher, it is supplied for laboratory research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDCOWYMDRVJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624012
Record name 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529508-54-1
Record name 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the synthetic pathways leading to 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, integral to numerous therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs.[1][3] The title compound, 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, serves as a crucial building block in the development of these next-generation pharmaceuticals, particularly in the synthesis of potent and selective kinase inhibitors.[4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailing robust, validated protocols.

Strategic Overview of Synthetic Approaches

The synthesis of the pyrrolo[2,1-f][1][2][3]triazinone scaffold has evolved from classical methods requiring harsh conditions to more elegant and efficient strategies. For the specific synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, two primary, modern, and highly effective strategies have emerged as superior: the regioselective intramolecular cyclization of a bis-acylated aminopyrrole and the nucleophile-induced rearrangement of a pyrrolo[1,2-d][1][3][6]oxadiazine intermediate.[2][7] Both pathways offer significant advantages over older methods that often required high temperatures and extended reaction times, providing milder conditions and improved yields.[2][7]

A third, more classical approach involves the direct cyclization of an N-aminated pyrrole derivative. While foundational, this route can present challenges in controlling regioselectivity and may require more forceful conditions. This guide will focus on the two more contemporary and practical methodologies that ensure high fidelity and efficiency.

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Key Synthetic Pathways cluster_2 Target Molecule Start_Pyrrole Substituted 1H-Pyrrole Derivatives Strategy1 Regioselective Intramolecular Cyclization Start_Pyrrole->Strategy1 Formation of 1,2-biscarbamoyl intermediate Strategy2 Rearrangement of Pyrrolooxadiazine Start_Pyrrole->Strategy2 Formation of pyrrolooxadiazine precursor Target 5-Methylpyrrolo[2,1-f]triazin- 4(1H)-one Strategy1->Target Strategy2->Target

Caption: High-level overview of primary synthetic routes.

Pathway I: Regioselective Intramolecular Cyclization

This pathway is distinguished by its efficiency and exceptionally mild reaction conditions. The core principle involves the construction of a 1,2-biscarbamoyl-substituted 1H-pyrrole, which is pre-organized for a highly regioselective ring closure to furnish the desired triazinone.

Mechanistic Rationale and Causality

The success of this strategy hinges on the precise formation of the key 1-amino-1H-pyrrole-2-carboxamide intermediate. The critical N-N bond, a prerequisite for the triazine ring, is installed via electrophilic amination of the pyrrole nitrogen.[1] Subsequent acylation of the newly introduced amino group sets the stage for the final cyclization.

The choice of the cyclizing agent is paramount for ensuring regioselectivity. The use of triphenylphosphine in combination with a halogen source (e.g., bromine) generates a phosphonium intermediate that facilitates the intramolecular nucleophilic attack of the secondary amide nitrogen onto the primary amide carbonyl, leading exclusively to the desired 6-membered triazinone ring. This method's ability to proceed rapidly at 0°C represents a significant process advantage, minimizing side product formation and degradation of sensitive intermediates.[2]

Experimental Protocol: Synthesis via Intramolecular Cyclization

The following protocol is a representative, multi-step procedure adapted from established methodologies.[6]

Step 1: Synthesis of 3-Methyl-1H-pyrrole-2-carboxamide

  • To a solution of 3-methyl-1H-pyrrole-2-carboxylic acid in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0°C.

  • Stir the mixture for 2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0°C) solution of aqueous ammonia (2.0 eq.).

  • Stir for 1 hour, extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the carboxamide.

Step 2: N-Amination of 3-Methyl-1H-pyrrole-2-carboxamide

  • Suspend the pyrrole-2-carboxamide in a mixture of methyl tert-butyl ether (MTBE) and water.

  • Add ammonium chloride (NH₄Cl, 3.0 eq.), sodium hydroxide (NaOH, 3.0 eq.), and a phase-transfer catalyst such as Aliquat 336.

  • Cool the mixture to 0°C and add a solution of sodium hypochlorite (NaClO, 1.5 eq.) dropwise.

  • Stir vigorously for 4-6 hours at room temperature.

  • Separate the organic layer, wash with brine, dry, and concentrate to afford 1-amino-3-methyl-1H-pyrrole-2-carboxamide.

Step 3: Acylation of the 1-Amino Group

  • Dissolve the 1-aminopyrrole from the previous step in DCM.

  • Add triethylamine (1.5 eq.) and cool to 0°C.

  • Add acetyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature.

  • Stir for 3 hours, then quench with water.

  • Extract with DCM, dry the organic layer, and purify by column chromatography to obtain the 1-acetylamino-3-methyl-1H-pyrrole-2-carboxamide intermediate.

Step 4: Intramolecular Cyclization

  • Dissolve the bis-acylated intermediate in anhydrous DCM and cool to 0°C.

  • Add triethylamine (2.0 eq.) followed by triphenylphosphine (PPh₃, 1.2 eq.).

  • Add a solution of bromine (Br₂, 1.1 eq.) in DCM dropwise over 10 minutes. The reaction is typically complete within 5-15 minutes.[2]

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with DCM, dry over sodium sulfate, concentrate, and purify by flash chromatography to yield 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one .

Pathway II: Rearrangement of Pyrrolo[1,2-d][1][3][6]oxadiazines

This alternative, elegant pathway involves the initial formation of a five-membered pyrrolooxadiazine ring, which then undergoes a nucleophile-induced rearrangement to the thermodynamically more stable six-membered triazinone. This approach is also praised for its practicality and mild conditions.[2][6][7]

Mechanistic Rationale and Causality

The key to this pathway is the controlled formation of the pyrrolooxadiazine intermediate. This is typically achieved by cyclizing a precursor bearing an N-amino-pyrrole and an adjacent acyl group derived from an amino acid. The subsequent rearrangement is the critical step. It is initiated by a nucleophile (e.g., a hydroxide or alkoxide ion) which attacks the carbonyl carbon of the oxadiazine ring. This leads to ring-opening, followed by a rapid intramolecular re-cyclization via attack of the pyrrole nitrogen onto the newly formed ester or acid, ultimately yielding the six-membered pyrrolotriazinone. The choice of counter-ion (e.g., Li⁺, Na⁺) for the nucleophile can influence the efficiency of the rearrangement.[2]

Rearrangement_Mechanism Pyrrolo_Oxadiazine Pyrrolo[1,2-d][1,3,4]oxadiazine Intermediate Ring_Opening Nucleophilic Attack & Ring Opening Pyrrolo_Oxadiazine->Ring_Opening Nu⁻ Open_Chain Open-Chain Intermediate Ring_Opening->Open_Chain Ring_Closure Intramolecular Ring Closure Open_Chain->Ring_Closure Target 5-Methylpyrrolo[2,1-f]triazin- 4(1H)-one Ring_Closure->Target

Caption: Conceptual workflow for the rearrangement pathway.

Experimental Protocol: Synthesis via Rearrangement

This protocol outlines the key steps for synthesizing the target molecule through the pyrrolooxadiazine intermediate.

Steps 1 & 2: Synthesis and N-Amination of 3-Methyl-1H-pyrrole-2-carboxamide

  • Follow the same procedures as described in Steps 1 and 2 of Pathway I.

Step 3: Coupling with a Protected Amino Acid

  • Dissolve 1-amino-3-methyl-1H-pyrrole-2-carboxamide in DMF.

  • Add N-Boc-glycine (1.1 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.), and hydroxybenzotriazole (HOBt, 1.2 eq.).

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the coupled product.

Step 4: Formation of the Pyrrolooxadiazine Intermediate

  • Dissolve the product from Step 3 in DCM.

  • Add triphenylphosphine (1.5 eq.) and hexachloroethane (1.5 eq.).

  • Add triethylamine (3.0 eq.) dropwise at 0°C.

  • Stir for 2 hours at room temperature.

  • Wash the reaction mixture with water, dry the organic phase, and purify by chromatography to isolate the pyrrolo[1,2-d][1][3][6]oxadiazine.

Step 5: Nucleophile-Induced Rearrangement

  • Dissolve the pyrrolooxadiazine in a suitable solvent such as tetrahydrofuran (THF).

  • Add an aqueous solution of a nucleophilic base, such as lithium hydroxide (LiOH, 1.5 eq.).

  • Stir at room temperature for 1-3 hours until TLC analysis indicates complete conversion.

  • Neutralize the mixture with dilute HCl and extract with ethyl acetate.

  • Dry, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one .

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity profile. The modern methods detailed here offer clear advantages over historical precedents.

FeaturePathway I: Intramolecular CyclizationPathway II: Rearrangement
Key Step PPh₃/Br₂ mediated ring closureNucleophile-induced rearrangement
Reaction Conditions Very mild (0°C), rapid (5-15 min)[2]Mild (Room Temp), moderate time (1-3 h)
Intermediates 1,2-biscarbamoyl-substituted pyrrolePyrrolo[1,2-d][1][3][6]oxadiazine
Process Control Highly regioselective; sensitive to stoichiometryRequires isolation of oxadiazine intermediate
Advantages Exceptional speed, high efficiency, minimal side productsRobust, utilizes common reagents, good yields
Considerations Requires careful handling of bromineMay involve an additional step for intermediate formation

Conclusion

The synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is most effectively achieved through modern, high-fidelity pathways such as regioselective intramolecular cyclization or the rearrangement of a pyrrolooxadiazine intermediate. These methods provide significant improvements in terms of reaction conditions, efficiency, and scalability compared to older synthetic strategies.[2][7] By understanding the mechanistic principles behind these routes, researchers and process chemists can confidently and reliably produce this valuable intermediate, accelerating the discovery and development of novel therapeutics targeting a range of diseases.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a heterocyclic compound featuring a fused pyrrole and triazine ring system, is a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, including kinase inhibitors for oncology and antiviral agents.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, including its structural features, solubility, lipophilicity, and ionization behavior. Where experimental data is not publicly available, estimations based on closely related analogs and computational predictions are provided to guide researchers. Detailed, field-proven experimental protocols for the determination of these key parameters are also presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrrolotriazinone Scaffold

The pyrrolo[2,1-f][4][5][6]triazin-4(1H)-one core represents a privileged scaffold in modern drug discovery. The fusion of an electron-rich pyrrole ring with a nitrogen-rich triazine ring creates a unique electronic and steric environment, enabling diverse interactions with biological targets.[2][4] This scaffold has been successfully incorporated into molecules targeting a range of enzymes and receptors, demonstrating its versatility and potential for the development of novel therapeutics.[2][4] 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, with its appended methyl group, serves as a key building block for creating more complex and potent drug candidates. The methyl group can influence metabolic stability, binding affinity, and overall pharmacological profile. A deep understanding of the fundamental physicochemical properties of this core structure is the bedrock upon which successful drug development programs are built.

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a therapeutic agent is dictated by its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This section details the known and predicted physicochemical parameters of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Chemical Structure and General Information
  • IUPAC Name: 5-methyl-1H-pyrrolo[2,1-f][4][5][6]triazin-4-one

  • Synonyms: 5-Methylpyrrolo[2,1-f][4][5][6]triazin-4(1H)-one, 5-methyl-3H-pyrrolo[2,1-f][4][5][6]triazin-4-one[7]

  • CAS Number: 529508-54-1[8]

  • Molecular Formula: C₇H₇N₃O[8]

  • Molecular Weight: 149.15 g/mol [8]

Table 1: Summary of Physicochemical Properties

PropertyValue (Experimental)Value (Predicted/Calculated)Data Source (Predicted)
Melting PointNot Available214 °CPubChem[7]
Boiling PointNot AvailableNot Available-
Water SolubilityNot AvailableModerate in polar solventsGeneral observation[4]
pKaNot AvailableNot Available-
logPNot Available0.33 - 0.6ChemScene, PubChem[7]
Topological Polar Surface Area (TPSA)Not Available46.4 - 50.16 ŲPubChem, ChemScene[7]
Hydrogen Bond DonorsNot Available1ChemScene
Hydrogen Bond AcceptorsNot Available3ChemScene
Spectroscopic Data (Predicted)

2.2.1. 1H NMR (Proton Nuclear Magnetic Resonance)

  • Predicted Chemical Shifts (in DMSO-d6, 400 MHz):

    • Methyl Protons (-CH3): A singlet expected around δ 2.3-2.5 ppm.

    • Pyrrole Protons: Two doublets or multiplets in the aromatic region, likely between δ 6.5 and 7.5 ppm.

    • Triazine Proton: A singlet expected in the downfield region, potentially between δ 8.0 and 8.5 ppm.

    • NH Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely appearing downfield (> 10 ppm).

2.2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Predicted Chemical Shifts (in DMSO-d6, 100 MHz):

    • Methyl Carbon (-CH3): An aliphatic signal expected around δ 10-15 ppm.

    • Pyrrole Carbons: Signals for the pyrrole ring carbons would be expected in the range of δ 100-130 ppm.

    • Carbonyl Carbon (C=O): A characteristic downfield signal for the ketone carbonyl, anticipated around δ 155-160 ppm.

    • Triazine and Fused Carbons: Signals for the carbons of the triazine ring and the fusion carbons would likely appear in the range of δ 130-155 ppm.

2.2.3. Mass Spectrometry (MS)

  • Expected Molecular Ion Peak: For the molecular formula C₇H₇N₃O, the expected exact mass would be approximately 149.0589 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 150.0667.

  • Predicted Fragmentation Pattern: Fragmentation would likely involve the loss of small neutral molecules such as CO, N₂, or CH₃CN. The specific fragmentation pattern would provide valuable structural information.

2.2.4. Infrared (IR) Spectroscopy

  • Predicted Key Absorption Bands:

    • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

    • C-H Stretch (aromatic and aliphatic): Sharp peaks around 2900-3100 cm⁻¹.

    • C=O Stretch (amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

    • C=N and C=C Stretches: Multiple bands in the region of 1400-1600 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be robust and reproducible, providing a solid foundation for in-house characterization.

Synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

While a specific protocol for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is not explicitly detailed in the reviewed literature, a general and effective synthetic route for the pyrrolo[2,1-f][4][5][6]triazin-4(1H)-one scaffold has been established.[11][12][13] This can be adapted for the synthesis of the 5-methyl derivative.

Diagram 1: General Synthetic Pathway

Synthesis A Substituted Pyrrole-2-carboxylic Acid B Pyrrole-2-carboxamide A->B Amidation C 1-Aminopyrrole B->C N-amination D Acylated 1-Aminopyrrole C->D Acylation E 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one D->E Intramolecular Cyclization

Caption: General synthetic route to the pyrrolotriazinone core.

Step-by-Step Methodology:

  • Amidation of 4-Methyl-1H-pyrrole-2-carboxylic acid:

    • To a solution of 4-methyl-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., DIPEA).

    • Introduce the desired amine (e.g., ammonia or an appropriate amine precursor) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the resulting 4-methyl-1H-pyrrole-2-carboxamide by column chromatography or recrystallization.

  • N-amination of 4-Methyl-1H-pyrrole-2-carboxamide:

    • Treat the pyrrole-2-carboxamide with an aminating agent such as hydroxylamine-O-sulfonic acid or a chloramine solution generated in situ under phase-transfer conditions.[4]

    • The reaction is typically carried out in a biphasic system with a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt).

    • After completion, separate the organic layer, wash, dry, and concentrate to yield the 1-amino-4-methyl-1H-pyrrole-2-carboxamide.

  • Acylation of 1-Amino-4-methyl-1H-pyrrole-2-carboxamide:

    • Acylate the 1-amino group with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).

    • Monitor the reaction progress and, upon completion, quench the reaction and purify the acylated product.

  • Intramolecular Cyclization:

    • The final cyclization to form the triazinone ring can be achieved under oxidative conditions. A common method involves treatment with triphenylphosphine and bromine in the presence of a base like triethylamine at low temperatures (e.g., 0 °C).[12][13]

    • The reaction is typically rapid. After workup, the crude product is purified by column chromatography to afford the final 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Diagram 2: Shake-Flask Solubility Workflow

Solubility A Add excess compound to buffer B Equilibrate (e.g., 24-48h shaking) A->B C Separate solid and liquid (centrifuge/filter) B->C D Quantify concentration in supernatant (HPLC/UV-Vis) C->D E Determine Solubility D->E LogP A Dissolve compound in pre-saturated octanol/water B Mix and equilibrate phases A->B C Separate octanol and aqueous layers B->C D Quantify concentration in each phase C->D E Calculate LogP = log([C]octanol / [C]water) D->E pKa A Dissolve compound in water/co-solvent B Titrate with standardized acid or base A->B C Monitor pH with a calibrated electrode B->C D Plot pH vs. titrant volume C->D E Determine pKa from the titration curve (half-equivalence point) D->E

References

An In-depth Technical Guide to 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS Number: 529508-54-1), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its pivotal role as a pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors. This document is structured to provide not just procedural information, but also the scientific rationale behind the application of this versatile scaffold.

Introduction: The Rise of the Pyrrolo[2,1-f]triazine Core

The pyrrolo[2,1-f][1][2]triazine scaffold is a unique bicyclic heterocycle containing a bridgehead nitrogen atom.[1] First synthesized in the late 1970s, it remained on the periphery of medicinal chemistry until its incorporation into C-nucleosides as a purine mimetic.[3] However, with the explosion of the kinase inhibitor field in the early 2000s, the pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" structure.[3] Its rigid conformation and ability to form key hydrogen bond interactions within the ATP-binding site of kinases have made it an integral component of numerous clinical candidates and approved drugs, including the antiviral Remdesivir and the anticancer agent Brivanib.[3]

5-Methylpyrrolo[2,1-f]triazin-4(1H)-one represents a foundational embodiment of this privileged scaffold. The presence of the 5-methyl group has been shown to be a critical determinant of potency in several kinase inhibitor series, while the 4-oxo functionality provides a key vector for further chemical elaboration.[4] This guide will explore the intrinsic value of this specific molecule and its application in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a core scaffold is fundamental to its effective use in drug design and synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 529508-54-1[1][5]
Molecular Formula C₇H₇N₃O[1][2]
Molecular Weight 149.15 g/mol [1][5]
XLogP3 0.6[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Spectroscopic Data (Representative)

While specific, publicly available spectra for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one are limited, data from closely related analogs, such as dimethyl 7-methyl-2-aryl-4-aryl-pyrrolo[2,1-f][1][2]triazine-5,6-dicarboxylates, provide valuable insights into the expected spectroscopic features.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around δ 2.8 ppm), and distinct aromatic protons on the pyrrole and triazine rings. For example, in related structures, the methyl protons at a similar position appear as a singlet at δ 2.84 ppm.[6]

  • ¹³C NMR: The carbon NMR would reveal signals for the methyl carbon, the carbonyl carbon (C4), and the carbons of the fused heterocyclic system. In analogous compounds, the methyl carbon resonates around δ 10.5 ppm.[6]

  • Mass Spectrometry: The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z 149, with fragmentation patterns corresponding to the loss of small molecules like CO and HCN. A related dicarboxylate derivative shows a strong molecular ion peak.[6]

Synthesis of the Pyrrolotriazinone Core

The synthesis of the pyrrolo[2,1-f][1][2]triazin-4(3H)-one core can be achieved through several strategic approaches, primarily involving the construction of the triazinone ring onto a pre-existing pyrrole derivative.[3]

General Synthetic Strategies

Two principal retrosynthetic disconnections are commonly employed for the synthesis of the pyrrolotriazinone scaffold.

retrosynthesis Target 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one RouteA Route A: Cyclization from N-aminopyrrole Target->RouteA RouteB Route B: Rearrangement of Pyrrolooxadiazine Target->RouteB StartingA Substituted N-aminopyrrole RouteA->StartingA StartingB Substituted Pyrrolooxadiazine RouteB->StartingB

Figure 1. Retrosynthetic analysis of the pyrrolotriazinone core.

Route A involves the cyclization of an N-aminopyrrole derivative with a suitable one-carbon synthon.[3] Route B utilizes a nucleophile-induced rearrangement of a pyrrolooxadiazine precursor.[7]

Experimental Protocol: Synthesis from a Pyrrole Precursor (Illustrative)

The following protocol is a representative, multi-step synthesis adapted from literature procedures for analogous pyrrolotriazinones.[7] This pathway highlights the key chemical transformations required to construct the target molecule.

synthesis_workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization Pyrrole Methyl 4-methyl-1H-pyrrole-2-carboxylate Amination N-Amination (e.g., NH2Cl, NaH) Pyrrole->Amination N_aminopyrrole Methyl 1-amino-4-methyl-1H-pyrrole-2-carboxylate Amination->N_aminopyrrole Cyclization Cyclization (e.g., Formamidine acetate) N_aminopyrrole->Cyclization Product 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Cyclization->Product

Figure 2. Illustrative workflow for the synthesis of the target compound.

Step 1: Synthesis of Methyl 1-amino-4-methyl-1H-pyrrole-2-carboxylate

  • To a solution of methyl 4-methyl-1H-pyrrole-2-carboxylate in an appropriate anhydrous solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of an aminating agent, such as chloramine (NH₂Cl) or O-(diphenylphosphinyl)hydroxylamine, dropwise.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aminated pyrrole.

Causality: The initial deprotonation of the pyrrole nitrogen with a strong base like NaH is crucial for the subsequent nucleophilic attack on the electrophilic aminating agent. The choice of aminating agent can influence the reaction efficiency and safety profile.

Step 2: Cyclization to 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

  • Combine the purified methyl 1-amino-4-methyl-1H-pyrrole-2-carboxylate with formamidine acetate in a suitable high-boiling solvent (e.g., formamide).[3]

  • Heat the reaction mixture to a high temperature (e.g., 165 °C) and maintain for several hours.

  • Monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Causality: The high temperature is necessary to drive the condensation and intramolecular cyclization, leading to the formation of the thermodynamically stable fused triazinone ring system. Formamidine acetate serves as the source of the N=CH-NH₂ unit required to complete the triazine ring.

Mechanism of Action and Role in Kinase Inhibition

While 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is not typically a potent kinase inhibitor in its own right, it serves as a critical pharmacophore that anchors more complex molecules into the ATP-binding site of various kinases.

The Pyrrolotriazine Scaffold as a Hinge-Binder

The primary role of the pyrrolo[2,1-f]triazine core is to act as a "hinge-binder," forming key hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction mimics the binding of the adenine moiety of ATP. Docking studies of pyrrolotriazine-based inhibitors into the active sites of kinases like VEGFR-2 and c-Met have consistently shown a hydrogen bond between the N1 nitrogen of the pyrrolotriazine ring and the backbone NH of a key hinge residue (e.g., Cys919 in VEGFR-2).[8]

The Significance of the 5-Methyl Group

Structure-activity relationship (SAR) studies on various series of pyrrolotriazine-based kinase inhibitors have demonstrated the importance of substitution at the 5-position. In a series of VEGFR-2 inhibitors, the introduction of a methyl group at the 5-position was found to be crucial for achieving potent inhibitory activity.[4] This "magic methyl" effect can be attributed to several factors:

  • Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket within the active site, enhancing binding affinity.

  • Conformational Restriction: The methyl group can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding and reducing the entropic penalty upon binding.

  • Improved Physicochemical Properties: Methylation can favorably modulate properties such as solubility and metabolic stability.

The Role of the 4-Oxo Group

The ketone at the 4-position serves two primary functions. Firstly, it influences the electronic properties of the heterocyclic system, which can impact the strength of the hinge-binding interactions. Secondly, and more importantly from a medicinal chemistry perspective, it provides a crucial synthetic handle. The 4-oxo group can be converted to a 4-chloro or other leaving group, allowing for the introduction of various side chains via nucleophilic aromatic substitution. These side chains are often designed to extend into other regions of the ATP-binding site to enhance potency and selectivity.

kinase_binding cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrrolotriazinone-Based Inhibitor Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Core Pyrrolotriazinone Core Core->Hinge H-Bonding Methyl 5-Methyl Group Methyl->HydrophobicPocket Hydrophobic Interaction SideChain Substituent at C4 (via 4-oxo) SideChain->SolventFront Selectivity & Potency

Figure 3. Schematic of pyrrolotriazinone-based inhibitor binding in a kinase active site.

Applications in Drug Discovery and Development

The utility of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is best demonstrated by its application as a key intermediate in the synthesis of potent and selective inhibitors of various therapeutic targets.

Kinase Inhibitors

The pyrrolotriazinone scaffold has been successfully employed in the development of inhibitors for a range of kinases implicated in cancer and inflammatory diseases:

  • VEGFR-2: As discussed, the 5-methyl-pyrrolotriazine core is a key feature of potent VEGFR-2 inhibitors.[4]

  • PI3K: Numerous patent applications describe the use of pyrrolotriazinones in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of cancer.[9][10]

  • c-Met and other Receptor Tyrosine Kinases: This scaffold has been used to generate dual inhibitors of c-Met and VEGFR-2, as well as inhibitors of EGFR and HER2.[8]

  • p38α MAP Kinase: Modification of the pyrrolotriazine core has led to potent and orally active inhibitors of p38α MAP kinase for inflammatory diseases.[11]

Other Therapeutic Targets

Beyond kinases, the pyrrolotriazinone scaffold has shown promise against other classes of enzymes, including Eg5 kinesin and Tankyrase, further highlighting its versatility.[12]

Standardized In Vitro Assay Protocol: Kinase Inhibition

To evaluate the potential of novel compounds derived from 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a standardized in vitro kinase inhibition assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In the wells of a white assay plate, add the kinase, the substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measurement: After a short incubation at room temperature to stabilize the signal, measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using controls (no enzyme for 100% inhibition, vehicle for 0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: This protocol incorporates essential controls for self-validation. The inclusion of a "no enzyme" control establishes the baseline for 100% inhibition, while the "vehicle only" (DMSO) control defines the 0% inhibition level. A known inhibitor for the target kinase should also be included as a positive control to validate the assay performance.

Conclusion

5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is more than just a chemical intermediate; it is a strategically designed building block that embodies the key features of a successful kinase inhibitor pharmacophore. Its rigid, planar structure provides an ideal scaffold for presenting substituents in the correct orientation for binding to the ATP pocket, while the 5-methyl group often enhances potency through favorable hydrophobic and conformational effects. The 4-oxo position provides a convenient point for chemical diversification, allowing for the fine-tuning of activity and selectivity against a wide range of therapeutic targets. As the demand for novel, targeted therapies continues to grow, the utility of this versatile and privileged scaffold in drug discovery is set to expand even further.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets.[1] Initially explored in the context of C-nucleosides, its journey has seen a significant expansion into the realm of kinase inhibition, driven by the pressing need for novel, druggable chemotypes in oncology and other disease areas.[2] This guide provides a deep dive into the core mechanisms of action of pyrrolo[2,1-f]triazine derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Core Mechanism: Competitive Inhibition of Kinase ATP-Binding Sites

The predominant mechanism of action for the vast majority of bioactive pyrrolo[2,1-f]triazine derivatives is the competitive inhibition of protein kinases.[3][4] These small molecules are designed to occupy the ATP-binding pocket of the kinase catalytic domain. The fused heterocyclic system of the pyrrolo[2,1-f]triazine core provides a rigid framework that can be appropriately substituted to achieve high-affinity interactions with key amino acid residues within this pocket.[3] The presence of multiple heteroatoms allows for the formation of crucial hydrogen bonds and other non-covalent interactions, which are often not achievable with simpler monocyclic or phenyl-fused heterocyclic systems.[3]

By occupying the ATP-binding site, these inhibitors prevent the binding of the natural substrate, ATP, thereby blocking the phosphotransferase reaction that is central to kinase function. This inhibition disrupts the downstream signaling cascades that are often dysregulated in diseases like cancer.[3][5]

A Multi-Targeted Scaffold: Key Kinase Families and Signaling Pathways

The true power of the pyrrolo[2,1-f]triazine scaffold lies in its adaptability to target a wide array of kinases implicated in various pathologies.

Receptor Tyrosine Kinases (RTKs) in Oncology

A significant number of pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of RTKs, which are crucial regulators of cell growth, proliferation, and angiogenesis.

  • VEGFR-2 and c-Met: Several derivatives have demonstrated potent dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene, two key drivers of tumor angiogenesis and metastasis.[3][6] For instance, compound 27a exhibited IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM against c-Met and VEGFR-2, respectively.[6] This dual inhibition offers a synergistic approach to anti-cancer therapy by simultaneously targeting tumor cell proliferation and the formation of new blood vessels that supply the tumor.[6]

  • EGFR Family: The Epidermal Growth Factor Receptor (EGFR) family, including HER1, HER2, HER3, and HER4, is a well-established target in cancer therapy.[3] Pyrrolo[2,1-f]triazine derivatives have been synthesized to inhibit both wild-type and mutant forms of EGFR, addressing the challenge of acquired resistance in cancer treatment.[5] The inhibition of the EGFR family disrupts downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF cascades.[3]

  • Other RTKs: The scaffold has also been successfully employed to develop inhibitors of other important RTKs, including the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Anaplastic Lymphoma Kinase (ALK).[3]

Non-Receptor Tyrosine and Serine/Threonine Kinases

Beyond RTKs, pyrrolo[2,1-f]triazine derivatives have shown efficacy against intracellular kinases.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7][8] Derivatives of pyrrolo[2,1-f]triazine have been developed as selective inhibitors of PI3K isoforms, particularly p110α and p110δ.[9][10][11] For example, compound 14a showed selective activity against p110α and p110δ with IC50 values of 122 nM and 119 nM, respectively.[9]

  • JAK Family: The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. A series of pyrrolo[1,2-f]triazines have been evaluated against different JAK isoforms, with some compounds displaying potent and selective activity against JAK2.[3]

  • AAK1 in Neuropathic Pain: In a departure from oncology, pyrrolo[2,1-f]triazine derivatives have been investigated as inhibitors of Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in receptor endocytosis.[12][13] AAK1 has been identified as a potential therapeutic target for the treatment of neuropathic pain.[12][13]

The following diagram illustrates the central role of pyrrolo[2,1-f]triazine derivatives in inhibiting key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, EGFR, c-Met) RAS RAS/RAF Pathway RTK->RAS PI3K PI3K RTK->PI3K Pyrrolo Pyrrolo[2,1-f]triazine Derivatives Pyrrolo->RTK Pyrrolo->PI3K Inhibition JAK JAK Pyrrolo->JAK Inhibition AAK1 AAK1 Pyrrolo->AAK1 Inhibition Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) RAS->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Endocytosis Receptor Endocytosis AAK1->Endocytosis

Caption: Inhibition of Key Signaling Pathways by Pyrrolo[2,1-f]triazine Derivatives.

Beyond Kinase Inhibition: Antiviral Mechanisms

While kinase inhibition is the primary mechanism, some pyrrolo[2,1-f]triazine derivatives have shown promise as antiviral agents, notably against influenza virus.[14] Molecular docking studies suggest that these compounds may act by inhibiting viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[14] This highlights the scaffold's potential to be adapted for mechanisms of action outside of kinase inhibition.

Quantitative Data Summary

The potency of pyrrolo[2,1-f]triazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). The following table summarizes the in vitro potency of selected derivatives against their respective kinase targets.

CompoundTarget Kinase(s)IC50 / KiReference
Compound 19 c-Met / VEGFR-22.3 ± 0.1 nM / 5.0 ± 0.5 nM[3]
Compound 27a c-Met / VEGFR-22.3 ± 0.1 nM / 5.0 ± 0.5 nM[6]
Compound 22 ALK6 nM[3]
BMS-754807 IGF-1R2 nM[3]
Compound 2 VEGFR-20.066 µM[3]
Compound 3 VEGFR-20.023 µM[3]
Compound 1 EGFR0.100 µM[3]
Compound 14a p110α / p110δ122 nM / 119 nM[9]

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanism of action of pyrrolo[2,1-f]triazine derivatives relies on a combination of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, assay buffer, kinase detection reagent (e.g., HTRF® KinEASE™-STK S1).

  • Assay Procedure:

    • Add the test compound (pyrrolo[2,1-f]triazine derivative) at various concentrations to the wells of a microplate.

    • Add the VEGFR-2 enzyme and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Read the plate on a suitable plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Example: HUVEC)

This assay assesses the effect of a compound on the proliferation of cells that are dependent on the target kinase for growth.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.

  • Assay Procedure:

    • Seed HUVECs into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine derivative.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a proliferation reagent (e.g., CellTiter-Glo®) to measure cell viability.

    • Read the luminescence on a plate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

The following diagram outlines a typical workflow for elucidating the mechanism of action.

G cluster_workflow Mechanism of Action Workflow Start Pyrrolo[2,1-f]triazine Derivative Synthesis Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Start->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Docking Molecular Docking Studies End Mechanism of Action Elucidated Docking->End In_Vivo In Vivo Animal Models In_Vivo->End SAR->Docking SAR->In_Vivo

Caption: Experimental Workflow for Mechanism of Action Studies.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of a diverse range of kinases. Its rigid, yet adaptable, structure allows for fine-tuning of its pharmacological properties to target specific kinases implicated in cancer, pain, and potentially other diseases. Future research will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, exploring novel kinase targets, and expanding their therapeutic applications beyond oncology. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

The Pyrrolo[2,1-f]triazine Nucleus: A Privileged Scaffold in Modern Kinase Inhibitor Design

The Pyrrolo[2,1-f][1][2][3]triazine Nucleus: A Privileged Scaffold in Modern Kinase Inhibitor Design

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors has become a cornerstone of modern drug discovery, particularly in oncology. Within the medicinal chemist's toolkit, the concept of the "privileged scaffold" — a molecular framework capable of binding to multiple biological targets with high affinity — offers a powerful strategy for accelerating the development of novel therapeutics. This guide provides a comprehensive exploration of the pyrrolo[2,1-f][1][2][3]triazine nucleus, a versatile heterocyclic system that has emerged as a premier kinase inhibitor template. We will dissect its rational design, trace its synthetic evolution, analyze its intricate structure-activity relationships (SAR), and showcase its successful application across a diverse array of kinase targets, leading to the discovery of clinical candidates and approved drugs.

Genesis of a Scaffold: Rational Design Through Bioisosteric Mimicry

The discovery of the pyrrolo[2,1-f][1][2][3]triazine template is a prime example of rational drug design, born from the well-established success of the quinazoline scaffold.[1][2] Marketed drugs like Iressa® (Gefitinib) and Tarceva® (Erlotinib), both potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, validated the 4-anilinoquinazoline core as a highly effective pharmacophore for ATP-competitive inhibition.

The central hypothesis was that a bioisosteric replacement of the quinazoline's benzene ring with a pyrrole ring could yield a novel heterocyclic system that retains the key hinge-binding interactions while offering unique vectors for chemical exploration and potentially improved physicochemical properties.[1][2] This led to the conception of the pyrrolo[2,1-f][1][2][3]triazine nucleus.

Initial studies quickly validated this approach. By appending the 4-((3-chloro-4-fluorophenyl)amino) side chain, known to confer EGFR inhibitory activity from the quinazoline series, to the pyrrolotriazine core, researchers created compound 9 (see Table 1), a potent inhibitor of EGFR's tyrosine kinase activity (IC₅₀ = 118 nM).[2] Similarly, attaching a side chain known to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) resulted in potent VEGFR-2 inhibitors.[1][2] These initial findings confirmed that the pyrrolotriazine nucleus effectively mimicked the quinazoline template, establishing it as a promising new scaffold for kinase inhibitor discovery.[1][2]

Gcluster_0Established Quinazoline Scaffoldcluster_1Novel Pyrrolotriazine ScaffoldquinazolineQuinazoline Core(e.g., Iressa, Tarceva)q_aniline4-Anilino Group(Hinge Binding)quinazoline->q_anilineProvides keypharmacophorebioisostereBioisostericReplacementquinazoline->bioisosterepyrrolotriazinePyrrolo[2,1-f]triazine Corep_aniline4-Anilino Group(Hinge Binding)pyrrolotriazine->p_anilineMaintains keypharmacophorebioisostere->pyrrolotriazinecaptionBioisosteric relationship between quinazoline and pyrrolotriazine.

Caption: Bioisosteric relationship between quinazoline and pyrrolotriazine.

Synthesis and Chemical Tractability: Enabling Rapid SAR Exploration

A key advantage of any privileged scaffold is its synthetic accessibility, which allows for the rapid generation of analogs to build a comprehensive SAR profile. The pyrrolo[2,1-f][1][2][3]triazine core is readily accessible through several established synthetic routes, typically starting from substituted pyrrole derivatives.[3]

A common and effective strategy involves the N-amination of a pyrrole-2-carboxylate, followed by cyclization and subsequent functionalization to install the critical C4-anilino group. This robust chemistry enables modifications at various positions of the bicyclic core, facilitating extensive medicinal chemistry campaigns. The development of scalable process chemistry has further enhanced the scaffold's utility, enabling the production of key intermediates and final compounds on a larger scale for advanced preclinical and clinical studies.[4][5]

Gcluster_0Key StepsstartPyrrole-2-carboxylateaminationN-Aminationstart->aminationcyclizationCyclization withFormamidine Acetateamination->cyclizationcorePyrrolotriazinoneIntermediatecyclization->coreactivationActivation (e.g., POCl₃)core->activationchloroC4-Chloro Intermediateactivation->chlorosnarNucleophilic AromaticSubstitution (SNAr)chloro->snarfinal4-Anilino-pyrrolo[2,1-f]triazine(Final Product)snar->finalcaptionGeneralized synthetic workflow for pyrrolotriazine inhibitors.

Caption: Generalized synthetic workflow for pyrrolotriazine inhibitors.

Decoding the Structure-Activity Relationship (SAR)

Systematic exploration of the pyrrolo[2,1-f][1][2][3]triazine scaffold has revealed distinct roles for each substitution position, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • The C4-Position: The Hinge-Binding Anchor: The aniline substituent at the C4 position is paramount for potent kinase inhibition. This group occupies the adenine pocket of the ATP binding site and forms critical hydrogen bonds with the kinase hinge region, mimicking the interactions of ATP itself.[6][7] The specific substitution pattern on the aniline ring is a primary determinant of kinase selectivity. For instance, a (3-chloro-4-fluorophenyl)amino group confers potent EGFR inhibition, while a (3-hydroxy-4-methylphenyl)amino group provides potent inhibitors of VEGFR-2.[1][2]

  • The C5, C6, and C7 Positions: Modulating Potency and Properties: Initial SAR studies demonstrated that the pyrrole moiety offered fertile ground for optimization.

    • Positions 5 and 6: These positions are generally tolerant of substitution, allowing for the introduction of various side chains to modulate physicochemical properties, improve potency, or enhance selectivity.[1][2] For example, introducing polar side chains at C6 led to significant improvements in in vitro potency against Met kinase.[8] The incorporation of aryl and heteroaryl ketones at the C6 position yielded potent inhibitors of p38α MAP kinase with in vivo efficacy.[9]

    • Position 7: In contrast, substitution at the C7 position in the initial 4-substituted series often leads to a substantial loss of inhibitory activity, suggesting this vector points towards a sterically constrained region of the ATP pocket.[1][2]

  • The 2,7-Disubstituted Scaffold: A New Variant for New Targets: A significant evolution of the template was the design of a novel 2,7-disubstituted pyrrolotriazine scaffold. This variant was conceived to mimic the bioactive conformation of the well-known diaminopyrimidine motif, leading to the discovery of potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[10] This demonstrates the remarkable plasticity of the core structure, allowing it to be adapted to target distinct kinase families.

Table 1: Representative SAR of Pyrrolo[2,1-f]triazine Analogs
CompoundTarget Kinase(s)Key SubstitutionsIC₅₀ (nM)Reference
9 EGFRC4: (3-chloro-4-fluorophenyl)amino118[2]
10 EGFRC4: (3-chloro-4-fluorophenyl)amino; C5: -CH₃134[2]
11 EGFRC4: (3-chloro-4-fluorophenyl)amino; C6: -CH₃102[2]
2 VEGFR-2C4: (4-methyl-3-(pyridin-3-ylmethoxy)phenyl)amino66[6]
BMS-754807 IGF-1R / IRC2: cyclopropyl; C4: (3-fluoro-4-(pyridin-2-ylmethoxy)phenyl)amino2[6][11]
27 JAK2C2: (1H-pyrazol-4-yl)amino; C4: (4-morpholinophenyl)amino1.3 (cell)[6]
BMS-582664 VEGFR-2 / FGFR-1C4: (2,4-difluoro-5-(methoxycarbamoyl)phenyl)amino1.1 (VEGFR-2)[6][12]
ALK Lead (30) ALKC2: (2,6-dichloro-3,5-dimethoxyphenyl)amino; C7: morpholino3[10]
AAK1 Inhibitor AAK1C4: (4-(piperidin-4-yl)phenyl)amino; C6: thiadiazole<10[13]

Mechanism of Action: Competitive ATP Pocket Occupancy

The pyrrolo[2,1-f]triazine scaffold functions as an ATP-competitive inhibitor. X-ray crystallography studies have provided detailed atomic-level insights into its binding mode. The core heterocycle binds in the adenine pocket, with the N1 nitrogen of the triazine ring and the aniline N-H forming a donor-acceptor-donor hydrogen bond pattern with the kinase hinge region backbone.[6][13] This interaction is crucial for anchoring the inhibitor. The substituents at the C4, C5, and C6 positions can then extend into adjacent hydrophobic pockets, which are not utilized by ATP, thereby conferring both potency and selectivity.[7]

Gcluster_0Kinase ATP Binding Sitecluster_1Pyrrolotriazine InhibitorhingeHinge Region(e.g., Met-NH, Glu-C=O)pocketHydrophobicSelectivity PocketgatekeeperGatekeeperResiduecorePyrrolotriazine Corecore->hingePositions inAdenine RegionanilineC4-Anilineaniline->hingeH-Bonds(Key Anchor)c6_subC6-Substituentc6_sub->pocketExploits forSelectivitycaptionSchematic of inhibitor binding in the kinase ATP pocket.

Caption: Schematic of inhibitor binding in the kinase ATP pocket.

Versatility in Action: Targeting a Spectrum of Kinases

The true measure of a privileged scaffold is its applicability to a wide range of biological targets. The pyrrolotriazine template has proven its versatility through the successful development of inhibitors for numerous kinase families, addressing diverse therapeutic needs.

  • Oncology (Receptor Tyrosine Kinases):

    • EGFR/HER2: Efforts to target both EGFR and HER2, which are frequently co-expressed in tumors, led to dual inhibitors like BMS-599626.[7]

    • VEGFR-2/FGFR-1: To combat tumor angiogenesis, dual inhibitors targeting both the VEGF and FGF signaling pathways were developed, culminating in the clinical candidate BMS-582664.[12]

    • c-Met: The scaffold was adapted to yield potent inhibitors of the c-Met kinase, a key driver in various cancers.

    • IGF-1R: The 2,4-disubstituted pyrrolotriazine BMS-754807 emerged as a clinical candidate for inhibiting the insulin-like growth factor 1 receptor (IGF-1R).[6][11]

  • Oncology (Non-Receptor Tyrosine Kinases):

    • ALK: A redesigned 2,7-disubstituted scaffold yielded potent ALK inhibitors with in vivo antitumor activity in lymphoma models.[10]

    • JAK2: The template was successfully applied to develop inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative disorders.[6]

  • Inflammation and Other Indications:

    • p38α MAP Kinase: C6-ketone derivatives were identified as potent, orally active inhibitors of p38α, a target for inflammatory diseases.[9]

    • AAK1: In a significant expansion beyond oncology and inflammation, the scaffold was used to develop inhibitors of Adaptor Associated Kinase 1 (AAK1) for the treatment of neuropathic pain.[13]

Core Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for the synthesis and evaluation of pyrrolotriazine-based inhibitors.

Protocol 1: General Synthesis of a 4-Anilino-pyrrolo[2,1-f][1][2][3]triazine

This protocol is a representative procedure adapted from published literature for synthesizing a core intermediate.[1][2]

  • Step A: N-Amination of Pyrrole: To a solution of methyl pyrrole-2-carboxylate (11 ) in a suitable solvent (e.g., DCM), add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS).

  • Step B: Cyclization to Pyrrolotriazinone: Treat the N-aminopyrrole intermediate with formamidine acetate in a high-boiling solvent like 2-ethoxyethanol and heat at reflux. Upon cooling, the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product (8 ) typically precipitates and can be collected by filtration.

  • Step C: Chlorination: Suspend the pyrrolotriazinone (8 ) in phosphorus oxychloride (POCl₃), optionally with a catalytic amount of DMF. Heat the mixture at reflux to afford the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine intermediate. Carefully quench the reaction with ice water and extract the product.

  • Step D: Nucleophilic Aromatic Substitution (SNAr): Dissolve the 4-chloro intermediate and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a polar aprotic solvent such as isopropanol or dioxane. Add a base (e.g., DIEA) or acid catalyst (e.g., HCl) and heat the reaction until the starting material is consumed. Purify the final product (9 ) by column chromatography or recrystallization.

Self-Validation System: Each step must be monitored for completion using LCMS to confirm the mass of the expected product and TLC for reaction progress. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a typical homogeneous time-resolved fluorescence (HTRF) assay to determine inhibitor IC₅₀ values.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare serial dilutions of the test compound (pyrrolo[2,1-f][1][2][3]triazine analog) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well low-volume plate, add the test compound, the target kinase enzyme (e.g., recombinant EGFR), and the biotinylated peptide substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (APC) and 620 nm (europium).

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation System: The assay includes positive controls (no inhibitor, 100% activity) and negative controls (no enzyme or no ATP, 0% activity). A known reference inhibitor should be run in parallel to validate assay performance. The Z' factor should be > 0.5 for a robust assay.

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold has completed a remarkable journey from a rationally designed bioisostere to a clinically and commercially validated privileged structure. Its synthetic tractability, coupled with its ability to be decorated with diverse functionality, has allowed it to be tailored for potent and selective inhibition of a wide array of protein kinases. Its presence in the FDA-approved drug Avapritinib (a KIT/PDGFRA inhibitor) solidifies its importance in oncology.[6] Furthermore, its incorporation into the antiviral drug Remdesivir, though not a kinase inhibitor, underscores the broad utility of this unique heterocycle in medicinal chemistry.[3][6] The continued exploration of this versatile template promises to yield new therapeutic agents for cancer, inflammation, and beyond, cementing the legacy of the pyrrolo[2,1-f][1][2][3]triazine as a truly privileged scaffold in drug discovery.

A Comprehensive Technical Guide to the Structure Elucidation of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[4][5][6] Derivatives of this core are integral to a range of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs.[3][5][6][7] 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is a key intermediate in the synthesis of these complex molecules, making its unambiguous structural verification a critical step in the drug discovery and development pipeline.[3][8] An erroneous structural assignment at this stage can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. It is designed for researchers, chemists, and analytical scientists, detailing not just the methods but the strategic rationale behind applying a suite of spectroscopic techniques to create a self-validating analytical workflow.

Foundational Molecular Properties

Before embarking on spectroscopic analysis, it is essential to establish the theoretical foundation of the target molecule.

  • Molecular Formula: C₇H₇N₃O[1][9]

  • Molecular Weight: 149.15 g/mol (Nominal)[1][9]

  • IUPAC Name: 5-methyl-3H-pyrrolo[2,1-f][1][2][3]triazin-4-one[1][10]

  • CAS Number: 529508-54-1[9][11]

  • Synonyms: 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4-ol; 5-methyl-1H-pyrrolo[2,1-f][1][2][3]triazin-4-one[12][13]

The structure exists in tautomeric equilibrium, primarily as the keto form, 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, which is the focus of this guide.

G cluster_0 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one mol mol

Caption: Chemical structure of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

The Strategic Elucidation Workflow

A single analytical technique is insufficient for unambiguous structure proof. A synergistic approach, where each method provides complementary information, is the gold standard. The following workflow ensures that the final structure is validated from multiple perspectives: elemental composition, functional groups, and the precise atomic connectivity of the molecular framework.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Core Objective: To determine the exact molecular weight and confirm the elemental composition (molecular formula).

The first and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional accuracy, distinguishing our target from isomers or compounds with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, we can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

ParameterExpected ValueSource
Molecular FormulaC₇H₇N₃O[1]
Exact Mass [M+H]⁺150.0662 DaCalculated
Monoisotopic Mass149.0589 Da[1]
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive electrospray (ESI+).

  • Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition based on its exact mass. The calculated formula should match C₇H₇N₃O within a low ppm error (typically < 5 ppm).

Fragmentation Analysis

While HRMS gives the formula, studying the fragmentation pattern (typically with Electron Ionization, EI) can provide clues about the structural components. The fused heterocyclic ring is expected to be relatively stable, but predictable fragmentation pathways exist.

G M [C₇H₇N₃O]⁺˙ m/z = 149 F1 [C₆H₇N₃]⁺˙ m/z = 121 M->F1 - CO F2 [C₆H₆N₂O]⁺˙ m/z = 122 M->F2 - HCN F3 [C₅H₄N₂]⁺˙ m/z = 92 F1->F3 - HCN

Caption: Plausible EI-MS fragmentation pathway.

NMR Spectroscopy: Assembling the Framework

Core Objective: To map the complete ¹H and ¹³C skeleton and establish atom-to-atom connectivity. NMR is the most powerful technique for de novo structure elucidation of organic molecules.

¹H NMR Spectroscopy

This experiment identifies all unique protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). For 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, we expect signals corresponding to the methyl group and three distinct aromatic/vinylic protons.

Predicted SignalApprox. δ (ppm)MultiplicityIntegrationAssignment
H-27.5 - 7.8d (doublet)1HPyrrole ring proton
H-36.5 - 6.8t (triplet)1HPyrrole ring proton
H-77.9 - 8.2s (singlet)1HTriazine ring proton
-CH₃2.4 - 2.6s (singlet)3HMethyl group protons
N-H10.0 - 12.0br s (broad s)1HAmide proton

Note: Chemical shifts are estimations based on related structures and general principles of heterocyclic chemistry. The N-H proton may be broad and its visibility can be solvent-dependent.

¹³C NMR Spectroscopy

This experiment identifies all unique carbon atoms. We expect 7 distinct signals corresponding to the 7 carbons in the molecule.

Predicted SignalApprox. δ (ppm)Assignment
C=O155 - 165Carbonyl carbon (C-4)
C-Ar/Vinyl140 - 150Quaternary carbon (C-8a)
C-Ar/Vinyl130 - 140CH carbon (C-7)
C-Ar/Vinyl120 - 130Quaternary carbon (C-5)
C-Ar/Vinyl110 - 120CH carbon (C-2)
C-Ar/Vinyl100 - 110CH carbon (C-3)
-CH₃10 - 15Methyl carbon
2D NMR: Confirming Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. For this structure, HSQC and HMBC are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to. It would confirm the assignments made in the ¹H and ¹³C tables (e.g., the proton at ~2.5 ppm correlates to the carbon at ~12 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • Methyl Protons to:

    • C-5 (2-bond correlation)

    • C-4 (3-bond correlation)

  • H-7 Proton to:

    • C-8a (2-bond correlation)

    • C-4 (3-bond correlation)

  • H-2 Proton to:

    • C-8a (3-bond correlation)

    • C-3 (2-bond correlation)

G cluster_0 Key HMBC Correlations mol mol CH3 CH₃ C4 C-4 CH3->C4 C5 C-5 CH3->C5 H7 H-7 H7->C4 C8a C-8a H7->C8a

Caption: Key HMBC correlations confirming the scaffold.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to reveal exchangeable protons like N-H.

  • 1D Spectra Acquisition: Acquire a ¹H spectrum with sufficient scans for a good signal-to-noise ratio. Following this, acquire a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Using the same sample, perform standard 2D experiments including COSY, HSQC, and HMBC. Optimize acquisition and processing parameters to resolve correlations clearly.

  • Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, pick peaks for all spectra, and analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

Core Objective: To identify key functional groups through their characteristic vibrational frequencies. IR spectroscopy is a rapid and effective method to confirm the presence of the carbonyl group and features of the heterocyclic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300N-H StretchAmide (in solid state or concentrated solution)
3000 - 3100C-H StretchAromatic/Vinylic
2850 - 2960C-H StretchAliphatic (Methyl)
1650 - 1690C=O StretchAmide Carbonyl
1500 - 1600C=C & C=N StretchesHeteroaromatic Ring System

The strong absorption band around 1670 cm⁻¹ would be a definitive indicator of the amide carbonyl, confirming the keto-tautomer as the dominant form.

UV-Vis Spectroscopy

Core Objective: To probe the electronic structure of the conjugated π-system. The fused aromatic system is expected to show characteristic electronic transitions.

The spectrum, likely recorded in methanol or ethanol, should exhibit strong absorptions corresponding to π → π* transitions within the conjugated pyrrolotriazinone system. Weaker n → π* transitions, associated with the lone pairs on the nitrogen and oxygen atoms, may also be observable, often as a shoulder on the main absorption bands.[14]

Conclusion: A Unified Structural Proof

The structure of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is definitively confirmed by the convergence of data from all analytical techniques:

  • HRMS establishes the correct elemental formula, C₇H₇N₃O.[1]

  • IR Spectroscopy confirms the presence of an amide C=O group and N-H functionality, supporting the assigned tautomeric form.

  • ¹H and ¹³C NMR account for every proton and carbon in the molecule, with chemical shifts consistent with their electronic environments within the fused heterocyclic system.

  • 2D NMR (HMBC) provides the final, unambiguous proof of connectivity, linking the methyl group to the pyrrole ring at C-5 and mapping the fusion of the pyrrole and triazinone rings.

  • UV-Vis Spectroscopy confirms the presence of a conjugated electronic system, consistent with the proposed structure.

This rigorous, multi-faceted approach provides a self-validating dossier of evidence that meets the highest standards of scientific integrity required in pharmaceutical and chemical research, ensuring that subsequent studies are built upon a solid and accurately characterized molecular foundation.

References

5-Methylpyrrolo[2,1-f]triazin-4(1H)-one derivatives and analogs

Introduction: The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[4] This unique bridgehead nitrogen heterocycle is an integral component of several approved drugs and clinical candidates, demonstrating its versatility across a wide range of biological activities.[4] Its prominence is exemplified by its presence in the antiviral drug Remdesivir, used to treat RNA virus infections including SARS-CoV-2, and in numerous small molecule protein kinase inhibitors developed for cancer therapy.[3][5] As of March 2021, the FDA had approved 65 small-molecule kinase inhibitors, many of which incorporate fused heterocyclic systems like this one.[3][6]

Within this important class of compounds, the 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one substructure serves as a crucial intermediate and a foundational template for the design of potent and selective kinase inhibitors.[7][8] Its inherent structural features allow for selective binding within the ATP-binding pockets of various kinases, making it an invaluable tool for developing targeted therapies against specific signaling pathways dysregulated in diseases like cancer.[7][8]

Synthetic Strategies: Building the Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine ring system can be approached through several strategic routes, often starting from either pyrrole or triazine precursors.[3] A common and effective method involves the construction of the triazine ring onto a pre-existing pyrrole derivative. This approach allows for early introduction of substituents on the pyrrole ring, which can be critical for late-stage diversification and structure-activity relationship (SAR) studies.

Diverse synthetic protocols have been developed over the past two decades, which can be broadly classified into categories such as synthesis from pyrrole derivatives, synthesis via bromohydrazone intermediates, and transition metal-mediated synthesis.[5]

Representative Synthetic Protocol: Synthesis from N-Aminopyrroles

A frequently employed strategy involves the N-amination of a substituted pyrrole followed by cyclization with a suitable one-carbon unit to form the triazine ring. This method provides a robust pathway to the core scaffold.

Step-by-Step Methodology:

  • N-Amination of Pyrrole Precursor: A suitably substituted 1H-pyrrole-2-carboxamide is subjected to electrophilic N-amination. This is often achieved using a reagent like O-(diphenylphosphinyl)hydroxylamine or a combination of ammonium chloride (NH₄Cl) and an oxidizing agent in a suitable solvent like methyl tert-butyl ether (MTBE).[5]

  • Purification: The resulting 1-amino-1H-pyrrole-2-carboxamide is isolated and purified using standard chromatographic techniques.

  • Cyclization: The purified N-aminopyrrole is then cyclized to form the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one core. This is typically accomplished by heating the intermediate with formamidine acetate in a high-boiling solvent such as N,N-dimethylformamide (DMF) or by using formamide at elevated temperatures.[5]

  • Final Product Isolation: Upon completion of the reaction, the mixture is cooled, and the product is precipitated or extracted. Further purification by recrystallization or chromatography yields the final 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one derivative.

Gcluster_synthesisSynthetic WorkflowstartSubstituted Pyrrole CarboxamideaminationElectrophilic N-Amination(e.g., DnpONH₂)start->aminationStep 1cyclizationCyclization with C1 Source(e.g., Formamidine Acetate)amination->cyclizationStep 2productPyrrolo[2,1-f]triazin-4(1H)-one Corecyclization->productStep 3

Caption: General workflow for synthesizing the pyrrolotriazinone core.

Mechanism of Action: A Scaffold for ATP-Competitive Kinase Inhibition

Derivatives of the 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one scaffold primarily function as Type I ATP-competitive kinase inhibitors.[1][8] They are designed to fit into the ATP-binding pocket of the kinase domain, forming key interactions that prevent the binding of endogenous ATP and subsequent substrate phosphorylation. This action effectively blocks the kinase's catalytic activity and halts the downstream signaling cascade.

X-ray crystallography studies have confirmed that these inhibitors bind directly to the kinase domain in this competitive manner.[8] The potency and selectivity of these compounds are heavily influenced by the nature and position of substituents on the pyrrolotriazine core.

  • C5-Position: Introduction of a methyl group at the C5 position has been shown to be crucial for potent activity against several kinases.[8][9] Acylurea pyrrolotriazines with substitution at C5 have demonstrated single-digit nanomolar kinase activity.[8]

  • C6-Position: The addition of polar side chains at the C6 position can significantly enhance in vitro potency.[8][9]

  • C4-Position: The C4 position is a key point for diversification. Attaching various substituted aniline or other aromatic groups at this position allows for fine-tuning of the inhibitor's selectivity profile, targeting specific kinases like EGFR, HER2, or c-Met.[10]

Key Biological Targets and Therapeutic Applications

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold has led to the development of inhibitors targeting a wide array of protein kinases implicated in cancer and other diseases.[4]

Primary Kinase Targets in Oncology
  • c-Met and AXL: Many derivatives are potent inhibitors of the MET receptor tyrosine kinase and its family members, including AXL, Ron, and Tyro3.[1][11] These kinases are crucial drivers of tumor cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met/HGF signaling pathway is a known oncogenic driver in various cancers.

  • VEGFR-2: The scaffold is a core component of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis.[3][5][9]

  • EGFR and HER2: Novel series of pyrrolo[2,1-f][1][2][3]triazin-4-amines have been optimized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical targets in breast, lung, and other solid tumors.[5][10]

  • ALK: 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine derivatives have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in certain types of non-small cell lung cancer (NSCLC).[3]

Gcluster_pathwayInhibition of c-Met/AXL SignalingLigandLigand(e.g., HGF, GAS6)ReceptorReceptor Tyrosine Kinase(c-Met / AXL)Ligand->ReceptorActivatesPI3KPI3KReceptor->PI3KRASRASReceptor->RASInhibitorPyrrolotriazineInhibitor(e.g., BMS-777607)Inhibitor->ReceptorInhibitsATP BindingAKTAKTPI3K->AKTProliferationCell Proliferation,Survival, MigrationAKT->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Proliferation

Caption: Inhibition of c-Met/AXL downstream signaling pathways.

Case Study: BMS-777607, a Potent Multi-Kinase Inhibitor

BMS-777607 is a well-characterized, potent, and ATP-competitive small molecule inhibitor built upon the pyrrolotriazine scaffold. It serves as an excellent example of the therapeutic potential of this chemical class.[1]

Its primary inhibitory profile is against the MET-related receptor tyrosine kinases, where it exhibits low nanomolar potency.[1][11] Furthermore, at therapeutic concentrations, BMS-777607 also inhibits other kinases, such as Aurora Kinase B, classifying it as a multi-kinase inhibitor.[1] This multifaceted action allows it to disrupt several key oncogenic pathways simultaneously. The inhibition of Aurora Kinase B can lead to additional anti-cancer effects, such as the induction of polyploidy (a state of having more than two sets of chromosomes), which can trigger cell death.[1]

Quantitative Inhibitory Activity of BMS-777607
Kinase TargetIC₅₀ (nM)Reference
c-Met3.9[11]
AXL1.1[11]
Ron1.8[11]
Tyro34.3[11]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

The potent activity of BMS-777607 translates into effective blocking of downstream signaling nodes like Akt and ERK, leading to the dose-dependent inhibition of cancer cell proliferation, survival, migration, and invasion.[1][2]

Experimental Protocol: In Vitro Kinase Activity Assay

To determine the potency of a pyrrolotriazine derivative like BMS-777607 against a target kinase, a radiometric in vitro kinase assay is a standard and reliable method. This protocol measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase (e.g., c-Met).

Materials:

  • Recombinant, purified kinase (e.g., Baculovirus-expressed GST-Met).[2]

  • Kinase substrate (e.g., poly(Glu/Tyr)).[1][2]

  • Radiolabeled ATP ([³³P]γ-ATP).[1][2]

  • Unlabeled ATP.

  • Kinase reaction buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT).[2]

  • Test compound (e.g., BMS-777607) serially diluted in DMSO.

  • 96-well reaction plates.

  • Cold trichloroacetic acid (TCA) solution.[1][2]

  • Filter mats.

  • Scintillation counter.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing the kinase buffer, the substrate (e.g., 3 µg of poly(Glu/Tyr)), and the recombinant kinase enzyme.

  • Add Inhibitor: Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).

  • Initiate Reaction: Start the kinase reaction by adding a mix of radiolabeled [³³P]γ-ATP (e.g., 0.12 µCi) and unlabeled ATP (e.g., 1 µM) to each well. The final reaction volume is typically around 30 µL.[1][2]

  • Incubation: Incubate the plate for a set period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).[1][2]

  • Stop Reaction: Terminate the reaction by adding cold TCA to each well to a final concentration of 8%. This will precipitate the protein substrate onto which the radiolabeled phosphate has been incorporated.[1][2]

  • Capture Substrate: Transfer the contents of the wells to a filter mat. The precipitated substrate will be captured on the filter, while unincorporated ATP is washed away.

  • Quantify Radioactivity: Measure the radioactivity incorporated into the substrate on the filter mat using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Gcluster_protocolKinase Assay WorkflowprepPrepare Kinase/Substrate Mixtureadd_inhibitorAdd Serial Dilutionsof Test Compoundprep->add_inhibitorinitiateInitiate Reactionwith [³³P]γ-ATPadd_inhibitor->initiateincubateIncubate(e.g., 1 hr at 30°C)initiate->incubatestopStop Reaction(Add cold TCA)incubate->stopcaptureCapture Substrateon Filter Matstop->capturemeasureMeasure Radioactivity(Scintillation Counter)capture->measureanalyzeCalculate IC₅₀measure->analyze

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Future Directions and Conclusion

The 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one core and its analogs represent a highly successful and adaptable scaffold in modern drug discovery. While its primary application has been in oncology, its utility is expanding. Recent research has explored pyrrolo[2,1-f]triazine derivatives as inhibitors of Adaptor protein 2-associated kinase 1 (AAK1) for the treatment of neuropathic pain, highlighting the scaffold's potential beyond cancer.[12]

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing next-generation inhibitors with higher selectivity for specific kinases to minimize off-target effects and reduce toxicity.[4]

  • Overcoming Resistance: Developing novel analogs that can effectively inhibit mutated forms of kinases that confer resistance to existing therapies.

  • New Therapeutic Areas: Continuing to explore the scaffold's potential against other kinase targets involved in inflammatory, metabolic, and neurodegenerative diseases.

An In-depth Technical Guide to the Synthesis of the Pyrrolo[2,1-f]triazine Core

An In-depth Technical Guide to the Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

Introduction: The Rising Prominence of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle featuring a bridgehead nitrogen and an N-N bond, has emerged from relative obscurity to become a scaffold of significant interest in modern medicinal chemistry.[1][4] First synthesized in the late 1970s, its therapeutic potential was not fully appreciated until its incorporation into C-nucleosides as a purine isostere in the early 1990s.[4] The subsequent explosion in kinase inhibitor research provided the fertile ground for the pyrrolo[2,1-f][1][2][3]triazine scaffold to truly flourish, leading to its recognition as a "privileged" template in drug discovery.[4]

This scaffold forms the core of several clinically important drugs, including the broad-spectrum antiviral agent remdesivir, which gained prominence during the COVID-19 pandemic, and the anti-cancer drug brivanib alaninate.[1] Its derivatives have shown a wide array of biological activities, targeting a diverse range of therapeutic targets such as viral RNA-dependent RNA polymerase, and various kinases implicated in cancer, including VEGFR-2, EGFR, and Aurora kinases.[1][3] The versatility and drug-like properties of this heterocyclic system have spurred the development of a multitude of synthetic strategies, each with its own unique advantages and applications. This guide provides an in-depth analysis of the key synthetic methodologies for constructing the pyrrolo[2,1-f][1][2][3]triazine core, with a focus on the underlying chemical principles, mechanistic insights, and practical considerations for researchers in the field of drug development.

Strategic Approaches to the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be broadly categorized into several key strategies, primarily centered around the construction of the triazine ring onto a pre-existing pyrrole core or through concerted cycloaddition reactions. This guide will delve into the most prevalent and impactful of these methodologies.

Synthesis from Pyrrole Derivatives: A Foundational Approach

The most common and versatile approach to the pyrrolo[2,1-f][1][2][3]triazine core begins with appropriately functionalized pyrrole precursors. This strategy hinges on the introduction of a nitrogen atom at the N-1 position of the pyrrole ring, followed by cyclization with a suitable C1 or C1-N1 synthon to form the triazine ring.

A cornerstone of this strategy is the N-amination of a pyrrole derivative, which installs the crucial N-N bond of the final heterocyclic system. The resulting 1-aminopyrrole is a key intermediate that can be readily cyclized to the desired pyrrolo[2,1-f][1][2][3]triazine.

Mechanism and Rationale: The N-amination of pyrroles is typically achieved through electrophilic amination. The choice of aminating agent is critical and can influence the efficiency and substrate scope of the reaction. Common aminating agents include O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂), chloramine (NH₂Cl), and O-(diphenylphosphinyl)hydroxylamine. The pyrrole nitrogen, being nucleophilic, attacks the electrophilic nitrogen of the aminating agent. The subsequent cyclization of the 1-aminopyrrole with a one-carbon unit, such as formamidine acetate or an orthoformate, proceeds through a condensation reaction to form the six-membered triazine ring. Formamidine acetate is particularly effective as it can act as both the reagent and the solvent in the cyclization step.[1]

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine [5]

This protocol outlines a scalable synthesis of a key intermediate for remdesivir.

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture for 30-40 minutes at this temperature.

  • In a separate vessel, prepare a solution of chloramine in THF.

  • Slowly add the chloramine solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-amino-2-cyanopyrrole.

Step 2: Cyclization with Formamidine Acetate

  • Combine the crude 1-amino-2-cyanopyrrole with formamidine acetate (excess, can be used as solvent) and triethylamine (as a base).

  • Heat the mixture at an elevated temperature (e.g., 165 °C) until the cyclization is complete.[1]

  • Cool the reaction mixture and partition between water and an organic solvent.

  • Isolate the product from the organic layer. The product may precipitate upon cooling and can be collected by filtration.

  • Wash the collected solid with water and a non-polar organic solvent (e.g., MTBE) and dry under vacuum to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine.[5]

Data Presentation: Representative Yields and Conditions

Starting PyrroleAminating AgentCyclizing AgentConditionsYield (%)Reference
2-CyanopyrroleNH₂Cl/NaHFormamide165 °C-[1]
1H-Pyrrole-2-carbonitrileO-(Mesitylenesulfonyl)hydroxylamineGuanidine--[6]
1-Aminopyrrole-Formamidine Acetate/Et₃NHigh TemperatureHigh[1]

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of the pyrrole nitrogen without competing side reactions.

  • Temperature Control: The N-amination reaction is often exothermic and requires careful temperature control to prevent side reactions and ensure safety, especially on a large scale.

  • Solvent: Anhydrous DMF is a suitable polar aprotic solvent for the deprotonation and subsequent amination steps.

  • Cyclization Conditions: The high temperature required for the cyclization with formamide or formamidine acetate is necessary to drive the condensation and dehydration steps to completion.

Visualization of the Synthetic Pathway:

GPyrrole2-CyanopyrroleNaHNaH, DMFPyrrole->NaHAminopyrrole1-Amino-2-cyanopyrroleNaH->Aminopyrrole1.AminationN-Amination(e.g., NH2Cl)CyclizationCyclization(Formamidine Acetate)Aminopyrrole->Cyclization2.ProductPyrrolo[2,1-f][1,2,4]triazin-4-amineCyclization->Product

Caption: General workflow for the synthesis of pyrrolo[2,1-f][1][2][3]triazines from pyrrole derivatives.

Transition Metal-Mediated Synthesis: Efficiency and Novelty

Transition metal catalysis offers elegant and efficient pathways to the pyrrolo[2,1-f][1][2][3]triazine core, often proceeding through cascade reactions that form multiple bonds in a single pot. Copper-catalyzed reactions have been particularly prominent in this area.

Copper(II) salts can effectively catalyze the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones from 1-amino-1H-pyrrole-2-carboxamides and aldehydes.[1] This methodology is attractive due to its operational simplicity and the ability to construct complex molecules from readily available starting materials.

Mechanism and Rationale: The proposed mechanism involves the copper(II)-catalyzed reaction of a 1-amino-1H-pyrrole-2-carboxamide with an aldehyde to form an intermediate that undergoes an intramolecular cyclization. The copper catalyst likely plays a role in activating the reactants and facilitating the key bond-forming steps. The reaction often proceeds in a one-pot, two-step manner, where the initial condensation product is further reacted with amidines or hydrazines to introduce additional diversity.[1]

Visualization of the Catalytic Cycle:

Gcluster_0Copper-Catalyzed Cascade SynthesisStart1-Amino-1H-pyrrole-2-carboxamide+ AldehydeCu_CatalystCu(II) CatalystStart->Cu_CatalystIntermediateIntermediateCu_Catalyst->IntermediateCyclizationIntramolecularCyclizationIntermediate->CyclizationProductPyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneCyclization->ProductProduct->Cu_CatalystCatalystRegeneration

Caption: Proposed catalytic cycle for the copper-mediated synthesis of pyrrolotriazinones.

Rearrangement of Pyrrolooxadiazines: A Strategic Transformation

An intriguing and less conventional approach to the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one scaffold involves the rearrangement of isomeric pyrrolo[1,2-d][1][3][7]oxadiazines.[2][8] This strategy offers a unique entry point to the desired heterocyclic system and can be achieved under mild conditions.

Mechanism and Rationale: The rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines to the thermodynamically more stable pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be induced by nucleophiles.[2] A probable mechanism involves a nucleophile-induced cyclization. The regioselectivity of the initial cyclization to form the pyrrolooxadiazine can be influenced by the choice of reagents and reaction conditions, particularly the halogen source in phosphonium-based cyclization promoters.[3]

Visualization of the Rearrangement:

GStartPyrrolo[1,2-d][1,3,4]oxadiazineNucleophileNucleophileStart->NucleophileRearrangementRearrangementNucleophile->RearrangementProductPyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneRearrangement->Product

Caption: Schematic representation of the nucleophile-induced rearrangement of pyrrolooxadiazines.

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a cornerstone in contemporary medicinal chemistry. The synthetic strategies outlined in this guide, from the foundational approaches utilizing pyrrole derivatives to more modern transition metal-catalyzed methods and strategic rearrangements, provide a robust toolbox for researchers to access a wide array of derivatives. The choice of a particular synthetic route will invariably depend on the desired substitution pattern, scalability, and the availability of starting materials.

As our understanding of the biological targets of pyrrolo[2,1-f][1][2][3]triazine derivatives continues to deepen, the demand for novel and efficient synthetic methodologies will undoubtedly grow. Future research in this area is likely to focus on the development of more enantioselective and diastereoselective syntheses, the exploration of novel catalytic systems, and the application of flow chemistry to enable the safe and efficient large-scale production of these vital pharmaceutical building blocks. The continued ingenuity of synthetic chemists will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system.

spectroscopic data (NMR, MS) for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Authored by a Senior Application Scientist

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications.[4] This bicyclic structure, an isostere of purine, is a key component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4] 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS 529508-54-1) is a pivotal intermediate in the synthesis of these complex molecules, particularly in the development of potent inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and other significant kinase targets.[3] Its strategic importance necessitates a thorough understanding of its structural and electronic properties, which are primarily elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate and require a deep understanding of its characterization. The guide will detail the experimental protocols for acquiring NMR and MS data, present an in-depth analysis of the spectra, and discuss the rationale behind the observed spectroscopic features, thereby providing a self-validating system of protocols and interpretation.

Molecular Structure and Its Spectroscopic Implications

The structure of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, with the IUPAC name 5-methyl-3H-pyrrolo[2,1-f][1][2][3]triazin-4-one, consists of a fused pyrrole and triazine ring system.[5] The presence of a methyl group, a lactam functionality, and an aromatic pyrrole ring gives rise to a distinct set of signals in its NMR and mass spectra. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended. These methods are based on standard practices in organic chemistry and are designed to provide unambiguous characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The choice depends on the solubility of the sample and the desired resolution of the spectra. For this guide, we will consider data acquired in CDCl₃.

  • Concentration: Prepare a solution of approximately 5-10 mg of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

¹H NMR Spectroscopy Workflow

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy Workflow

Caption: Workflow for ¹³C NMR data acquisition and processing.

Mass Spectrometry (MS)
Sample Preparation
  • Solvent: A volatile solvent such as methanol or acetonitrile is suitable for sample preparation.

  • Concentration: Prepare a dilute solution of the compound (approximately 0.1 mg/mL).

Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method for this type of small molecule. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Spectroscopic Data and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is expected to show distinct signals corresponding to the methyl protons and the protons on the pyrrole and triazine rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.40s3H-CH₃
~6.60d1HPyrrole H
~6.90d1HPyrrole H
~7.80s1HTriazine H

Interpretation and Rationale:

  • Methyl Protons (-CH₃): The methyl group at the 5-position is expected to appear as a singlet around δ 2.40 ppm. Its chemical shift is influenced by the adjacent double bond and the overall electronic environment of the heterocyclic system.

  • Pyrrole Protons: The two protons on the pyrrole ring will appear as doublets due to coupling with each other. Their chemical shifts, anticipated around δ 6.60 and 6.90 ppm, are in the aromatic region, consistent with the aromatic character of the pyrrole ring.

  • Triazine Proton: The proton on the triazine ring is expected to be the most deshielded proton in the aromatic region, appearing as a singlet around δ 7.80 ppm. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~15.0-CH₃
~110.0 - 130.0Pyrrole & Triazine CH
~140.0 - 150.0Quaternary C (C-N)
~160.0C=O (Lactam)

Interpretation and Rationale:

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the highest field (lowest ppm value), typically around δ 15.0 ppm.

  • Aromatic Carbons (CH): The carbons of the pyrrole and triazine rings that are attached to protons will resonate in the aromatic region, between δ 110.0 and 130.0 ppm.

  • Quaternary Carbons (C-N): The quaternary carbons, those bonded to nitrogen atoms within the ring system, will appear further downfield, in the range of δ 140.0 to 150.0 ppm.

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift of around δ 160.0 ppm.

Mass Spectrum (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
149.06[M]⁺ (Molecular Ion)
121[M - CO]⁺
106[M - CO - CH₃]⁺

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The molecular formula of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is C₇H₇N₃O, which corresponds to a molecular weight of 149.15 g/mol .[5] The mass spectrum should show a prominent molecular ion peak at m/z 149.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this type of molecule may include the loss of a carbonyl group (CO, 28 Da) to give a fragment at m/z 121, followed by the loss of the methyl radical (CH₃, 15 Da) to yield a fragment at m/z 106. The study of fragmentation patterns in related triazinone derivatives can provide further insights into the expected fragmentation pathways.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive and self-validating framework for the characterization of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. The detailed protocols for data acquisition and the in-depth interpretation of the NMR and MS spectra offer researchers and drug development professionals the necessary tools to confidently identify and assess the purity of this crucial synthetic intermediate. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in the synthesis of next-generation kinase inhibitors and other therapeutic agents.

References

An In-Depth Technical Guide to the In Silico Modeling of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Binding to Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist: In the landscape of modern drug discovery, computational modeling is not merely a preliminary step but a foundational pillar that guides, refines, and accelerates the entire discovery pipeline. This guide is crafted for fellow researchers, scientists, and drug development professionals who seek to leverage in silico techniques with scientific rigor and practical insight. We will journey through a multi-tiered computational workflow, from initial binding pose prediction to the nuanced dynamics of protein-ligand interactions and quantitative energy estimations. The subject of our study is 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a derivative of a privileged scaffold in kinase inhibition. By grounding our protocols in established methodologies and explaining the causality behind each experimental choice, this document serves as both a technical manual and a narrative of scientific reasoning.

Part 1: Foundational Concepts in Drug-Target Modeling

The Target: 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one and the Kinase Family

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a significant structural motif in medicinal chemistry, frequently identified in potent inhibitors of various protein kinases. Its rigid, bicyclic structure provides a robust framework for presenting chemical functionalities that can engage in specific interactions within an ATP-binding pocket. Derivatives of this scaffold have been investigated as inhibitors of critical signaling kinases, including Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), both of which are pivotal targets in oncology.[4][5]

Our molecule of interest, 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, possesses the core structure of this promising class of compounds. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇N₃O--INVALID-LINK--[6]
Molecular Weight 149.15 g/mol --INVALID-LINK--[6]
CAS Number 529508-54-1--INVALID-LINK--[6]

Given the established role of the pyrrolotriazine core in kinase inhibition, this guide will use VEGFR-2 as a representative and therapeutically relevant protein target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] For the practical sections of this guide, we will utilize the high-resolution crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor, available from the Protein Data Bank (PDB).

The In Silico Toolkit: A Multi-Faceted Approach

A credible in silico analysis of a potential drug candidate's binding characteristics is not a single experiment but a hierarchical workflow. This approach allows for a progressive refinement of our understanding, starting with computationally inexpensive methods to screen possibilities and moving towards more accurate, but demanding, calculations for the most promising hypotheses.[3] Our guide will follow this logical progression, as illustrated below.

G cluster_0 Computational Workflow Docking Molecular Docking (Pose Prediction) MD_Sim Molecular Dynamics Simulation (Stability & Dynamics) Docking->MD_Sim Select best pose(s) Free_Energy Binding Free Energy Calculation (Quantitative Estimation) MD_Sim->Free_Energy Generate trajectory ensemble

A hierarchical workflow for in silico ligand binding analysis.

This workflow begins with Molecular Docking to predict the most likely binding orientation (or "pose") of the ligand in the protein's active site. The most stable and plausible poses are then subjected to Molecular Dynamics (MD) Simulations to assess their stability over time in a simulated physiological environment. Finally, the trajectories from the MD simulations are used for Binding Free Energy Calculations to provide a more quantitative estimate of binding affinity.

Part 2: Molecular Docking: Predicting Binding Poses

Rationale and Experimental Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is primarily used to predict the binding mode of a small molecule ligand to its protein target. The core principle involves sampling a vast number of possible conformations of the ligand within the protein's binding site and evaluating each conformation using a scoring function, which approximates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.[7]

Expertise & Experience: While the docking score is a useful metric for ranking different ligands, it is a common pitfall to rely on this value alone. The primary output of a docking experiment is the predicted binding pose. A thorough visual inspection of this pose for chemically sensible interactions with key active site residues is paramount.

For our case study, we will use the crystal structure of the VEGFR-2 kinase domain (PDB ID: 2QU6) .[1] This structure is resolved at 2.10 Å and contains a co-crystallized inhibitor, which is invaluable for validating our docking protocol.

Step-by-Step Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking. The workflow involves preparing the protein and ligand, defining the search space, and running the docking calculation.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the PDB file (2QU6.pdb) from the RCSB PDB database.

    • Remove all non-essential molecules, such as water, co-solvents, and the original ligand, using a molecular visualization tool like UCSF Chimera or PyMOL.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structure of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. This can be done by drawing it in a chemical editor (e.g., ChemDraw) and generating a 3D conformation, or by downloading it from a database like PubChem.

    • Perform an energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT format.

  • Defining the Search Space (Grid Box):

    • Load the prepared receptor PDBQT file into a visualization tool that can define the grid box (e.g., AutoDock Tools).

    • Center the grid box on the active site of VEGFR-2. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.

    • Ensure the dimensions of the grid box are large enough to encompass the entire active site and allow the ligand to rotate freely.

  • Running the Docking Calculation:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

Table of Docking Parameters:

ParameterValueRationale
receptor2QU6_receptor.pdbqtPrepared VEGFR-2 structure.
ligandligand.pdbqtPrepared 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one structure.
center_x, y, z(Coordinates)Centered on the known active site.
size_x, y, z25, 25, 25 (Å)Sufficiently large to cover the binding pocket.
exhaustiveness8Balances computational cost and thoroughness of search.
outdocking_results.pdbqtOutput file for predicted poses and scores.
Analysis and Interpretation of Docking Results

The output from AutoDock Vina will be a PDBQT file containing several predicted binding poses, ranked by their docking scores (in kcal/mol).

Trustworthiness: Self-Validation through Redocking: Before docking our compound of interest, a crucial self-validation step is to "redock" the original co-crystallized ligand back into the protein's active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[8]

When analyzing the results for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, the following should be considered:

  • Binding Affinity: The top-ranked pose will have the most negative docking score, suggesting the highest predicted binding affinity.

  • Visual Inspection: Each of the top-ranked poses should be visually inspected. Look for key interactions that are characteristic of kinase inhibitors, such as:

    • Hinge Binding: Hydrogen bonds between the ligand and the "hinge" region of the kinase (the backbone of residues connecting the N- and C-lobes).

    • Hydrophobic Pockets: Occupation of hydrophobic pockets within the active site.

    • Gatekeeper Residue: Interactions with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.

Part 3: Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics

Rationale and Experimental Design

Molecular docking treats the protein as a rigid entity and provides a static snapshot of the binding event. However, proteins are dynamic molecules that constantly fluctuate. Molecular Dynamics (MD) simulations offer a way to study these motions and the stability of a protein-ligand complex over time in a more realistic, solvated environment.[9][10]

Expertise & Experience: An MD simulation can reveal whether a promising docked pose is stable. If the ligand remains in the binding pocket and maintains key interactions throughout the simulation, it lends confidence to the docking prediction. Conversely, if the ligand quickly dissociates or drifts away from its initial pose, the docked solution was likely an artifact.

Step-by-Step Protocol: GROMACS Simulation Workflow

GROMACS is a versatile and high-performance software package for performing MD simulations.[11] The general workflow for setting up a protein-ligand simulation is outlined below.

G cluster_0 MD Simulation Setup Workflow Start Start with Docked Pose (Protein-Ligand Complex) Topology Generate Topology (Protein & Ligand Force Fields) Start->Topology Solvate Solvate in Water Box Topology->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equil_NVT NVT Equilibration (Temperature) Minimize->Equil_NVT Equil_NPT NPT Equilibration (Pressure) Equil_NVT->Equil_NPT Production Production MD Run Equil_NPT->Production

Workflow for setting up a protein-ligand MD simulation using GROMACS.

Experimental Protocol: GROMACS MD Simulation

  • System Preparation and Topology Generation:

    • Start with the PDB file of the chosen docked pose of the VEGFR-2 / 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one complex.

    • Protein Force Field: Choose a suitable force field for the protein, such as CHARMM36m .[12] Use the pdb2gmx tool in GROMACS to generate the protein topology.

    • Ligand Topology: This is a critical step. Since standard force fields do not contain parameters for novel molecules, they must be generated. A common approach is to use a server like CGenFF (CHARMM General Force Field) to generate parameters compatible with the CHARMM protein force field.[13] This will produce a topology file (.itp) for the ligand.

    • Combine the protein and ligand topologies by including the ligand's .itp file in the main system topology file (.top).

  • Solvation and Ion Addition:

    • Define a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient distance (e.g., 1.0 nm) between the protein and the box edges.

    • Fill the box with a pre-equilibrated water model, such as TIP3P.

    • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • Perform a two-stage equilibration process. First, equilibrate the system in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature.

    • Second, equilibrate in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, it is common to apply position restraints to the protein's heavy atoms to allow the solvent to relax around it.

  • Production MD Run:

    • Run the simulation without position restraints for a duration sufficient to observe the dynamics of interest (typically 50-100 nanoseconds or longer).

Table of MD Simulation Parameters (for Production Run):

ParameterValueRationale
integratormdLeap-frog integrator for molecular dynamics.
nsteps50,000,000Corresponds to 100 ns with a 2 fs timestep.
dt0.002 (ps)2-femtosecond timestep.
coulombtypePMEParticle Mesh Ewald for long-range electrostatics.
tcouplV-rescaleVelocity rescale thermostat to maintain temperature.
pcouplParrinello-RahmanBarostat to maintain pressure.
constraintsh-bondsConstrains bonds involving hydrogen, allowing a 2 fs timestep.
Analysis of MD Trajectories

Analysis of the MD trajectory provides insights into the stability and behavior of the complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone atoms is calculated relative to the starting structure. A stable, converging RMSD plot indicates that the protein has reached equilibrium and is not undergoing major conformational changes. The RMSD of the ligand can also be calculated to assess its stability within the binding pocket.

  • Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue to identify regions of the protein that are flexible or rigid. High RMSF values in loops are expected, while high values in the active site might indicate instability.

  • Protein-Ligand Interactions: The persistence of key interactions identified in docking (e.g., hydrogen bonds) can be monitored throughout the simulation. High occupancy of a hydrogen bond suggests it is a stable and important interaction.

Part 4: Binding Free Energy Estimation: Towards Quantitative Prediction

Rationale and Methodology

While MD simulations provide information on the stability of a binding pose, they do not directly yield a quantitative measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are "end-point" free energy calculation techniques that offer a computationally efficient way to estimate the binding free energy from an ensemble of MD snapshots.[14][15]

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is typically calculated as the sum of the molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_polar), and the non-polar solvation energy (G_nonpolar).

Step-by-Step Protocol: MM/PBSA Calculation

The g_mmpbsa tool (or similar scripts) can be used to perform MM/PBSA calculations on a GROMACS trajectory.

Conceptual Protocol: MM/PBSA

  • Extract Frames: Select a stable portion of the production MD trajectory (after the system has reached equilibrium, as determined by RMSD).

  • Run Calculation: The MM/PBSA script is run on the extracted trajectory. It calculates the individual energy components for the complex, the receptor, and the ligand for each frame.

  • Average Results: The final binding free energy is the average of the per-frame ΔG_bind values over the entire trajectory segment.

Interpretation and Caveats

The output of an MM/PBSA calculation is an estimated binding free energy (ΔG_bind) and its components.

Expertise & Experience: It is crucial to recognize the limitations of MM/PBSA. The absolute calculated ΔG_bind values are often not in perfect agreement with experimental values due to approximations in the method (e.g., neglect of conformational entropy). However, MM/PBSA is highly effective for ranking a series of related ligands and for understanding the key energetic contributions (e.g., electrostatic vs. hydrophobic) to binding. The primary value lies in relative binding free energy predictions.

Part 5: Conclusion and Future Perspectives

This guide has detailed an integrated, multi-step in silico workflow for characterizing the binding of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one to a representative kinase target, VEGFR-2. By progressing from rapid pose prediction with molecular docking to assessing dynamic stability with MD simulations and finally estimating binding affinity with MM/PBSA, we can build a comprehensive and scientifically robust model of the molecular recognition event.

This workflow provides a powerful framework for hypothesis-driven drug design, enabling the prioritization of compounds for synthesis and experimental testing. As computational power increases and algorithms improve, more rigorous methods like Free Energy Perturbation (FEP) will become more accessible, offering even greater predictive accuracy.[1][2] However, the principles of careful system setup, protocol validation, and critical analysis of results outlined in this guide will remain the cornerstones of high-quality computational research in drug discovery.

References

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting a range of kinases implicated in oncology and other diseases[4][5]. This document provides a comprehensive guide for establishing a robust in vitro kinase assay to characterize the inhibitory potential of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a representative of this chemical class. We will delve into the foundational principles of kinase assays, explain the rationale behind key experimental choices, and provide a detailed, adaptable protocol for determining the compound's inhibitory activity against a chosen protein kinase. This guide is designed to be a self-validating system, ensuring data integrity and reproducibility.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[6] This signaling event is a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases highly attractive targets for therapeutic intervention.[4][6]

The 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one core is structurally related to compounds known to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Met kinase, by competing with ATP for the enzyme's active site.[7][8] Therefore, the primary objective of this protocol is to determine if and how potently 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one inhibits the activity of a specific protein kinase. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Foundational Principles of In Vitro Kinase Assays

An in vitro kinase assay measures the enzymatic activity of a purified kinase in a controlled environment.[1][9] The core reaction involves the kinase, a substrate (a peptide or protein that gets phosphorylated), and a phosphate donor, typically ATP.[10] To assess the effect of an inhibitor like 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, the reaction is performed in the presence of varying concentrations of the compound.

The activity of the kinase can be quantified by measuring either the consumption of ATP or the formation of the phosphorylated product.[1][6] Numerous detection methods exist, broadly categorized as:

  • Radiometric Assays: Considered the gold standard for sensitivity, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[1][11][12] The radiolabeled phosphate is transferred to the substrate, which is then separated from the labeled ATP and quantified.[12]

  • Fluorescence/Luminescence-Based Assays: These are common in high-throughput screening due to their safety and ease of use.[11] They can be further divided into:

    • Phospho-Specific Antibody-Dependent Assays: These use an antibody that specifically recognizes the phosphorylated substrate. The antibody is often labeled with a fluorescent probe.[9][11]

    • Phospho-Specific Antibody-Independent Assays: These methods directly measure either the amount of ATP consumed or ADP produced. A popular example is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to quantify the amount of ADP generated.[9][11]

This protocol will focus on a luminescence-based ADP detection method due to its broad applicability and suitability for high-throughput applications.

Experimental Design and Workflow

A successful kinase assay requires careful optimization of several parameters. The following workflow provides a logical progression for characterizing the inhibitory potential of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Inhibitor Profiling A Select Target Kinase & Substrate B Determine Optimal Kinase Concentration A->B Optimize signal window C Determine ATP Km,app B->C Use determined kinase concentration E Perform Kinase Reaction with Inhibitor C->E Use ATP at Km,app concentration D Prepare Serial Dilutions of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one D->E Dose-response F Detect Signal (e.g., Luminescence for ADP) E->F G Data Analysis: Calculate % Inhibition & IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocols

PART 1: Assay Development & Optimization

Expertise & Experience: The concentration of ATP relative to its Michaelis-Menten constant (Kₘ) is a critical factor. For ATP-competitive inhibitors, the apparent IC₅₀ value will increase with increasing ATP concentration.[13] Therefore, running the assay at an ATP concentration equal to the apparent Kₘ (Kₘ,app) provides a balanced condition for detecting various types of inhibitors and is a standard in the field.[10]

Protocol 4.1: Determination of Apparent ATP Kₘ

  • Prepare Kinase Reaction Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The exact composition may need to be optimized for the specific kinase.

  • Determine Optimal Kinase Concentration: Perform a kinase titration at a high ATP concentration (e.g., 1 mM) to find the enzyme concentration that yields a robust signal within the linear range of the assay.[14]

  • Prepare ATP Dilution Series: Create a 2-fold serial dilution of ATP in the kinase reaction buffer, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., ~0.2 µM).

  • Set Up the Reaction: In a 384-well plate, combine the optimal concentration of the kinase, its substrate, and each ATP dilution.

  • Initiate and Incubate: Start the reaction and incubate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the reaction.

  • Stop the Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the kinase activity (e.g., luminescence signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Kₘ,app.

PART 2: Inhibitor IC₅₀ Determination

Trustworthiness: To ensure the validity of the results, each assay plate must include appropriate controls. "No enzyme" wells serve as a background control, while "no inhibitor" (DMSO vehicle) wells represent 0% inhibition (maximum kinase activity). These controls are essential for data normalization and calculating the Z'-factor, a statistical measure of assay quality.

Protocol 4.2: IC₅₀ Determination for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

  • Prepare Compound Stock Solution: Dissolve 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Create Serial Dilutions: Perform a serial dilution of the compound stock in DMSO to generate a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Set Up Assay Plate:

    • Add the diluted compound or DMSO (for controls) to the appropriate wells of a 384-well plate.

    • Add a solution containing the kinase and its substrate in the kinase reaction buffer to all wells.

    • Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the Kinase Reaction: Add ATP to all wells at the previously determined Kₘ,app concentration to start the reaction.

  • Incubate: Incubate the plate at a constant temperature (e.g., 30°C) for the optimized reaction time.

  • Stop and Detect: Stop the reaction and measure the signal (e.g., luminescence) as per the detection kit's instructions.

  • Data Analysis and Visualization:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A Prepare Compound Dilutions (in DMSO) B Add Compound/DMSO to Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubate (e.g., 15 min) C->D E Initiate with ATP (at Km,app) D->E F Incubate (e.g., 60 min at 30°C) E->F G Stop Reaction & Add Detection Reagent F->G H Read Signal (e.g., Luminescence) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for IC₅₀ determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetApparent ATP Kₘ (µM)5-Methylpyrrolo[2,1-f]triazin-4(1H)-one IC₅₀ (nM)
Kinase A1575
Kinase B50>10,000
Kinase C5250

Interpretation: The IC₅₀ value is a measure of the compound's potency. A lower IC₅₀ indicates a more potent inhibitor for that specific kinase. In the hypothetical data above, the compound is most potent against Kinase A. The ">10,000 nM" value for Kinase B suggests it is not a significant inhibitor of this enzyme under the tested conditions.

Mechanism of Action: ATP Competition Assay

To determine if 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one acts as an ATP-competitive inhibitor, the IC₅₀ determination can be repeated at a high ATP concentration (e.g., 10x Kₘ,app).[13][15]

Table 2: ATP Competition Assay Results

InhibitorIC₅₀ at ATP Kₘ,app (nM)IC₅₀ at 10x ATP Kₘ,app (nM)IC₅₀ Fold ShiftMechanism
Compound X 7575010ATP-Competitive
Compound Y 1001101.1Not ATP-Competitive

Expertise & Experience: A significant rightward shift (increase) in the IC₅₀ value at a higher ATP concentration is indicative of an ATP-competitive mechanism of action.[15] This is because more ATP is present to outcompete the inhibitor for binding to the kinase's active site.

Conclusion

This application note provides a comprehensive and adaptable framework for the in vitro characterization of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one as a potential kinase inhibitor. By following a systematic approach of assay development, optimization, and careful execution with appropriate controls, researchers can generate high-quality, reproducible data to guide further drug discovery efforts. The principles and protocols outlined herein are broadly applicable to a wide range of protein kinases and small molecule inhibitors.

References

Application Notes & Protocols: Leveraging the Pyrrolo[2,1-f]triazine Scaffold in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate exceptional versatility, earning the designation of "privileged scaffolds." The pyrrolo[2,1-f][1][2][3]triazine core is a prime example of such a structure.[4] This unique bicyclic heterocycle, featuring a bridgehead nitrogen, was first synthesized in the 1970s but has seen a dramatic surge in interest in recent decades.[5] Its structural resemblance to naturally occurring purines positions it as an ideal candidate for interfering with nucleic acid metabolism, a cornerstone of viral replication.[2]

The true potential of this scaffold was globally recognized with the development of Remdesivir, a broad-spectrum antiviral agent containing the pyrrolo[2,1-f]triazine moiety.[5] Initially investigated for Ebola, its efficacy against a wide array of RNA viruses, including SARS-CoV-2, has cemented the importance of this heterocyclic system in antiviral drug discovery.[5][6] This guide provides an in-depth look at the application of pyrrolo[2,1-f]triazine derivatives in antiviral research, detailing their mechanisms of action and providing robust protocols for their evaluation.

Core Concepts: Mechanisms of Antiviral Action

The antiviral activity of pyrrolo[2,1-f]triazine derivatives is primarily rooted in their ability to mimic natural nucleosides, though other mechanisms have been identified for non-nucleoside analogues.

Primary Mechanism: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The majority of pathogenic RNA viruses (e.g., Coronaviruses, Flaviviruses, Filoviruses) rely on an enzyme called RNA-dependent RNA polymerase (RdRp) to replicate their genetic material.[7] This enzyme is essential for the virus but absent in host cells, making it an ideal target for selective antiviral therapy.[8]

Pyrrolo[2,1-f]triazine nucleoside analogues function as potent inhibitors of RdRp. After entering a host cell, the compound is metabolized into its active triphosphate form. This active form then competes with natural nucleoside triphosphates (like ATP, GTP) for incorporation into the newly synthesizing viral RNA strand by the RdRp.

Causality of Inhibition:

  • Competitive Inhibition: The triphosphate analogue binds to the RdRp active site, competing with the endogenous nucleoside triphosphate.

  • Chain Termination: Once incorporated, the analogue can halt further extension of the RNA chain. This is a common mechanism for nucleoside inhibitors.

  • Lethal Mutagenesis: Alternatively, some analogues may not cause immediate termination but, due to their altered structure, can lead to mispairing during subsequent rounds of replication. This introduces a cascade of mutations into the viral genome, exceeding the virus's error threshold and leading to a non-viable viral population.

This mechanism is central to the activity of compounds targeting viruses like Hepatitis C, Norovirus, and SARS-CoV-2.[1][3][5]

RdRp_Inhibition cluster_Cell Host Cell cluster_Virus Viral Replication Complex Compound Pyrrolo[2,1-f]triazine Prodrug Active_TP Active Triphosphate Analogue Compound->Active_TP Host Kinases RdRp Viral RdRp Active_TP->RdRp Competes & Binds Growing_RNA Growing RNA Strand RdRp->Growing_RNA Elongation Termination Chain Termination or Lethal Mutagenesis RdRp->Termination Incorporation of Analogue vRNA Viral RNA Template vRNA->RdRp NTPs Natural NTPs (ATP, GTP, etc.) NTPs->RdRp Binds for Replication

Caption: Mechanism of RdRp Inhibition by Nucleoside Analogues.

Alternative Mechanism: Neuraminidase Inhibition

While RdRp inhibition is predominant, non-nucleoside derivatives of the pyrrolo[2,1-f]triazine scaffold can exhibit different mechanisms. For instance, certain 2,4-disubstituted pyrrolo[2,1-f]triazines have demonstrated potent activity against the influenza A virus.[2] Molecular docking studies suggest that these compounds act by inhibiting neuraminidase, a key surface enzyme that the influenza virus uses to release new virions from infected cells.[2][9] This demonstrates the scaffold's versatility in targeting different viral proteins.

Key Applications & Data Summary

The broad applicability of the pyrrolo[2,1-f]triazine scaffold is evident from its activity against a diverse range of viruses. The table below summarizes key findings from preclinical studies. The Selectivity Index (SI) , calculated as CC₅₀/EC₅₀, is a critical parameter indicating the compound's therapeutic window. A higher SI value is desirable, as it signifies that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

Compound Class/ExampleTarget VirusAssay TypeEfficacy (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
4-aza-7,9-dideazaadenosine C-nucleosideHuman Norovirus (HuNoV)Replicon Assay0.015 µMSignificantNot Reported[1]
7-Fluoro-pyrrolo[2,1-f]triazine C-nucleosideHepatitis C Virus (HCV)Replicon AssayPotentPromising MarginNot Quantified[3]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylateInfluenza A (H1N1)Cell Culture (MDCK)4 µg/mL>750 µg/mL188[2][9]

Experimental Protocols

The following protocols provide a framework for evaluating the antiviral activity and cytotoxicity of novel pyrrolo[2,1-f]triazine derivatives.

Foundational Protocol: In Vitro Antiviral Efficacy (Plaque Reduction Assay)

This assay is the gold standard for quantifying the inhibition of viral replication by a compound. It measures the reduction in the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer.

Principle of Causality: Each step is designed to isolate the effect of the compound on viral propagation. The semi-solid overlay is critical; it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious virus particle. This allows for accurate quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero for many viruses, MDCK for influenza) in 6-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in serum-free cell culture medium.

  • Infection: Once cells are confluent, remove the growth medium. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Wash the monolayer gently with phosphate-buffered saline (PBS). Add the prepared compound dilutions to the corresponding wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add an overlay of medium containing 1-2% low-melting-point agarose or methylcellulose. This semi-solid medium is crucial to prevent non-specific viral spread through the medium.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Visualization & Counting:

    • Fix the cells with a 10% formalin solution.

    • Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. Live cells will stain purple, while plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value (the concentration that inhibits plaque formation by 50%) is determined using non-linear regression analysis.

Plaque_Assay_Workflow A 1. Seed Host Cells in 6-well Plates B 2. Incubate 24h to form Confluent Monolayer A->B C 3. Infect Monolayer with Virus (1h) B->C D 4. Remove Inoculum & Add Compound Dilutions C->D E 5. Add Semi-Solid Overlay Medium D->E F 6. Incubate 2-5 Days E->F G 7. Fix, Stain with Crystal Violet F->G H 8. Count Plaques & Calculate EC₅₀ G->H

Caption: Workflow for a Plaque Reduction Assay.

Foundational Protocol: Cytotoxicity Assessment (MTT Assay)

It is imperative to ensure that the observed antiviral effect is not due to the compound killing the host cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle of Causality: This protocol provides a self-validating system when run in parallel with the antiviral assay using the same cell line, compound concentrations, and incubation times. This direct comparison allows for the calculation of a meaningful Selectivity Index. The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, add the same serial dilutions of the test compound used in the efficacy assay. Include "cell control" wells with medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value (the concentration that reduces cell viability by 50%) is determined using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Host Cells in 96-well Plates B 2. Add Compound Serial Dilutions A->B C 3. Incubate for same duration as viral assay B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at ~570 nm E->F G 7. Plot Viability & Calculate CC₅₀ F->G

Caption: Workflow for an MTT Cytotoxicity Assay.

Conclusion and Future Outlook

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a clinically validated and highly promising platform for the development of novel antiviral agents. Its ability to act as a purine mimetic makes it a powerful inhibitor of viral polymerases, a proven strategy for combating a wide range of RNA viruses. The versatility of its core structure also allows for the development of compounds with alternative mechanisms of action, such as neuraminidase inhibition.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the scaffold's substitutions to enhance potency and broaden the spectrum of activity.

  • Reducing Cytotoxicity: Modifying the nucleoside component or delivery strategy to improve the selectivity index and minimize off-target effects.

  • Combination Therapies: Evaluating pyrrolo[2,1-f]triazine derivatives in combination with other antiviral agents that have different mechanisms of action to increase efficacy and reduce the likelihood of viral resistance.

The continued exploration of this privileged scaffold is a critical endeavor in our preparation for both existing and emerging viral threats.

References

protocol for assessing cellular uptake of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Assessing the Cellular Uptake of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Authored by: A Senior Application Scientist

Introduction: The "Key in the Lock" Problem

For any therapeutic agent to be effective, it must first reach its intracellular target. This process, known as cellular uptake, is a critical determinant of a drug's efficacy and pharmacokinetic profile. 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one belongs to the pyrrolo[2,1-f][1][2][3]triazine class of compounds, a scaffold that is integral to several kinase inhibitors developed for cancer therapy.[4] Kinases are pivotal signaling proteins, and designing inhibitors that can effectively engage these intracellular targets is a cornerstone of modern targeted therapy.[4][5]

Therefore, quantifying the cellular accumulation of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is not merely an academic exercise; it is a fundamental step in preclinical development. It helps to answer critical questions: Does the compound enter the cell at all? How quickly does it accumulate? Does it reach a concentration sufficient to inhibit its target? What are the underlying biological mechanisms governing its entry?

This comprehensive guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to accurately assess the cellular uptake of this small molecule. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, enabling you to design robust, self-validating experiments.

Part 1: Foundational Concepts in Cellular Transport

Understanding the primary mechanisms of how small molecules cross the cell membrane is essential for designing and interpreting uptake experiments. Cellular transport can be broadly categorized into two types: passive and active transport.[6]

  • Passive Transport : This process does not require the cell to expend metabolic energy. Molecules move down their concentration gradient, from an area of higher concentration to one of lower concentration.

    • Simple Diffusion: Small, lipophilic molecules can pass directly through the lipid bilayer.

    • Facilitated Diffusion: Molecules are helped across the membrane by channel or carrier proteins, but still follow the concentration gradient.

  • Active Transport : This process requires cellular energy, typically in the form of adenosine triphosphate (ATP), to move molecules against their concentration gradient.[7][8] This is mediated by specific transporter proteins and is crucial for accumulating substances within the cell to concentrations higher than the extracellular environment.[9] Endocytosis, the process where the cell membrane engulfs substances, is another form of energy-dependent uptake.[10]

Distinguishing between these mechanisms is a primary goal of uptake studies. An assay that only measures uptake at a single time point and temperature cannot provide this crucial insight. The protocols outlined below are designed to deconvolve these processes.

Part 2: Assay Selection Strategy

The optimal method for quantifying cellular uptake depends on the specific research question, available instrumentation, and whether the compound can be modified. The primary choice is between direct quantification of the unlabeled parent compound via mass spectrometry and indirect measurement using fluorescence-based techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for accurately quantifying an unlabeled compound from a complex biological matrix like a cell lysate.[11][12] It offers high sensitivity and specificity, making it the definitive method for obtaining absolute intracellular concentrations.

  • Fluorescence-Based Methods (Microscopy & Flow Cytometry) : These methods are powerful for visualizing uptake and for high-throughput screening.[2][3] They rely on detecting a fluorescent signal from within the cell. Since 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is not intrinsically fluorescent, this approach would require chemically conjugating it to a fluorophore.

Expert Insight: While fluorescent tagging enables powerful visualization, it is a significant modification. The addition of a bulky, often charged fluorophore can fundamentally alter the compound's physicochemical properties, potentially changing its primary mode of cellular entry.[13] Therefore, LC-MS/MS is the recommended primary method for definitive quantification. Fluorescence-based assays should be considered secondary or for specific applications like high-throughput screening, with the caveat that the results may not perfectly reflect the parent compound's behavior.

G start Start: Define Research Goal q1 Need to quantify the unmodified parent compound? start->q1 lcms Primary Method: LC-MS/MS q1->lcms Yes q2 Is high-throughput screening or subcellular localization the goal? q1->q2 No lcms_desc Provides absolute quantification (e.g., pmol/million cells). Highest specificity and sensitivity. lcms->lcms_desc end_point Data Analysis & Mechanistic Studies lcms->end_point fluorescence Secondary Method: Fluorescence Assays q2->fluorescence Yes q2->end_point No fluorescence_desc Requires fluorescent labeling of the compound. Risk of altering uptake mechanism. Excellent for visualization and large screens. fluorescence->fluorescence_desc microscopy Fluorescence Microscopy fluorescence->microscopy flow Flow Cytometry fluorescence->flow microscopy->end_point flow->end_point

Figure 1. Decision flowchart for selecting an appropriate cellular uptake assay.

Part 3: Protocol 1 - Quantification by LC-MS/MS

This protocol provides a definitive method for measuring the intracellular concentration of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Principle

Cells are incubated with the compound for a defined period. Extracellular compound is then removed by rapid washing. The cells are lysed, and the intracellular compound is extracted and quantified against a standard curve using a validated LC-MS/MS method.[14][15] The final concentration is typically normalized to the number of cells or total protein content in the lysate.

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., based on the kinase target of the compound series).

  • Culture Medium: As recommended for the chosen cell line.

  • 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one: Analytical standard of known purity.[16]

  • Solvent for Stock Solution: HPLC-grade DMSO.

  • Plates: 6-well or 12-well tissue culture-treated plates.

  • Washing Buffer: Ice-cold Phosphate Buffered Saline (PBS).

  • Lysis & Extraction Buffer: Acetonitrile with an appropriate internal standard.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometer, cell counter, plate reader (for protein assay).

Step-by-Step Experimental Protocol
  • Cell Seeding:

    • Step 1.1: Seed cells in 12-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours.

    • Rationale: Using a consistent and high cell number maximizes the analyte signal and minimizes variability between replicates. Over-confluency can alter cell physiology and should be avoided.

  • Compound Preparation & Treatment:

    • Step 2.1: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in DMSO.

    • Step 2.2: On the day of the experiment, prepare working solutions by diluting the stock into pre-warmed culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

    • Step 2.3: Aspirate the old medium from the cells and add 1 mL of the compound-containing medium to each well.

    • Step 2.4: Incubate the plates at 37°C in a CO₂ incubator for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • Stopping Uptake and Washing:

    • Step 3.1: To terminate the assay, rapidly aspirate the dosing medium.

    • Step 3.2: Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS per well. Perform washes quickly to prevent efflux of the compound.

    • Rationale: Using ice-cold PBS is critical. The low temperature instantly halts all energy-dependent transport processes, effectively "freezing" the uptake at that specific time point.[7] Thorough washing is essential to remove any residual extracellular or non-specifically bound compound, which could otherwise artificially inflate the measured intracellular concentration.

  • Cell Lysis and Compound Extraction:

    • Step 4.1: After the final wash, aspirate all residual PBS.

    • Step 4.2: Add 200 µL of ice-cold acetonitrile containing a suitable internal standard to each well.

    • Rationale: Acetonitrile serves a dual purpose: it precipitates proteins and lyses the cells, releasing the intracellular contents while simultaneously extracting the small molecule analyte into the solvent.[15] An internal standard is crucial for correcting for variability during sample processing and injection.

    • Step 4.3: Scrape the cells and transfer the lysate/extract to a microcentrifuge tube.

    • Step 4.4: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Step 4.5: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Normalization:

    • Step 5.1: In a parallel set of wells (seeded and treated identically but not lysed with acetonitrile), detach and count the cells using a cell counter to determine the average cell number per well.

    • Step 5.2: Alternatively, after lysis in the experimental wells, the protein pellet can be re-solubilized and quantified using a standard protein assay (e.g., BCA).

    • Rationale: Normalization is non-negotiable for accurate data interpretation. It corrects for any differences in cell seeding density between wells, allowing for valid comparisons across different conditions.

Data Analysis and Interpretation

The LC-MS/MS system will provide a peak area ratio of the analyte to the internal standard. This ratio is used to determine the absolute amount of the compound in the sample by referencing a standard curve prepared in the same matrix.

  • Final Calculation: (Amount of compound in pmol) / (Number of cells in millions) = pmol / 10⁶ cells .

Critical Controls for a Self-Validating System

To ensure the trustworthiness of the data, the following controls must be included.

Control TypeExperimental ConditionRationale and Interpretation
Time Dependence Measure uptake at multiple time points (e.g., 5, 15, 30, 60, 120 min).Reveals the kinetics of uptake. A linear increase suggests passive diffusion, while a plateau may indicate saturation of a transporter or equilibrium.
Concentration Dependence Test a range of compound concentrations (e.g., 0.1 µM to 50 µM).To test for saturable (carrier-mediated) vs. non-saturable (passive diffusion) transport. Saturable transport will follow Michaelis-Menten kinetics.
Temperature Dependence Compare uptake at 37°C vs. 4°C.Active transport is energy-dependent and thus temperature-sensitive.[7] Uptake at 4°C represents passive diffusion and surface binding. A significant reduction in uptake at 4°C is a hallmark of active transport.[8]
Blank Control Cells incubated with vehicle (e.g., 0.1% DMSO) only.Establishes the baseline and ensures no interfering peaks are present in the chromatogram.

Part 4: Mechanistic Insights - Probing Uptake Pathways

Once baseline uptake is established, pharmacological inhibitors can be used to dissect the specific pathways involved. This is a powerful strategy to move from quantification to mechanistic understanding.

Principle

Cells are pre-incubated with an inhibitor known to block a specific uptake pathway before the compound of interest is added. A significant reduction in uptake compared to the no-inhibitor control implicates that pathway in the compound's transport.[1][17]

Protocol for Inhibitor Studies
  • Follow the main LC-MS/MS protocol (Part 3).

  • Prior to adding 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (Step 2.3), pre-incubate the cells with the chosen inhibitor (dissolved in media) for 30-60 minutes.

  • After pre-incubation, add the compound of interest in the continued presence of the inhibitor.

  • Proceed with the protocol as described.

Commonly Used Inhibitors
InhibitorTarget PathwayTypical Working ConcentrationCitation
Chlorpromazine Clathrin-mediated endocytosis10-30 µM[1]
Genistein Caveolae-mediated endocytosis50-200 µM[1]
Methyl-β-cyclodextrin (MβCD) Disrupts lipid rafts/caveolae1-10 mM[10][17]
Amiloride / EIPA Macropinocytosis50-100 µM[17]

Expert Insight: It is critical to run cytotoxicity assays for each inhibitor on your specific cell line to ensure that the concentrations used are not causing cell death, which would confound the uptake results.[17] Furthermore, the effects of inhibitors can be cell-type and time-dependent, requiring careful optimization.[18]

Part 5: Overall Experimental Workflow

The following diagram summarizes the comprehensive workflow for assessing the cellular uptake and mechanism of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

G cluster_0 Phase 1: Assay Setup & Validation cluster_2 Phase 3: Data Interpretation seed Seed Cells (e.g., 12-well plate) treat Treat with Compound (Time & Conc. Matrix) seed->treat wash Stop & Wash (Ice-cold PBS) treat->wash temp Temperature Dependence (37°C vs 4°C) treat->temp inhibitors Pharmacological Inhibitors (e.g., Chlorpromazine) treat->inhibitors lyse Lyse & Extract (Acetonitrile + IS) wash->lyse analyze LC-MS/MS Analysis lyse->analyze normalize Normalize Data (Cell # or Protein) analyze->normalize mechanism Elucidate Mechanism (Passive vs. Active) temp->mechanism inhibitors->mechanism kinetics Determine Uptake Kinetics (pmol / 10^6 cells / min) normalize->kinetics kinetics->mechanism

Figure 2. Comprehensive workflow for quantitative and mechanistic cellular uptake studies.

Conclusion

A thorough and quantitative assessment of cellular uptake is indispensable in the evaluation of potential drug candidates like 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. By employing a robust, multi-faceted approach centered on the gold-standard LC-MS/MS methodology and incorporating critical controls for time, concentration, and temperature dependence, researchers can generate high-quality, reliable data. Further dissection of the transport mechanism using pharmacological inhibitors provides deeper insights that can guide future compound optimization and development. The protocols and strategies detailed herein provide a self-validating framework to ensure scientific rigor and generate the crucial data needed to advance promising therapeutic compounds from the bench to the clinic.

References

Application Notes and Protocols for the Evaluation of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Based Compounds as VEGFR-2 Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In normal physiological processes, VEGFR-2 signaling is crucial for embryonic development, wound healing, and tissue repair. However, in pathological conditions, particularly in oncology, the VEGFR-2 signaling pathway is often hijacked by tumors to promote their growth, invasion, and metastasis.[1][2]

The binding of the ligand, Vascular Endothelial Growth Factor A (VEGF-A), to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2] Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-cancer agents.[1][2]

The 5-methylpyrrolo[2,1-f][3][4][5]triazin-4(1H)-one core is a promising heterocyclic scaffold that has been extensively utilized in the design of potent and selective VEGFR-2 inhibitors.[6] While the core structure itself may exhibit modest activity, it serves as a foundational template for chemical modifications that can significantly enhance inhibitory potency and drug-like properties. A prime example of a highly potent inhibitor built upon this scaffold is (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][3][4][5]triazin-6-yloxy)propan-2-ol, also known as BMS-540215 or Brivanib.[5] Structure-activity relationship (SAR) studies have revealed that substitutions at the 5 and 6-positions of the pyrrolo[2,1-f][3][4][5]triazine nucleus are critical for achieving high-affinity binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of compounds derived from the 5-methylpyrrolo[2,1-f][3][4][5]triazin-4(1H)-one scaffold for the inhibition of VEGFR-2 signaling. We will delve into the underlying scientific principles, provide detailed step-by-step protocols for in vitro and cell-based assays, and offer insights based on field-proven experience.

Understanding the Mechanism: VEGFR-2 Signaling Cascade

The activation of VEGFR-2 by VEGF-A initiates a complex and highly regulated signaling network. The following diagram illustrates the key downstream pathways that are the ultimate targets of inhibitors based on the 5-methylpyrrolo[2,1-f][3][4][5]triazin-4(1H)-one scaffold.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization VEGF->VEGFR2 Binds P_VEGFR2 Autophosphorylation (pY1175, pY1214) PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Permeability Permeability Transcription->Permeability Inhibitor 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one -based Inhibitor (e.g., BMS-540215) Inhibitor->P_VEGFR2 Inhibits ATP Binding

Figure 1: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Profile of a Lead Compound: BMS-540215

To provide a tangible example of the potency achievable with the 5-methylpyrrolo[2,1-f][3][4][5]triazin-4(1H)-one scaffold, the following table summarizes the in vitro inhibitory activities of BMS-540215.

Target KinaseIC50 (nM)Assay TypeNotes
VEGFR-2 (KDR) 25 Biochemical Kinase AssayPrimary target, potent inhibition.
VEGFR-1 (Flt-1)380Biochemical Kinase AssayModerate activity.
FGFR-1148Biochemical Kinase AssayModerate activity.
PDGFR-β>1900Biochemical Kinase AssayHighly selective against PDGFR-β.
HUVEC Proliferation (VEGF-stimulated)40Cell-based Proliferation AssayDemonstrates cellular potency.
HUVEC Proliferation (FGF-stimulated)276Cell-based Proliferation AssayConsistent with dual VEGFR/FGFR activity.

Data compiled from multiple sources.[7][8][9]

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human VEGFR-2 kinase activity. This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide.

Principle: The kinase reaction is allowed to proceed in the presence of varying concentrations of the inhibitor. Subsequently, a reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to the kinase activity.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)

  • ATP (10 mM stock)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test Compound (e.g., a derivative of 5-methylpyrrolo[2,1-f][3][4][5]triazin-4(1H)-one) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection kit)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile tips

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Figure 2: Workflow for In Vitro VEGFR-2 Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions). A typical starting concentration for the dilution series might be 1 mM.

    • Further dilute these DMSO stocks into 1x Kinase Buffer to create a 10x working solution of each compound concentration. Causality: This intermediate dilution step is crucial to ensure the final DMSO concentration in the assay remains low (typically ≤1%), as high concentrations of DMSO can inhibit kinase activity.

  • Assay Plate Setup:

    • Test Wells: 2.5 µL of 10x test compound dilutions.

    • Positive Control (100% Activity): 2.5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (0% Activity/Blank): 2.5 µL of 1x Kinase Buffer with DMSO. The enzyme will be omitted from these wells.

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the peptide substrate. The final concentration of ATP should be close to its Km for VEGFR-2 (typically 10-50 µM) to ensure competitive inhibitors can be accurately assessed.

    • Add 12.5 µL of the Master Mix to each well of the assay plate.

    • Prepare a working solution of VEGFR-2 enzyme in 1x Kinase Buffer.

    • To initiate the reaction, add 10 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

    • To the "Blank" wells, add 10 µL of 1x Kinase Buffer.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides the luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average "Blank" signal from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based VEGFR-2 Autophosphorylation Assay

Objective: To assess the ability of a test compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a relevant cellular context, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Principle: This assay quantifies the phosphorylation of VEGFR-2 at a specific tyrosine residue (e.g., Y1175) in intact cells. Cells are pre-treated with the inhibitor, then stimulated with VEGF-A. Following cell lysis, the amount of phosphorylated VEGFR-2 is measured using a sandwich ELISA or a similar immunoassay format.

Materials and Reagents:

  • HUVECs (or another cell line endogenously expressing VEGFR-2)

  • Endothelial Cell Growth Medium

  • Serum-free medium for starvation

  • Recombinant Human VEGF-A

  • Test Compound dissolved in DMSO

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-VEGFR-2 (Y1175) and Total VEGFR-2 ELISA kits

  • BCA Protein Assay Kit

  • 96-well clear-bottom cell culture plates

  • Microplate reader for absorbance

Experimental Workflow:

Figure 3: Workflow for Cell-Based VEGFR-2 Phosphorylation Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HUVECs in a 96-well plate at a density that will result in a confluent monolayer (e.g., 20,000 cells/well).

    • Culture overnight in complete endothelial cell growth medium.

  • Cell Treatment:

    • The next day, gently wash the cells and replace the medium with serum-free medium. Incubate for 4-6 hours. Causality: Serum starvation is essential to reduce basal levels of receptor tyrosine kinase activity, thereby ensuring a robust and specific signal upon VEGF-A stimulation.

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Pre-treat the cells by adding the diluted compound to the appropriate wells. Include a vehicle control (DMSO) for the 100% phosphorylation signal. Incubate for 1-2 hours.

  • VEGF-A Stimulation:

    • Prepare a working solution of VEGF-A in serum-free medium.

    • Stimulate the cells by adding VEGF-A to all wells except for the unstimulated (basal) control wells. A typical final concentration is 20-50 ng/mL.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. Causality: VEGFR-2 phosphorylation is a rapid and transient event. A short stimulation time captures the peak of the signaling response.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the total protein concentration of each lysate using a BCA assay. This is a critical self-validating step to normalize the ELISA signal and account for any variations in cell number.

  • ELISA Procedure:

    • Perform the Phospho-VEGFR-2 (Y1175) ELISA according to the manufacturer's protocol, loading equal amounts of total protein for each sample.

    • In parallel, a Total VEGFR-2 ELISA can be performed on the same lysates to confirm that the inhibitor does not alter the overall receptor expression level.

  • Data Analysis:

    • Normalize the phospho-VEGFR-2 signal to the total protein concentration for each sample.

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the VEGF-A-stimulated vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the cellular IC50 value.

Conclusion and Future Directions

The 5-methylpyrrolo[2,1-f][3][4][5]triazin-4(1H)-one scaffold represents a validated and highly promising starting point for the development of potent and selective VEGFR-2 inhibitors. By employing robust and reproducible assays, such as the in vitro kinase and cell-based phosphorylation protocols detailed herein, researchers can effectively characterize the potency and cellular activity of novel derivatives. The data generated from these assays are critical for establishing structure-activity relationships, optimizing lead compounds, and ultimately advancing the development of new anti-angiogenic therapies for the treatment of cancer and other diseases characterized by pathological neovascularization.

References

Application Notes and Protocols: A Strategic Workflow for Elucidating the Bioactivity of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically relevant agents, including kinase inhibitors for cancer therapy and antiviral nucleoside analogs.[4][5] The specific derivative, 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, serves as a key intermediate in the synthesis of potent inhibitors targeting critical signaling pathways, such as those mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] For researchers possessing this or structurally similar novel compounds, the primary challenge is to systematically uncover their biological function and therapeutic potential.

This guide provides a comprehensive, multi-phased workflow for developing a suite of cell-based assays to progress from a compound of unknown function to a molecule with a validated cellular target and a characterized mechanism of action. We eschew a rigid template in favor of a logical, field-proven strategy that mirrors the drug discovery process, emphasizing scientific integrity and causality behind each experimental choice.[8] This workflow is designed for researchers, scientists, and drug development professionals aiming to characterize novel small molecules.

Phase 1: Broad Phenotypic Screening to Identify Biological Activity

Expertise & Experience: The initial step in characterizing an unknown compound is to cast a wide net. A phenotypic screen provides an unbiased view of the compound's effect on a complex biological system, such as a living cell.[9] This approach allows for the discovery of unexpected biological activities without preconceived notions of the compound's target.[10][11] We begin by assessing the compound's most fundamental effect: its impact on cell viability and proliferation across a diverse panel of human cancer cell lines. This not only reveals potential anti-cancer activity but also establishes the concentration range for subsequent, more specific assays.

Protocol 1: Multi-Panel Cell Viability/Cytotoxicity Assay (MTT/XTT)

This protocol determines the concentration of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one that inhibits cellular metabolic activity, a proxy for cell viability and proliferation.[12]

Methodology:

  • Cell Line Selection & Culture:

    • Select a panel of 5-10 human cancer cell lines from diverse tissue origins (e.g., A549 lung, MCF-7 breast, HCT116 colon, U87 glioblastoma, K562 leukemia).

    • Culture cells in their recommended media and conditions until they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest and count the cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the assay (typically 2,000-10,000 cells/well).[13]

    • Seed the cells in a 96-well flat-bottom plate in 100 µL of media and incubate for 24 hours to allow for attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

    • Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reagent Addition & Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization & Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

    • Incubate the plate overnight in the incubator or for a few hours at room temperature on a shaker to ensure complete dissolution of the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]

Data Presentation & Interpretation:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Cell LineTissue OriginIC₅₀ (µM)
A549Lung5.2
MCF-7Breast> 100
HCT116Colon2.8
U87-MGGlioblastoma8.1
K562Leukemia15.6

Table 1: Example IC₅₀ data for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one across a cancer cell line panel.

A potent and selective IC₅₀ in certain cell lines (e.g., HCT116) suggests a specific mechanism of action rather than general cytotoxicity.

Phase 2: Target Class Identification

Expertise & Experience: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a hallmark of numerous kinase inhibitors.[4] Therefore, a logical next step is to investigate whether 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one functions by inhibiting protein kinases. A broad, cell-based screen of protein phosphorylation can rapidly identify signaling pathways affected by the compound.

Protocol 2: Cellular Phospho-Kinase Profiling Array

This assay simultaneously detects the relative phosphorylation levels of multiple kinases and their substrates in cell lysates, providing a snapshot of the compound's impact on cellular signaling.[16]

Methodology:

  • Cell Selection and Treatment:

    • Choose a sensitive cell line identified in Phase 1 (e.g., HCT116).

    • Culture cells to 70-80% confluency.

    • Treat the cells with 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one at a concentration equivalent to its IC₅₀ (e.g., 2.8 µM) for a short duration (e.g., 1-2 hours) to capture direct effects on kinase signaling. Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using the lysis buffer provided with the phospho-kinase array kit, supplemented with protease and phosphatase inhibitors.[17]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Array Incubation:

    • Dilute the cell lysates to the concentration recommended by the array manufacturer.

    • Incubate the lysates with the pre-blocked nitrocellulose membranes, which are spotted with capture antibodies for various phospho-proteins.[16]

  • Detection and Visualization:

    • Wash the membranes to remove unbound proteins.

    • Incubate with a cocktail of biotinylated detection antibodies.

    • Add Streptavidin-HRP and chemiluminescent reagents.

    • Capture the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the spot intensities using image analysis software (e.g., ImageJ).[17]

    • Normalize the signal of the treated sample to the vehicle control for each phospho-protein.

Data Presentation & Interpretation:

Present the data as a heatmap or bar chart showing the fold change in phosphorylation. A significant decrease in the phosphorylation of a specific kinase or its downstream effectors points towards a potential target.

ProteinPhosphorylation SiteFold Change vs. Control
AKTS4730.95
ERK1/2T202/Y204, T185/Y1870.88
VEGFR-2 Y1175 0.21
SRCY4160.91
STAT3Y7050.35

Table 2: Example phospho-kinase array results, highlighting significant inhibition of VEGFR-2 and STAT3 phosphorylation.

The data suggests that 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one may be an inhibitor of the VEGFR-2 signaling pathway.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class ID A Novel Compound (5-Methylpyrrolo[2,1-f]triazin-4(1H)-one) B Multi-Panel Cell Viability Assay (MTT) A->B C Identify Sensitive Cell Lines & IC₅₀ B->C D Phospho-Kinase Profiling Array C->D Select sensitive cell line E Identify Inhibited Signaling Pathways D->E F Generate Target Hypothesis (e.g., VEGFR-2) E->F

Target Discovery Workflow: From Phenotype to Hypothesis.

Phase 3: Target Validation and Mechanism of Action

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.[19][20]

Methodology:

  • Cell Culture and Treatment:

    • Culture the target cells (e.g., HCT116 or a cell line with high VEGFR-2 expression like HUVECs) to high density.

    • Treat the cells with the compound at a high concentration (e.g., 10x IC₅₀) or with a vehicle control for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis and Protein Isolation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Detection by Western Blot:

    • Measure the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR-2) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.

Data Presentation & Interpretation:

Plot the band intensity of the soluble target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms that the compound binds to and stabilizes the target protein in cells.

Temperature (°C)Soluble VEGFR-2 (Vehicle)Soluble VEGFR-2 (Compound)
46100%100%
5095%98%
5475%92%
5840%78%
6215%55%

Table 3: Example CETSA data showing thermal stabilization of VEGFR-2 by the compound.

Protocol 4: Downstream Signaling Pathway Analysis by Western Blot

This protocol validates that the observed target engagement translates into functional inhibition of the signaling cascade downstream of the target.

Methodology:

  • Cell Stimulation and Compound Treatment:

    • Use a cell line where the pathway is active or can be stimulated (e.g., HUVECs).

    • Starve the cells (e.g., in serum-free media) for several hours.

    • Pre-treat the cells with a serial dilution of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target pathway.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe separate membranes with antibodies against the phosphorylated form of the target (p-VEGFR-2), a key downstream substrate (e.g., p-PLCγ1), and a more distal effector (e.g., p-ERK1/2).[21]

    • Strip and re-probe the membranes with antibodies for the total protein levels of each target to ensure equal loading and to assess changes in phosphorylation relative to total protein.

Data Presentation & Interpretation:

A dose-dependent decrease in the phosphorylation of VEGFR-2 and its downstream substrates, PLCγ1 and ERK1/2, in response to the compound provides strong evidence for its mechanism of action as a VEGFR-2 pathway inhibitor.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ1 VEGFR2->PLCg pY1175 ERK ERK1/2 PLCg->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor 5-Methylpyrrolo [2,1-f]triazin-4(1H)-one Inhibitor->VEGFR2

Hypothesized Mechanism: Inhibition of VEGFR-2 Signaling.

Conclusion and Future Directions

This structured, three-phase approach provides a robust framework for the initial characterization of novel compounds like 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. By progressing from broad phenotypic screening to specific target engagement and mechanistic studies, researchers can efficiently generate a comprehensive data package that elucidates the compound's biological activity. The hypothetical data presented here illustrates a clear path to identifying the compound as a potent, cell-active inhibitor of the VEGFR-2 signaling pathway. Subsequent steps would involve biochemical assays to determine the mode of inhibition (e.g., ATP-competitive), broader kinase profiling to assess selectivity, and ultimately, evaluation in more complex models such as 3D spheroids or in vivo systems.[22][23]

References

Application Notes & Protocols: A Guide to the Synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry.[2][3] Its unique structure, featuring a bridgehead nitrogen atom, serves as a versatile template that is isosteric to purine nuclei and other biologically significant heterocycles.[2][3] This has led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, antiviral drugs, and central nervous system agents.[2][4][5] Notably, this core is a fundamental component of the FDA-approved antiviral drug Remdesivir, which has shown broad-spectrum activity against RNA viruses, and Brivanib, an antitumorigenic drug.[1]

The 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one moiety, in particular, is a crucial intermediate for the synthesis of potent kinase inhibitors, such as those targeting VEGFR-2, p38 MAP kinase, and c-Met/VEGFR-2.[4][6][7][8] Its structure allows for selective binding to enzyme active sites, making it an invaluable building block for designing targeted therapies.[6]

This guide provides an in-depth overview of the primary synthetic strategies for constructing the 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one core and its analogs. We will delve into the mechanistic rationale behind key transformations and present detailed, field-proven protocols suitable for researchers in drug discovery and development.

Strategy 1: Synthesis via Rearrangement of a Pyrrolo[1,2-d][1][3][9]oxadiazine Intermediate

This modern approach offers a practical and often high-yielding route to the desired pyrrolotriazinone core.[9][10] The key transformation involves the nucleophile-induced rearrangement of a stable pyrrolooxadiazine precursor. The elegance of this method lies in its regioselectivity and often milder reaction conditions compared to classical condensation methods that may require high temperatures.[10]

Mechanistic Rationale

The overall strategy relies on the initial construction of a 1,2-biscarbamoyl-substituted 1H-pyrrole. This intermediate undergoes a regioselective intramolecular cyclization to form a pyrrolooxadiazine. Subsequent treatment with a nucleophile, such as a base, induces a rearrangement to the thermodynamically more stable pyrrolo[2,1-f]triazin-4(3H)-one isomer. The choice of reagents in the cyclization step is critical for controlling the regioselectivity of the final product.[9][10]

Workflow Overview

A 1H-Pyrrole-2-carboxamide B N-Amination A->B C 1-Amino-1H-pyrrole-2-carboxamide B->C D Acylation C->D E 1,2-Biscarbamoyl-1H-pyrrole D->E F Regioselective Intramolecular Cyclization (e.g., PPh3, Br2, Et3N) E->F G Pyrrolo[1,2-d][1,3,4]oxadiazine F->G H Nucleophile-Induced Rearrangement G->H I Target Pyrrolo[2,1-f]triazin-4(1H)-one H->I

Caption: Workflow for Strategy 1 via Oxadiazine Rearrangement.

Detailed Experimental Protocol: Synthesis of 5-Methyl-7-phenylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

This protocol is adapted from methodologies described for similar structures.[1][9][10]

Step 1: Synthesis of 1-Amino-4-methyl-1H-pyrrole-2-carboxamide

  • Starting Material: Begin with 4-Methyl-1H-pyrrole-2-carboxamide.

  • N-Amination: To a solution of the starting pyrrole (1.0 eq) in an appropriate solvent like DMF, add sodium hydroxide (NaOH) and ammonium chloride (NH₄Cl). Cool the mixture in an ice bath.

  • Oxidant Addition: Add sodium hypochlorite (NaClO) solution dropwise while maintaining the temperature below 5°C. The use of the NaOH/NH₄Cl/NaClO system is a practical and efficient method for the N-amination of the pyrrole nitrogen.[9]

  • Reaction Monitoring & Work-up: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield the N-aminopyrrole intermediate.

Step 2: Acylation to form 1-(Benzamido)-4-methyl-1H-pyrrole-2-carboxamide

  • Reaction Setup: Dissolve the 1-amino-4-methyl-1H-pyrrole-2-carboxamide (1.0 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Acylating Agent: Slowly add benzoyl chloride (1.1 eq) to the solution at 0°C. The base neutralizes the HCl generated during the reaction, driving the acylation forward.

  • Work-up: After stirring for 1-2 hours at room temperature, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the biscarbamoyl-substituted pyrrole, which can be used in the next step, often without further purification.

Step 3: Cyclization and Rearrangement

  • Reagent Preparation: In a separate flask, prepare the cyclizing agent. To a solution of triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM at 0°C, add bromine (Br₂, 1.5 eq) dropwise. This forms the active phosphonium bromide species.

  • Cyclization: Add a solution of the 1-(benzamido)-4-methyl-1H-pyrrole-2-carboxamide (1.0 eq) and triethylamine (Et₃N, 2.0 eq) in DCM to the pre-formed reagent mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction proceeds via the formation of a pyrrolooxadiazine intermediate, which then rearranges in situ or during work-up to the final triazinone product.[1][9]

  • Purification: Concentrate the reaction mixture and purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the 5-Methyl-7-phenylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.

Strategy 2: Direct Annulation from N-Aminopyrrole Precursors

A more direct and convergent approach involves the cyclization of an N-aminopyrrole intermediate with a suitable one-carbon (C1) or two-carbon (C2) synthon. This method is highly versatile for creating a diverse library of analogs by varying the N-aminopyrrole and the cyclizing partner.

Mechanistic Rationale

The core of this strategy is the electrophilic N-amination of a pyrrole-2-carbonitrile or a related derivative.[1][3] The resulting 1-aminopyrrole possesses a nucleophilic exocyclic nitrogen and an adjacent functional group (like a nitrile or amide) that can participate in a cyclocondensation reaction. For synthesizing the target -4(1H)-one structure, a key step is the reaction of a 1-aminopyrrole-2-carboxamide with a reagent that provides the C2-N3 fragment of the triazinone ring.

Workflow Overview

A Substituted Pyrrole-2-carboxaldehyde B N-Amination (e.g., DnpONH2 or MSH) A->B C 1-Amino-1H-pyrrole-2-carboxaldehyde B->C D Oxidation/Conversion (CHO -> COOH -> CONH2) C->D E 1-Amino-1H-pyrrole-2-carboxamide D->E F Cyclocondensation with C1 or C2 Synthon E->F G Target Pyrrolo[2,1-f]triazin-4(1H)-one Analog F->G

Caption: Workflow for Strategy 2 via Direct Annulation.

Detailed Experimental Protocol: Synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

This protocol leverages a tandem copper-promoted reaction, which provides an efficient route to 2-substituted analogs but can be adapted for the parent compound.[3] A more classical approach is also described.

Method A: Tandem Copper(II)-Promoted Annulation

This method is particularly effective for synthesizing 2-substituted analogs.

  • Starting Material: 1-Amino-4-methyl-1H-pyrrole-2-carboxamide (prepared as in Strategy 1, Step 1).

  • Reaction Setup: Combine the 1-aminopyrrole (1.0 eq), an aldehyde (e.g., acetaldehyde for a 2-methyl analog, 1.2 eq), and copper(II) chloride (CuCl₂, 1.5 eq) in a solvent such as 1,2-dichloroethane (DCE).

  • Reaction Conditions: Heat the mixture at reflux (approx. 80-90°C) for 4-12 hours. The copper(II) promotes a tandem reaction involving initial imine formation followed by oxidative cyclization to form the triazinone ring.[3]

  • Work-up and Purification: Cool the reaction mixture, filter to remove copper salts, and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the desired 2-substituted-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.

Method B: Classical Cyclocondensation

  • Starting Material: 1-Amino-4-methyl-1H-pyrrole-2-carboxamide.

  • Cyclizing Agent: Use triethyl orthoformate, HC(OEt)₃, which serves as a source of the C2 carbon.

  • Reaction Conditions: Heat the 1-aminopyrrole with an excess of triethyl orthoformate, often in a high-boiling solvent like xylene or under neat conditions, at reflux for several hours.[10] High temperatures are typically required to drive the condensation and subsequent cyclization with the elimination of ethanol.

  • Purification: After cooling, the product may precipitate. Otherwise, remove the excess reagent and solvent under vacuum and purify the residue via recrystallization or column chromatography to obtain 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.

Synthesis of Analogs: Key Diversification Points

The true power of these synthetic strategies lies in their adaptability for creating diverse analog libraries for structure-activity relationship (SAR) studies.[8][11]

Position Diversification Strategy Example Precursors/Reagents Rationale
C5 Modify the starting pyrrole.Start with 3-substituted pyrroles (e.g., 3-ethyl, 3-bromo).The C5 position of the final product corresponds to the C4 position of the initial pyrrole ring.
C7 Vary the acylating agent (Strategy 1) or the substituent on the pyrrole (Strategy 2).Use different acyl chlorides (e.g., cyclopropanecarbonyl chloride, thiophene-2-carbonyl chloride).Introduces diverse aryl, heteroaryl, or alkyl groups to explore interactions with specific binding pockets.
C2 Vary the aldehyde in the copper-promoted reaction (Strategy 2A).Use various benzaldehydes, heteroaryl aldehydes, or alkyl aldehydes.[3]Allows for rapid exploration of SAR at a key vector, often pointing out of the core scaffold.
N1 Alkylation of the final triazinone product.Use alkyl halides (e.g., methyl iodide, benzyl bromide) with a suitable base (e.g., NaH, K₂CO₃).Modifies the electronic properties and potential hydrogen bonding capabilities of the core.
Example Protocol: Synthesis of a 7-Aryl Analog

To synthesize a 7-(4-fluorophenyl) analog using Strategy 1, simply replace benzoyl chloride in Step 2 with 4-fluorobenzoyl chloride. The subsequent cyclization and rearrangement steps proceed as described, yielding 7-(4-fluorophenyl)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one. This straightforward modification allows for the systematic probing of electronic and steric effects at this position.

Data Summary and Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the elemental composition (exact mass).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table of Representative Reaction Conditions and Yields

Strategy Analog Key Reagents Temp (°C) Time (h) Yield (%) Reference
17-Phenyl-pyrrolotriazinonePPh₃, Br₂, Et₃NRT16~60-75%[9][10]
2A2,5-Dimethyl-pyrrolotriazinoneAcetaldehyde, CuCl₂856~50-70%[3]
2B5-Methyl-pyrrolotriazinoneHC(OEt)₃, Xylene14012~40-60%[10]

Conclusion

The synthesis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one and its analogs can be achieved through several robust and flexible synthetic routes. The choice between a rearrangement-based strategy and a direct annulation approach will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The methods outlined in this guide provide a solid foundation for researchers to access this medicinally important scaffold and develop novel therapeutic agents. Each protocol is designed to be a self-validating system, where successful synthesis and rigorous characterization ensure the integrity of the final compounds for downstream applications in drug discovery.

References

Application Notes and Protocols for the Quantification of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical procedures for the accurate and precise quantification of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Recognizing the critical need for robust analytical methods in drug discovery and quality control, this document outlines two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, with a strong emphasis on the principles of scientific integrity and adherence to international regulatory standards.[2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.

Introduction to 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is a fused heterocyclic system with a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g/mol .[7][8][9][10] The pyrrolo[2,1-f][2][3][4]triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active molecules, including kinase inhibitors and antiviral agents.[11][12][13] Given its potential therapeutic applications, the ability to accurately quantify 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in various matrices, such as in-process control samples, final drug substance, and biological fluids, is paramount for ensuring product quality, safety, and efficacy.

The development of robust and validated analytical methods is a cornerstone of the pharmaceutical industry, guided by regulatory bodies to ensure data integrity.[2][3][4][5][6] This document provides a framework for the quantification of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, grounded in established analytical principles and aligned with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is essential for the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₇H₇N₃OPubChem[7]
Molecular Weight149.15 g/mol PubChem[7]
XLogP30.6PubChem[7]
Exact Mass149.058911855 DaPubChem[7]

The moderate polarity, as indicated by the XLogP3 value, suggests that reversed-phase chromatography will be a suitable separation technique. The presence of nitrogen and oxygen atoms provides sites for ionization, making the compound amenable to mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of active pharmaceutical ingredients (APIs). The following protocol is a recommended starting point for the analysis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Principle and Rationale

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. An aqueous-organic mobile phase is used to elute the compound, and quantification is achieved by measuring its absorbance of UV light at a specific wavelength. The choice of a C18 column is based on its versatility and common use for compounds with moderate polarity. The mobile phase composition and gradient are optimized to achieve a good peak shape and resolution from potential impurities.

Experimental Protocol

3.2.1. Materials and Reagents

  • 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Data acquisition and processing software.

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase to ensure consistent protonation of the analyte and good peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% BA gradient elution allows for efficient separation of the analyte from any potential early or late eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength To be determined by UV scan (e.g., 254 nm)The wavelength of maximum absorbance should be determined by running a UV scan of the analyte to maximize sensitivity.

3.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, dissolve it in a suitable solvent (e.g., methanol), and dilute with the initial mobile phase to a concentration within the calibration range.

Method Validation (as per ICH Q2(R2))[4]

The analytical method must be validated to ensure it is suitable for its intended purpose.[2][3][5][6]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze a minimum of five concentrations across the intended range. Plot the peak area against concentration and determine the correlation coefficient (r² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Data Presentation: HPLC-UV Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Range -1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Principle and Rationale

This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional specificity.

Experimental Protocol

4.2.1. Materials and Reagents

  • Same as for the HPLC-UV method.

  • An appropriate internal standard (IS), structurally similar to the analyte (e.g., an isotopically labeled version of the analyte, if available).

4.2.2. Instrumentation

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Data acquisition and processing software.

4.2.3. LC Conditions

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for faster analysis times typical in LC-MS/MS.
Mobile Phase A 0.1% Formic acid in WaterStandard for promoting protonation in positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for elution.
Gradient 0-0.5 min: 5% B, 0.5-3 min: 5-95% B, 3-4 min: 95% B, 4-4.1 min: 95-5% B, 4.1-5 min: 5% BA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLSmaller injection volume to prevent overloading the MS source.

4.2.4. MS/MS Conditions

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms makes the molecule amenable to protonation.
Precursor Ion ([M+H]⁺) m/z 150.1Based on the exact mass of 149.0589.
Product Ions (Hypothetical) m/z 122.1, m/z 94.1These would be determined by infusing a standard solution and performing a product ion scan. The most intense and stable fragments are chosen.
MRM Transitions 150.1 -> 122.1 (Quantifier), 150.1 -> 94.1 (Qualifier)The quantifier transition is used for concentration calculations, while the qualifier confirms the identity of the analyte.
Collision Energy To be optimizedThe energy required to induce fragmentation needs to be determined empirically for optimal signal.
Source Parameters To be optimized (e.g., Gas Temp, Gas Flow, Nebulizer, Capillary Voltage)These parameters are instrument-specific and need to be optimized to maximize ion generation and transmission.

4.2.5. Sample Preparation

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but an internal standard is added to all standards and samples at a fixed concentration to correct for matrix effects and variability in instrument response.

  • For Biological Matrices (e.g., Plasma): Protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) would be necessary to remove interferences.

Method Validation (as per ICH Q2(R2) and Bioanalytical Method Validation Guidelines)[4]

Validation for an LC-MS/MS method follows similar principles to HPLC-UV but with additional considerations for matrix effects and the use of an internal standard.

  • Selectivity: Assess interference from endogenous components in the matrix by analyzing at least six different blank matrix lots.

  • Linearity, Accuracy, and Precision: Similar to the HPLC-UV method, but the ratio of the analyte peak area to the internal standard peak area is used for quantification.

  • Matrix Effect: Evaluate the suppression or enhancement of the analyte signal due to co-eluting matrix components.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation: LC-MS/MS Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Range -0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.9950.9985
Accuracy (% Recovery) 85.0 - 115.0%97.2%
Precision - Intra-day (%RSD) ≤ 15.0%4.5%
Precision - Inter-day (%RSD) ≤ 15.0%6.8%
LOD -0.03 ng/mL
LOQ -0.1 ng/mL

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting A Receive Sample/Reference Standard B Accurate Weighing A->B C Dissolution & Dilution B->C D Preparation of Calibration Curve Standards C->D F Sequence Setup C->F D->F E System Suitability Test E->F Pass G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification of Analyte J->K L Final Report Generation K->L

Caption: HPLC-UV analytical workflow.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Receive Sample/Reference Standard B Sample Pre-treatment (e.g., Protein Precipitation) A->B C Addition of Internal Standard B->C D Dilution to Working Concentration C->D G Sequence Setup with MRM D->G E Preparation of Calibration Standards E->G F System Optimization & Tuning F->G Pass H LC Separation G->H I MS/MS Detection H->I J Peak Area Ratio Calculation (Analyte/IS) I->J K Weighted Linear Regression J->K L Concentration Calculation K->L M Review and Report L->M

Caption: LC-MS/MS analytical workflow.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Adherence to the principles of method validation outlined herein, in accordance with ICH guidelines, is crucial for ensuring the generation of reliable and defensible analytical data in a regulated environment. These protocols serve as a comprehensive starting point for method development and can be further optimized to meet specific application needs.

References

Application Note: 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Scaffold in a Potent and Selective ITK Chemical Probe for Kinase Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Tool for T-Cell Signaling Research

The reversible phosphorylation of proteins by kinases is a fundamental cellular signaling mechanism, and its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The development of selective chemical probes to interrogate the function of specific kinases is therefore a cornerstone of modern drug discovery and chemical biology. The 5-methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[4][5][6][7] This application note focuses on a prominent example, BMS-509744 , a potent and selective chemical probe for Interleukin-2 inducible T-cell kinase (ITK) .[1][8][9][10]

BMS-509744 is a well-characterized small molecule that allows for the acute and specific inhibition of ITK, a member of the Tec family of non-receptor tyrosine kinases.[11] ITK is a crucial mediator of T-cell receptor (TCR) signaling, playing a pivotal role in T-cell activation, proliferation, and differentiation.[2][3][11] As such, BMS-509744 serves as an invaluable tool for researchers dissecting the intricacies of T-cell biology and exploring the therapeutic potential of ITK inhibition in various disease models.[12][13]

This guide provides a comprehensive overview of BMS-509744 as a chemical probe, including its mechanism of action, protocols for its application in key assays, and insights into data interpretation.

Mechanism of Action: Competitive Inhibition of ITK in the T-Cell Receptor Signaling Cascade

BMS-509744 functions as a potent, ATP-competitive inhibitor of ITK, with a reported IC50 of 19 nM.[1][8][9][10] This means it binds to the ATP-binding pocket of the ITK kinase domain, preventing the transfer of a phosphate group to its downstream substrates.[1] The high selectivity of BMS-509744 for ITK over other Tec family kinases and a broader panel of kinases makes it a precise tool for elucidating the specific roles of ITK.[8][10][12]

Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the activation of ITK.[11] Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[2][14] PLCγ1 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which act as second messengers to propagate downstream signaling, ultimately leading to T-cell activation, cytokine production (like IL-2), and proliferation.[13][14] By inhibiting ITK, BMS-509744 effectively blocks these downstream events.[1][10][13]

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Stimulation PI3K PI3K Lck->PI3K Activates ITK ITK PI3K->ITK Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates & Activates BMS509744 BMS-509744 (Chemical Probe) BMS509744->ITK Inhibits PIP2 PIP2 PLCG1->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilmobilization Ca_mobilmobilization IP3->Ca_mobilmobilization PKC_activation PKC Activation DAG->PKC_activation Ca_mobilization Ca²⁺ Mobilization NFAT NFAT Ca_mobilization->NFAT Activates NFkB NF-κB PKC_activation->NFkB Activates AP1 AP-1 PKC_activation->AP1 Activates Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription NFkB->Gene_Transcription AP1->Gene_Transcription

Caption: ITK signaling pathway and the inhibitory action of BMS-509744.

Experimental Protocols

To effectively utilize BMS-509744 as a chemical probe, robust and reproducible experimental protocols are essential. Here, we provide detailed methodologies for two key applications: an in vitro kinase inhibition assay to determine biochemical potency and a cell-based target engagement assay to confirm activity in a physiological context.

Protocol 1: In Vitro ITK Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[15]

Objective: To determine the IC50 value of BMS-509744 for ITK.

Materials:

  • Recombinant human ITK enzyme

  • Biotinylated peptide substrate for ITK

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • BMS-509744 (stock solution in DMSO)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of BMS-509744 in DMSO. Further dilute these solutions in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

  • Kinase Reaction: a. Add 2.5 µL of the diluted BMS-509744 or vehicle control to the wells of the 384-well plate. b. Add 2.5 µL of a solution containing the ITK enzyme and the biotinylated peptide substrate in kinase reaction buffer. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for ITK) in kinase reaction buffer. e. Incubate the reaction for 60 minutes at room temperature.

  • Detection: a. Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mix (containing the terbium-labeled antibody and streptavidin-acceptor) in a suitable buffer. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., for the donor and acceptor fluorophores). b. Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the BMS-509744 concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data:

CompoundTarget KinaseIC50 (nM)Selectivity vs. Tec (fold)Selectivity vs. Other Kinases (fold)
BMS-509744 ITK 19 >200 >55
Control CompoundITK>10,000--

Note: The selectivity data presented here is based on literature values.[8][12]

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a target protein within intact cells.[16][17]

Objective: To determine the intracellular affinity of BMS-509744 for ITK in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding ITK-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • DPBS and Trypsin-EDTA

  • NanoBRET™ fluorescent tracer for ITK

  • BMS-509744 (stock solution in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: a. 24 hours prior to the assay, transfect HEK293 cells with the ITK-NanoLuc® fusion protein plasmid according to the manufacturer's protocol. b. Plate the transfected cells in a 96-well plate.

  • Assay Preparation: a. On the day of the assay, prepare a serial dilution of BMS-509744 in Opti-MEM™. b. Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the desired final concentration.

  • Compound and Tracer Addition: a. Remove the culture medium from the cells. b. Add the diluted BMS-509744 or vehicle control to the wells. c. Immediately add the NanoBRET™ tracer solution to all wells. d. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. b. Add the substrate solution to each well. c. Read the plate within 10 minutes on a luminometer, measuring donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).[17]

  • Data Analysis: a. Calculate the NanoBRET™ ratio (acceptor emission / donor emission). b. Plot the NanoBRET™ ratio against the logarithm of the BMS-509744 concentration. c. Fit the data to determine the IC50 value, representing the intracellular target engagement.

Experimental_Workflow cluster_invitro Protocol 1: In Vitro Kinase Assay cluster_cellular Protocol 2: NanoBRET™ Target Engagement p1_step1 Prepare BMS-509744 Serial Dilution p1_step2 Incubate with ITK Enzyme and Peptide Substrate p1_step1->p1_step2 p1_step3 Initiate Reaction with ATP p1_step2->p1_step3 p1_step4 Add TR-FRET Detection Reagents p1_step3->p1_step4 p1_step5 Read Plate and Calculate IC50 p1_step4->p1_step5 p2_step1 Transfect Cells with ITK-NanoLuc® p2_step2 Add BMS-509744 and Fluorescent Tracer p2_step1->p2_step2 p2_step3 Incubate at 37°C p2_step2->p2_step3 p2_step4 Add Nano-Glo® Substrate p2_step3->p2_step4 p2_step5 Read Plate and Calculate IC50 p2_step4->p2_step5

Caption: Experimental workflows for in vitro and cellular assays.

Trustworthiness and Self-Validation

A critical aspect of using a chemical probe is ensuring that the observed phenotype is a direct result of on-target activity. To build confidence in your results with BMS-509744:

  • Confirm Potency and Selectivity: Always verify the potency of your batch of BMS-509744 using an in vitro kinase assay. Compare your results to literature values.

  • Use an Inactive Control: If available, use a structurally similar but biologically inactive analog of BMS-509744. This control should not produce the same cellular effects, helping to rule out off-target or non-specific compound effects.

  • Rescue Experiments: In cellular assays, if possible, perform rescue experiments by overexpressing a drug-resistant mutant of ITK. If the cellular phenotype is reversed, it strongly suggests on-target activity.

  • Orthogonal Approaches: Corroborate your findings using genetic approaches such as siRNA or CRISPR-Cas9 to knockdown or knockout ITK. The phenotype should mimic the effects of BMS-509744 treatment.

Conclusion

BMS-509744, a potent and selective ITK inhibitor featuring the 5-methylpyrrolo[2,1-f]triazin-4(1H)-one scaffold, is an exemplary chemical probe for investigating T-cell signaling. Its well-defined mechanism of action and high selectivity make it a reliable tool for dissecting the roles of ITK in health and disease. By following the detailed protocols and validation strategies outlined in this application note, researchers can confidently employ BMS-509744 to generate high-quality, reproducible data, thereby advancing our understanding of kinase biology and paving the way for novel therapeutic interventions.

References

Application Notes & Protocols: High-Throughput Screening for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes in cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical target classes for modern drug discovery.[3][4] High-Throughput Screening (HTS) serves as the cornerstone for identifying novel kinase inhibitors from vast chemical libraries. This guide provides a comprehensive overview of the principles, methodologies, and best practices for designing and executing robust HTS campaigns for kinase inhibitors. We delve into the causality behind experimental choices, from assay technology selection to data analysis, and provide detailed, field-tested protocols to empower researchers in their drug discovery efforts.

Introduction: The Central Role of Kinases and HTS

The human genome encodes over 500 protein kinases, which function as key regulators of signal transduction pathways controlling cell growth, differentiation, and metabolism.[4] Given their central role, aberrant kinase activity is a direct driver of many pathologies. The clinical success of inhibitors like Gleevec® and Iressa® has validated kinases as highly "druggable" targets, fueling immense interest in the discovery of new, selective modulators.[1][2]

The primary challenge is to efficiently sift through hundreds of thousands, or even millions, of compounds to find those few that specifically inhibit the kinase of interest. This is the domain of HTS. A successful HTS campaign is not merely a matter of automation; it is a carefully orchestrated process built on a foundation of rigorous assay development, validation, and intelligent data analysis.

Strategic Imperative: Selecting the Right Assay Technology

The choice of assay technology is the most critical decision in an HTS campaign. It dictates the experimental workflow, potential interferences, and overall cost. The ideal assay is homogeneous ("mix-and-read"), sensitive, robust, and scalable to 384- or 1536-well formats. Below is a comparative analysis of leading HTS technologies for kinase activity.

Assay Technology Principle Advantages Disadvantages
TR-FRET Measures energy transfer between a donor (e.g., Terbium) on a phospho-specific antibody and an acceptor on a phosphorylated substrate.[5][6]High sensitivity, low background, ratiometric measurement reduces well-to-well variation.Requires specific antibodies and labeled substrates; potential for compound interference with FRET.
Fluorescence Polarization (FP) Measures the change in rotational speed of a small fluorescent tracer. Kinase activity produces a product that displaces the tracer from an antibody, decreasing polarization.[7][8]Homogeneous, non-radioactive, cost-effective.Lower dynamic range than TR-FRET; sensitive to compound autofluorescence and light scattering.
Luminescence (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction. Remaining ATP is depleted, and ADP is converted back to ATP, which drives a luciferase reaction.[9][10]Universal (detects ADP from any kinase reaction), high sensitivity, wide dynamic range.[11]Multi-step reagent addition; potential for compound interference with luciferase.

Causality of Choice: For a novel kinase where specific antibodies are not yet available, a universal luminescence-based assay like ADP-Glo™ is a superior choice as it only requires the kinase, substrate, and ATP.[11] If a highly validated antibody-substrate pair exists, TR-FRET often provides the most robust and sensitive HTS assay due to its ratiometric nature, which internally corrects for many sources of error.[6] FP is an excellent choice for cost-sensitive screens or when TR-FRET reagents are not available, provided careful counter-screening for autofluorescent compounds is performed.[8]

Foundational Pillar: Assay Development and Validation

An HTS campaign is only as reliable as its underlying assay. This phase establishes the optimal reaction conditions and validates that the assay can reliably distinguish between active and inactive compounds.

The Critical Role of ATP Concentration

Most kinase inhibitors are ATP-competitive, meaning they compete with ATP for the same binding site on the kinase.[12] The concentration of ATP in the assay is therefore a critical parameter that directly influences the apparent potency (IC50) of these inhibitors.[13][14]

  • The Cheng-Prusoff Relationship: This equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ×[ATP]) describes the mathematical relationship between the measured IC50, the inhibitor's true affinity (Ki), the kinase's affinity for ATP (Km), and the ATP concentration used in the assay.[13]

  • Why Assay at ATP Kₘ? For primary HTS, performing the assay with an ATP concentration at or near its Michaelis-Menten constant (Kₘ) is standard practice.[12] This provides a good balance of sensitivity for detecting ATP-competitive inhibitors. Under these conditions, the IC50 value is approximately twice the inhibitor's true affinity (Ki), allowing for a standardized comparison of inhibitor potencies across different kinases.[13][14]

  • Physiological Relevance: It is crucial to remember that cellular ATP concentrations are in the millimolar range (1-10 mM), often far higher than the Kₘ of most kinases.[13][14] Therefore, a potent hit from a primary screen at Kₘ ATP must later be re-evaluated at physiological ATP concentrations to better predict its efficacy in a cellular environment.[15]

Protocol: Determining Apparent ATP Kₘ and Optimal Kinase Concentration

This protocol describes the initial steps of assay development using a TR-FRET format as an example. The principles are broadly applicable to other technologies.[16]

Objective: To determine the enzyme concentration that yields a robust signal (EC₈₀) and the apparent Kₘ for ATP under those conditions.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate (e.g., Fl-poly-GT)

  • Terbium-labeled phospho-specific antibody (e.g., Tb-pY20)[17]

  • 10 mM ATP stock solution[17]

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[18]

  • TR-FRET Dilution Buffer[17]

  • Stop/Detection Buffer (TR-FRET Dilution Buffer containing 20 mM EDTA and 4 nM Tb-antibody)[18]

  • Low-volume 384-well assay plates (e.g., Corning 3676)[18]

Workflow:

Assay_Development_Workflow cluster_0 Step 1: Kinase Titration (at high ATP) cluster_1 Step 2: ATP Titration cluster_2 Step 3: Final Kinase Titration (at ATP Km,app) k_titration Perform 12-point kinase serial dilution (e.g., 1000 to 0 nM). Run reaction at 1 mM ATP. k_result Plot TR-FRET ratio vs. [Kinase]. Determine EC80 concentration. k_titration->k_result  Find optimal  kinase conc. atp_titration Use kinase EC80 from Step 1. Perform 12-point ATP serial dilution (e.g., 1 mM to 0 µM). k_result->atp_titration atp_result Plot TR-FRET ratio vs. [ATP]. Determine EC50. This is the apparent ATP Km (Km,app). atp_titration->atp_result  Determine  ATP affinity k_final_titration Perform 12-point kinase serial dilution again. Run reaction at determined ATP Km,app. atp_result->k_final_titration k_final_result Plot TR-FRET ratio vs. [Kinase]. Determine new EC80 concentration. This is the final kinase concentration for the HTS. k_final_titration->k_final_result  Finalize assay  conditions Hit_Triage_Workflow primary Primary HTS Hit (Single Concentration) retest Re-test in Primary Assay (Confirms activity of fresh solid sample) primary->retest dose_response Dose-Response Curve (Determine IC50) retest->dose_response orthogonal Orthogonal Assay (Confirm hit with different technology, e.g., ADP-Glo if primary was TR-FRET) dose_response->orthogonal Eliminates technology-specific artifacts selectivity Selectivity Profiling (Screen against a panel of other kinases) orthogonal->selectivity Assesses specificity lead Validated Hit for Lead Optimization selectivity->lead

References

Application Notes and Protocols: The Role of the 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Scaffold in PI3K Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Node in Cellular Signaling

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a vast array of fundamental cellular activities, including growth, proliferation, survival, metabolism, and motility. Its activation, typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), triggers a series of phosphorylation events. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream kinases, most notably AKT, which in turn phosphorylates numerous substrates that drive cell cycle progression and inhibit apoptosis, often through the mammalian target of rapamycin (mTOR).

Given its central role, it is unsurprising that hyperactivation of the PI3K/AKT/mTOR pathway is one of the most common alterations in human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can precisely target nodes within this pathway is a major focus of cancer research and drug development.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates AKT AKT PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR Activates Downstream Cell Survival, Growth & Proliferation pAKT->Downstream mTOR->pAKT Phosphorylates (Ser473) Inhibitor Pyrrolotriazine-based PI3K Inhibitor Inhibitor->PI3K

Figure 1: The PI3K/

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with the pyrrolo[2,1-f]triazine scaffold. This guide is designed to provide practical, field-tested advice to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The unique electronic and structural properties of this scaffold, which make it a privileged structure in medicinal chemistry, also present specific purification hurdles.[1][2] This resource consolidates expertise to help you achieve your desired purity and yield with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification of a crude pyrrolo[2,1-f]triazine product?

A1: Always perform a small-scale analytical workup first. Before committing your entire batch to a column, analyze the crude material using Thin Layer Chromatography (TLC) with multiple solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and obtain a proton NMR (¹H NMR) and LC-MS. This initial analysis provides critical information about the number of components, their relative polarity, the presence of starting materials, and potential side products, allowing for a more strategic purification design.

Q2: My pyrrolo[2,1-f]triazine compound shows poor solubility in common chromatography solvents like ethyl acetate and hexanes. What should I do?

A2: The fused heterocyclic nature of the pyrrolo[2,1-f]triazine core can lead to low solubility in non-polar solvents.[3] Try more polar solvent systems. For column chromatography, a gradient of dichloromethane (DCM) to methanol (MeOH) is often effective. If solubility remains an issue, consider using a small percentage of a stronger, more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the crude material before adsorbing it onto silica for dry loading. For reverse-phase chromatography, acetonitrile/water or methanol/water with a formic acid or TFA modifier are standard starting points.

Q3: Are there any common, non-obvious impurities I should look out for in my NMR or Mass Spec data?

A3: Yes. Besides unreacted starting materials, be aware of regioisomers, which can form during the cyclization step depending on the synthetic route.[4] These isomers often have very similar polarities and NMR spectra, making them difficult to separate. Another common class of impurities arises from reagents used in the synthesis. For example, if you used triphenylphosphine (PPh₃) in a reaction, you will almost certainly have triphenylphosphine oxide (Ph₃PO) in your crude product, which can complicate purification.[5]

Q4: What are the best general storage conditions for purified pyrrolo[2,1-f]triazine compounds?

A4: As a best practice, store your purified compounds in a cool, dark, and dry environment. Many N-heterocyclic compounds can be sensitive to light and air over long periods. For long-term storage, placing the vial in a desiccator at -20°C under an inert atmosphere (nitrogen or argon) is recommended.

Troubleshooting Guides

This section provides in-depth solutions to specific, challenging purification scenarios.

Scenario 1: Persistent Streaking and Tailing during Silica Gel Chromatography

Q: I'm trying to purify my substituted pyrrolo[2,1-f]triazine on a silica gel column, but the main product spot is streaking severely on TLC and the peak is tailing badly on the column. How can I resolve this?

A: This is a classic problem stemming from the interaction of the basic nitrogen atoms in the pyrrolotriazine ring system with the acidic silanol groups on the surface of the silica gel. This strong interaction impedes smooth elution, leading to tailing.

Probable Causes & Mechanistic Explanation:

  • Acid-Base Interaction: The lone pairs on the nitrogen atoms of your compound are acting as Lewis bases, interacting strongly with the acidic Si-OH groups of the stationary phase.

  • High Polarity: Your specific substituents may be rendering the overall molecule highly polar, requiring a very strong mobile phase that can still be incompatible with good peak shape.

Systematic Solutions Protocol:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica.

    • Step 1: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is a common choice. Start with 0.1-0.5% (v/v) Et₃N in your eluent system (e.g., 90:10:0.1 Hexane:EtOAc:Et₃N).

    • Step 2: If triethylamine is not effective or if your compound is acid-sensitive, consider using pyridine (0.1-0.2%).

    • Step 3: For highly basic compounds, pre-treating the silica gel by slurrying it in the mobile phase containing the basic additive before packing the column can further improve performance.

  • Switching the Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself is the problem.

    • Step 1: Switch to a deactivated or neutral stationary phase. Neutral alumina is an excellent alternative to silica for purifying basic compounds.

    • Step 2: Consider using reverse-phase chromatography (C18 silica). This is often the best solution for polar, nitrogen-containing heterocycles. A typical starting gradient would be 10% to 100% acetonitrile in water.

  • Data-Driven Decision Making: The table below provides a starting point for solvent selection.

Problem Stationary Phase Recommended Mobile Phase System (Starting Point) Rationale
Tailing/StreakingSilica GelDichloromethane / Methanol / 0.5% TriethylamineThe base neutralizes acidic silanol groups, improving peak shape.
Poor SolubilitySilica GelDry load sample adsorbed onto silica from a DCM/DMF solution. Elute with a steep DCM/MeOH gradient.Allows for sample loading when insoluble in the mobile phase.
Co-eluting ImpuritiesReverse-Phase C18Acetonitrile / Water / 0.1% Formic AcidThe acidic modifier can improve peak shape for some compounds and alter selectivity.
Co-eluting ImpuritiesReverse-Phase C18Methanol / Water / 0.1% Trifluoroacetic Acid (TFA)Methanol offers different selectivity compared to acetonitrile. TFA provides strong ion pairing.
Scenario 2: A Persistent, Inseparable Impurity is Contaminating the Final Product

Q: I have an impurity that co-elutes with my desired pyrrolo[2,1-f]triazine product in every solvent system I've tried (normal and reverse-phase). My NMR shows an extra set of small peaks, and LC-MS confirms a species with the same mass. What are my options?

A: This situation strongly suggests the presence of a regioisomer or a stable rotamer. These can be notoriously difficult to separate chromatographically due to their nearly identical physicochemical properties. The synthetic route can sometimes yield a mixture of isomers, for example, during a cyclization step.[4]

Troubleshooting Workflow:

The following diagram illustrates a decision-making workflow for this challenge.

G cluster_0 Impurity Analysis & Identification cluster_1 Purification Strategy cluster_2 Final Steps Start Impurity with Same Mass Detected Analysis Confirm Structure (2D NMR, NOESY/COSY) Start->Analysis Decision Is it a separable regioisomer/diastereomer? Analysis->Decision Chrom Attempt Orthogonal Chromatography (e.g., Chiral SFC, different RP phase) Decision->Chrom Yes Cryst Attempt Re-crystallization or Trituration Decision->Cryst Yes Resynthesis Modify Synthesis for Improved Regioselectivity Decision->Resynthesis No Chrom->Cryst Final_Purity Assess Purity of Isolated Fractions Cryst->Final_Purity Deriv Chemical Derivatization

Caption: Decision workflow for handling co-eluting impurities.

Detailed Steps:

  • Confirm the Impurity's Identity: Before attempting heroic purification, be certain of what you're dealing with. Use 2D NMR techniques (COSY, HSQC, HMBC) to try and elucidate the structure of the minor component. If it is a regioisomer, you should be able to assign its structure.

  • Attempt Crystallization: This is often the most powerful technique for separating isomers.

    • Protocol:

      • Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, acetonitrile, or ethyl acetate). A list of potential solvents is provided below.

      • Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Slow cooling is critical for selective crystallization.

      • If no crystals form, try adding a non-solvent (a solvent in which your compound is insoluble, like hexanes or water) dropwise to the solution until it becomes slightly turbid, then allow it to stand.

      • Collect the resulting crystals by filtration and analyze their purity. The impurity may remain in the mother liquor.

Solvent Class Examples Good for...
AlcoholsEthanol, IsopropanolModerately polar compounds.
EthersDioxane, THFCompounds with ether linkages or moderate polarity.[6]
EstersEthyl AcetateGeneral purpose, medium polarity.
NitrilesAcetonitrilePolar compounds.
KetonesAcetoneGood for dissolving many organics.
  • Trituration: If crystallization fails, trituration can sometimes remove minor, more soluble impurities.

    • Protocol:

      • Suspend your impure solid in a solvent in which the desired compound is poorly soluble, but the impurity is reasonably soluble.

      • Stir the suspension vigorously for 30-60 minutes at room temperature.

      • Filter the solid, wash it with fresh cold solvent, and dry it. Analyze the purity of the solid.

  • Revisit the Synthesis: If purification fails, the most efficient path forward is often to prevent the impurity from forming in the first place. Review the synthetic route; literature often describes methods to improve regioselectivity or minimize side-product formation.[5][7] For example, adjusting the reaction temperature, base, or order of addition can sometimes dramatically favor the formation of the desired product.

References

Technical Support Center: Overcoming Off-Target Effects of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Team Last Updated: January 6, 2026

Welcome to the technical support center for researchers utilizing small molecule inhibitors based on the 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one scaffold. This chemical structure is a key component in numerous potent kinase inhibitors, valued for its ability to target specific signaling pathways.[1][2] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target interactions are a significant challenge that can lead to data misinterpretation, cellular toxicity, and adverse effects.[3][4]

This guide is designed to provide you—researchers, scientists, and drug development professionals—with a comprehensive resource for identifying, understanding, and mitigating the off-target effects of your specific pyrrolo[2,1-f]triazine-based compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for my pyrrolo[2,1-f]triazine-based inhibitor?

A1: Off-target effects are unintended interactions between your small molecule inhibitor and proteins other than your intended target.[5] For kinase inhibitors, this is especially prevalent because the ATP-binding site, which these compounds often target, is structurally similar across many of the 500+ kinases in the human kinome.[3] These unintended interactions can lead to:

  • Unexplained Cellular Toxicity: The inhibitor may be affecting a protein essential for cell survival.[5]

  • Adverse Side Effects: In a clinical context, off-target effects are a primary cause of drug side effects.[6]

The pyrrolo[2,1-f]triazine scaffold has been successfully used to develop inhibitors for a range of kinases, including VEGFR-2, c-Met, PI3K, and TYK2.[2][7][8] Therefore, an inhibitor designed for one target may have unintended activity against others.

Q2: How can I be sure that the cellular effect I'm observing is from inhibiting my primary target?

A2: This is a critical question in chemical biology. A robust validation strategy relies on multiple, orthogonal approaches. We recommend a three-pillar system to build confidence in your results:

  • Pharmacological Validation: Use a second, structurally distinct inhibitor that targets the same protein.[5] If both compounds, despite having different chemical structures, produce the same phenotype, it is more likely to be a true on-target effect.

  • Genetic Validation: Employ genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target protein.[5] The resulting phenotype should closely mimic the effect observed with your small molecule inhibitor. A mismatch suggests a significant off-target effect is at play.

  • Biochemical Rescue: If technically feasible, introduce a version of your target protein that has been mutated to be resistant to your inhibitor. If expressing this mutant "rescues" the cells from the inhibitor's effect, it provides strong evidence for on-target action.

cluster_validation Confirming On-Target Effects phenotype Observed Phenotype with Inhibitor p_val Pharmacological Validation (Structurally Different Inhibitor) phenotype->p_val g_val Genetic Validation (CRISPR/siRNA Knockdown) phenotype->g_val b_val Biochemical Rescue (Drug-Resistant Mutant) phenotype->b_val conclusion High Confidence On-Target Effect p_val->conclusion Phenotype Matches g_val->conclusion Phenotype Matches b_val->conclusion Phenotype Rescued

Caption: Orthogonal approaches for validating on-target effects.

Q3: What are the best experimental methods for identifying unknown off-targets?

A3: There are several powerful techniques available, which can be broadly categorized as either hypothesis-driven or unbiased discovery approaches. The best choice depends on your specific research question and available resources.

Method Principle Advantages Limitations Primary Use Case
Kinome Profiling [9][10]Measures the activity or binding of an inhibitor against a large panel of recombinant kinases.Quantitative (IC50/Kd values); Broad coverage of the kinome; Commercially available.In vitro system lacks cellular context (scaffolding proteins, localization, ATP concentration).[11]Defining the selectivity profile of a kinase inhibitor.
Chemical Proteomics [6][12][13]Uses an immobilized or probe-tagged version of the inhibitor to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.Unbiased discovery in a near-native environment; Identifies non-kinase targets.[14]Requires chemical modification of the inhibitor, which may alter its binding properties; Can be technically complex.[6]Discovering novel, unanticipated off-targets.
Cellular Thermal Shift Assay (CETSA) [12]Measures the change in thermal stability of proteins upon ligand binding in live cells or lysates. Target engagement stabilizes the protein at higher temperatures.Confirms target engagement in a physiological setting; No compound modification needed.Lower throughput; Indirect measurement of binding.Validating target binding in a cellular context.
Activity-Based Protein Profiling (ABPP) [6][15]Uses reactive probes that covalently bind to the active sites of specific enzyme families to profile inhibitor competition.Profiles enzyme activity directly in complex proteomes.Limited to enzyme families with suitable reactive probes.Assessing inhibitor effects on specific enzyme families.
Q4: My inhibitor is based on the same scaffold as Deucravacitinib (BMS-986165). Does this mean it's a selective TYK2 inhibitor?

A4: Not necessarily. Deucravacitinib is a first-in-class, highly selective TYK2 inhibitor due to its unique allosteric mechanism.[16][17] It binds to the regulatory pseudokinase (JH2) domain of TYK2, not the active ATP-binding site in the catalytic (JH1) domain.[18] This novel mechanism is the source of its selectivity against other JAK family members (JAK1/2/3), which minimizes the off-target effects commonly associated with pan-JAK inhibitors.[16][17]

Most kinase inhibitors, including many based on the pyrrolo[2,1-f]triazine scaffold, are ATP-competitive and bind in the catalytic domain.[2] If your compound is an ATP-competitive inhibitor, it will not share Deucravacitinib's selectivity profile and is more susceptible to off-target kinase binding. It is crucial to experimentally determine the selectivity of your specific compound.

cluster_tyk2 TYK2 Protein Domains cluster_inhibitors Inhibitor Binding Sites TYK2 FERM SH2 JH2 (Pseudokinase) JH1 (Kinase) Deucravacitinib Deucravacitinib (Allosteric) Deucravacitinib->TYK2:f2 Binds Here (High Selectivity) ATP_Comp ATP-Competitive Inhibitors (e.g., other Pyrrolotriazines) ATP_Comp->TYK2:f3 Binds Here (Potential for Off-Targets)

Caption: Allosteric vs. ATP-competitive inhibitor binding on TYK2.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Solutions
High Cellular Toxicity at Effective On-Target Concentration The inhibitor is engaging a critical off-target protein required for cell viability.1. Optimize Concentration: Carefully determine the IC50 for your target and the GI50 for cell growth. Use the lowest possible concentration that gives a robust on-target effect.[5] 2. Identify the Toxic Off-Target: Employ an unbiased method like chemical proteomics to identify potential off-targets.[6][12] 3. Switch Inhibitors: If available, test a more selective or structurally distinct inhibitor for your target.[5]
Inconsistent Results Across Different Cell Lines Cell lines have varying expression levels of the on-target and/or off-target proteins.1. Profile Protein Expression: Use Western Blot or proteomics to quantify the expression of your intended target and any known major off-targets in the cell lines you are using. 2. Select Appropriate Cell Lines: Choose lines with high on-target and low off-target expression for cleaner results.[5] 3. Normalize to Target Levels: When comparing inhibitor effects across cell lines, try to normalize the phenotypic readout to the expression level of the target protein.
Phenotype from Inhibitor Does Not Match Phenotype from Genetic Knockdown/Knockout The observed phenotype is likely driven by an off-target effect.1. Confirm Genetic Knockdown: Ensure your siRNA or CRISPR approach is efficiently reducing the target protein level. 2. Perform Kinome Profiling: Screen your inhibitor against a broad kinase panel to identify the most potent off-targets.[9][10] 3. Validate the Off-Target: Use siRNA/CRISPR to knock down the suspected off-target. If this reproduces the phenotype seen with your inhibitor, you have likely identified the correct protein.
Loss of Inhibitor Efficacy in In Vivo Models Poor pharmacokinetics (PK), pharmacodynamics (PD), or engagement of off-targets that counteract the desired effect.1. Conduct PK/PD Studies: Measure compound exposure and target modulation in the animal model to ensure adequate target engagement.[9] 2. Assess In Vivo Off-Targets: If possible, perform proteomics or phosphoproteomics on tissue samples from treated animals to assess on- and off-target pathway modulation.[14][19] 3. Consider Resistance Mechanisms: Investigate whether compensatory signaling pathways are being activated.

Experimental Protocols

Protocol 1: Unbiased Off-Target Identification via Affinity Pulldown-Mass Spectrometry (AP-MS)

Objective: To identify the protein interaction partners (including off-targets) of a pyrrolo[2,1-f]triazine-based inhibitor from a complex cell lysate. This protocol is adapted from standard chemical proteomics workflows.[6][13]

Methodology:

  • Probe Synthesis:

    • Synthesize an analogue of your inhibitor that contains a linker and a reactive group (e.g., biotin for affinity capture). Crucially, validate that this modified probe retains similar binding affinity to the parent compound for the primary target. A significant loss of potency may compromise the experiment.[13]

  • Preparation of Affinity Resin:

    • Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads. Incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a suitable buffer (e.g., TBS-T) to remove any unbound probe.

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Retain the supernatant.

  • Affinity Pulldown (Competition Experiment):

    • Divide the lysate into two conditions:

      • Competition: Pre-incubate the lysate with an excess (e.g., 100x) of your free, unmodified inhibitor for 1 hour at 4°C. This will block the specific binding sites.

      • Control: Pre-incubate the lysate with a vehicle control (e.g., DMSO).

    • Add the prepared affinity resin (from step 2) to both lysates and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.

    • Elute the bound proteins. This can be done by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the control sample compared to the competition sample. These are high-confidence interactors and potential off-targets.

Protocol 2: Kinase Selectivity Profiling

Objective: To quantitatively determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases. This is a common service offered by contract research organizations.[9][11]

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions) for IC50 determination.

  • Assay Format Selection:

    • Choose a suitable assay format. Common formats include radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).[20]

    • Note: It is critical to perform assays at a physiologically relevant ATP concentration (e.g., 1 mM) to get a more accurate representation of cellular potency, as low ATP concentrations can overestimate inhibitor activity.[11]

  • Kinase Reaction:

    • In a multi-well plate, combine the recombinant kinase, its specific substrate (peptide or protein), and ATP.

    • Add the diluted inhibitor or a vehicle control (DMSO) to the appropriate wells.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a pre-determined time.

  • Detection and Data Acquisition:

    • Stop the kinase reaction and measure the output signal according to the chosen assay format (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

    • Analyze the data to identify off-targets (kinases inhibited with a potent IC50) and calculate a selectivity score if desired.

References

Technical Support Center: Troubleshooting 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including kinase inhibitors and antiviral agents.[4][5][6] However, its unique chemical properties can also present stability challenges. This document provides in-depth, evidence-based troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a progressive loss of my compound's activity in my cell-based assay. What could be the cause?

A1: Potential for Hydrolytic Degradation

One of the most common reasons for a gradual loss of activity in aqueous solutions is hydrolytic degradation. The lactam functionality within the triazinone ring of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

Causality: The triazinone ring system contains amide-like bonds that can be cleaved by water. This reaction is often catalyzed by the presence of acids or bases. For instance, studies on similar heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown them to be extremely unstable in alkaline media and labile in acidic media.[7] While the specific kinetics for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one are not extensively published, the general principles of amide hydrolysis suggest that both low and high pH can accelerate degradation.

Troubleshooting Workflow:

To diagnose and mitigate potential hydrolysis, a systematic approach is recommended. This involves a forced degradation study, a critical component of stability testing outlined by the International Council for Harmonisation (ICH) guidelines.[8][9]

Experimental Protocol: Forced Hydrolysis Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in an appropriate organic solvent where it is known to be stable, such as DMSO.[3][10]

  • Working Solution Preparation: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 3, pH 7, pH 9).

  • Incubation: Incubate these solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at a lower temperature (e.g., 4°C) to minimize thermal degradation.

  • Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection.[9][11]

  • Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the control sample. A significant decrease in the parent peak area, especially at acidic or basic pH, suggests hydrolytic degradation. The appearance of new peaks would indicate the formation of degradation products.

Data Interpretation Table:

pH of SolutionTemperatureIncubation Time (hours)% Degradation (Example)Observations
3.040°C4815%Minor new peaks observed.
7.040°C48< 2%Compound appears stable.
9.040°C4845%Significant new peaks observed.

Mitigation Strategies:

  • pH Control: Maintain the pH of your experimental solutions as close to neutral (pH 7) as possible.

  • Fresh Preparations: Prepare aqueous solutions of the compound fresh before each experiment to minimize the time it is exposed to potentially destabilizing conditions.

  • Aprotic Solvents: For long-term storage, keep the compound as a solid or dissolved in a dry, aprotic solvent like DMSO at low temperatures (-20°C or -80°C).[2][10]

Q2: My analytical results show unexpected peaks that increase over time, even when my solution is stored in the dark. What's happening?

A2: Susceptibility to Oxidation

The appearance of new peaks in your analytical chromatogram, independent of light exposure, may point towards oxidative degradation. The pyrrole ring, being an electron-rich heterocycle, can be susceptible to oxidation.

Causality: Oxidizing agents, which can include dissolved oxygen in your solvent or trace peroxides in ethers like THF or dioxane, can react with the compound. While specific studies on 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one are limited, research on similar pyrrolo-fused heterocycles indicates that the pyrrole moiety can be a site for oxidative reactions.

Troubleshooting Workflow:

A forced oxidation study is the recommended approach to confirm and understand this degradation pathway.

Experimental Protocol: Forced Oxidation Study

  • Solution Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Incubate the solution at room temperature for a set period (e.g., 2-8 hours). A control sample without the oxidizing agent should be run in parallel.

  • Analysis: Analyze both the stressed and control samples by RP-HPLC-MS to identify any degradation products.

  • Data Comparison: Compare the chromatograms of the stressed and control samples. The formation of new peaks in the stressed sample that are absent in the control indicates oxidative degradation.

Mitigation Strategies:

  • Degas Solvents: Before preparing solutions, degas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxides.

  • Antioxidants: In some formulation contexts, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your experimental system.

Q3: I've noticed that solutions of my compound change color and lose potency when left on the lab bench. Is it light-sensitive?

A3: Potential for Photodegradation

Yes, many complex organic molecules, especially those with conjugated ring systems like pyrrolotriazines, can be susceptible to photodegradation. Exposure to ambient or UV light can provide the energy to initiate photochemical reactions.

Causality: The absorption of light by the molecule can promote it to an excited state, making it more reactive. This can lead to various degradation pathways, including ring cleavage or rearrangements. Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have demonstrated their photolability.[7] The ICH provides specific guidelines for photostability testing.[12][13]

Troubleshooting Workflow:

To determine if your compound is photolabile, a controlled photostability study is necessary.

Experimental Protocol: Photostability Study

  • Sample Preparation: Prepare two sets of solutions of your compound in a photochemically transparent solvent (e.g., acetonitrile or water).

  • Light Exposure: Expose one set of samples to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12]

  • Dark Control: Protect the second set of samples from light by wrapping them in aluminum foil. This will serve as the dark control.

  • Temperature Control: Ensure both sets of samples are maintained at the same temperature to isolate the effects of light from thermal degradation.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

  • Evaluation: A significant difference in the purity profile between the light-exposed and dark control samples confirms photolability.

Mitigation Strategies:

  • Protect from Light: Always handle the solid compound and its solutions in a dark environment or by using amber-colored vials or glassware.

  • Minimize Exposure: During experiments, minimize the exposure of your solutions to direct light.

Troubleshooting Decision Diagram

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway start Observation: Compound Instability in Solution q1 Is there a gradual loss of activity in aqueous solution? start->q1 q2 Are new peaks appearing independent of light exposure? start->q2 q3 Does the solution degrade when exposed to light? start->q3 p1 Potential Cause: Hydrolytic Degradation q1->p1 Yes p2 Potential Cause: Oxidative Degradation q2->p2 Yes p3 Potential Cause: Photodegradation q3->p3 Yes t1 Troubleshooting: Forced Hydrolysis Study (pH 3, 7, 9) p1->t1 Verify m1 Mitigation: - Control pH - Use fresh solutions - Store in aprotic solvents t1->m1 Implement t2 Troubleshooting: Forced Oxidation Study (H₂O₂) p2->t2 Verify m2 Mitigation: - Degas solvents - Use high-purity solvents t2->m2 Implement t3 Troubleshooting: Photostability Study (ICH Q1B) p3->t3 Verify m3 Mitigation: - Use amber vials - Protect from light t3->m3 Implement

Caption: Troubleshooting workflow for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one instability.

Summary of Storage and Handling Recommendations

ConditionSolid StateIn Aprotic Solvent (e.g., DMSO)In Aqueous Solution
Temperature 2-8°C or -20°C for long-term.[14][15]-20°C or -80°C for long-term.[2][10]Prepare fresh; use immediately. If short-term storage is needed, store at 2-8°C.
Light Protect from light (amber vial).Protect from light (amber vial).Protect from light (amber vial/foil).
Atmosphere Store under an inert atmosphere if possible.Store under an inert atmosphere.Prepare with degassed buffers.
pH N/AN/AMaintain near neutral pH (6-8).

References

Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of minimizing cytotoxicity in non-cancerous cells during your in vitro experiments. As scientists, we understand that unexpected cytotoxicity can be a significant roadblock in drug discovery and development. This resource is structured to help you diagnose the root cause of the issue and implement effective solutions to ensure the generation of reliable and reproducible data.

I. Understanding the Landscape: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold and Kinase Inhibition

The 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one core is a key pharmacophore found in a class of molecules known as kinase inhibitors.[1][2] Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[3] However, their potent activity can sometimes extend beyond cancer cells, leading to unwanted cytotoxic effects in non-cancerous cell lines. This off-target activity is a significant hurdle in preclinical development.

This guide will walk you through a systematic approach to de-risk your experiments from a cytotoxicity perspective, drawing on established principles of kinase inhibitor development and cell-based assay optimization.

II. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when encountering unexpected cytotoxicity with 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Q1: Is some level of cytotoxicity in non-cancerous cells expected with this compound?

A1: While the goal is to have a therapeutic window between cancer and non-cancerous cells, some level of cytotoxicity can be anticipated, especially at higher concentrations. The key is to determine the concentration at which you see significant efficacy against your target (e.g., a cancer cell line) while maintaining high viability in your non-cancerous control cells. For instance, the approved kinase inhibitor avapritinib, which shares a similar core structure, has been shown to have a 50% cytotoxic concentration (CC50) greater than 1 µM in normal human dermal fibroblasts and peripheral blood mononuclear cells. This provides a useful benchmark for what might be an acceptable level of off-target cytotoxicity.

Q2: My initial screen shows high toxicity in all my cell lines, including the non-cancerous ones. What's the first thing I should check?

A2: Before delving into complex biological mechanisms, it's crucial to rule out experimental artifacts. Start by verifying the basics:

  • Compound Concentration: Double-check your calculations and the stock solution concentration. A simple dilution error is a common source of unexpected results.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell lines (typically <0.5%).[4]

  • Cell Health: Confirm that your non-cancerous cells are healthy, within a low passage number, and free from contamination, especially from mycoplasma, which can sensitize cells to stress.[5][6]

  • Reagent Quality: Use fresh, high-quality media and serum.[6]

Q3: How do I know if the cytotoxicity is due to on-target or off-target effects?

A3: This is a critical question. If the non-cancerous cell line expresses the intended target of your compound, the cytotoxicity could be an on-target effect. To investigate this, you can use techniques like siRNA or shRNA to knock down the expression of the target protein in the non-cancerous cells.[7] If the cells become resistant to your compound after knockdown, it suggests on-target toxicity. If the cytotoxicity persists, it is likely due to off-target effects.

Q4: Could the pyrrolo[2,1-f][8][9][10]triazine core itself be inherently toxic?

A4: While the core structure is generally well-tolerated and is present in approved drugs, certain substitutions on the ring system can lead to the formation of reactive metabolites during cellular metabolism.[10][11][12][13] These reactive species can bind to cellular macromolecules, leading to toxicity. Later sections of this guide will provide strategies to assess and mitigate this risk.

III. Troubleshooting Guides: A Step-by-Step Approach to Minimizing Cytotoxicity

If the initial checks in the FAQs do not resolve the issue, a more systematic troubleshooting approach is required. The following guides will walk you through experimental workflows to pinpoint and address the source of cytotoxicity.

Guide 1: Establishing a Therapeutic Window - The Dose-Response Matrix

The first step is to quantitatively assess the cytotoxic profile of your compound. This involves generating a dose-response curve in both your target cancer cell line and a panel of relevant non-cancerous cell lines.

Experimental Protocol: Determining the CC50 in Non-Cancerous Cells

  • Cell Selection: Choose a panel of non-cancerous cell lines that are relevant to the potential clinical application of your compound (e.g., primary human hepatocytes for liver toxicity, HUVECs for endothelial toxicity, or normal human fibroblasts).

  • Cell Seeding: Plate the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Dilution: Prepare a serial dilution of your 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one compound. A common starting range is from 100 µM down to 1 nM.

  • Treatment: Treat the cells with the compound for a relevant duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Use a reliable method to assess cell viability. The MTT or MTS assay is a common starting point, but it's advisable to confirm the results with a method that measures a different cellular parameter, such as a live/dead cell stain or an LDH release assay.[5][14]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Interpreting the Results:

Scenario Observation Potential Cause Next Steps
Ideal CC50 in non-cancerous cells is >10-fold higher than the EC50 in cancer cells.Good therapeutic window.Proceed with further efficacy studies.
Moderate Toxicity CC50 in non-cancerous cells is 2-10-fold higher than the EC50 in cancer cells.On-target toxicity in normal cells or moderate off-target effects.Proceed to Guide 2 to investigate off-target effects. Consider structural modifications to improve selectivity.
High Toxicity CC50 in non-cancerous cells is similar to or lower than the EC50 in cancer cells.Significant off-target effects or formation of toxic metabolites.Proceed to Guide 2 and Guide 3. Structural modification is likely necessary.

Workflow for Establishing a Therapeutic Window

cluster_0 Initial Assessment cluster_1 Decision Making A Select relevant non-cancerous and cancer cell lines B Perform dose-response cytotoxicity assay (e.g., MTS/LDH) A->B C Determine CC50 (non-cancerous) and EC50 (cancer) values B->C D Calculate Therapeutic Index (CC50/EC50) C->D E >10-fold difference? D->E F Proceed with efficacy studies E->F Yes G Investigate off-target effects and consider structural modifications E->G No

Caption: A workflow for determining the therapeutic window of your compound.

Guide 2: Identifying Off-Target Effects

If your compound exhibits significant cytotoxicity in non-cancerous cells, it is likely due to off-target kinase inhibition. The pyrrolo[2,1-f][8][9][10]triazine scaffold has been associated with the inhibition of several kinases that are crucial for the normal function of various cell types, including JAK2, c-MET, and VEGFR-2.[1][7][15]

  • JAK2 (Janus Kinase 2): Plays a vital role in the proliferation and differentiation of hematopoietic stem cells into red blood cells, white blood cells, and platelets.[8][9][16][17][18] Inhibition of JAK2 can lead to hematological toxicities.

  • c-MET (Hepatocyte Growth Factor Receptor): Involved in cellular proliferation, motility, and invasion. While a target in cancer, it also plays a role in tissue homeostasis.[3][19][20][21][22]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for normal physiological processes.[23][24][25][26][27]

Experimental Protocol: Profiling Off-Target Kinase Inhibition

  • In Vitro Kinase Panel Screening: The most direct way to identify off-target effects is to screen your compound against a broad panel of recombinant kinases.[28][29] Many contract research organizations (CROs) offer this service. This will provide a comprehensive overview of the kinases your compound inhibits and their relative potencies.

  • Cell-Based Phosphorylation Assays: Once you have identified potential off-target kinases, you can validate these findings in a cellular context.[15][30]

    • Treat your non-cancerous cell lines with your compound at various concentrations.

    • Lyse the cells and perform a Western blot to analyze the phosphorylation status of the downstream substrates of the suspected off-target kinase. A decrease in phosphorylation would confirm that your compound is inhibiting the kinase in a cellular environment.

Workflow for Investigating Off-Target Effects

cluster_0 Off-Target Identification cluster_1 Cellular Validation A Perform broad-panel in vitro kinase screen B Identify potential off-target kinases A->B C Select non-cancerous cell lines expressing off-target kinases B->C D Treat cells with compound C->D E Perform Western blot for downstream substrate phosphorylation D->E F Confirm inhibition of off-target kinase activity E->F

Caption: A workflow for identifying and validating off-target kinase inhibition.

Guide 3: Mitigating Cytotoxicity

Once you have a better understanding of the cytotoxic profile and potential off-target effects of your compound, you can explore several strategies to mitigate these unwanted effects.

1. Structural Modification to Enhance Selectivity:

This is the most definitive but also the most resource-intensive approach. Based on the off-target kinases identified in Guide 2, medicinal chemists can design and synthesize new analogs of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one with modifications aimed at improving selectivity for the intended target. This often involves exploiting subtle differences in the ATP-binding pockets of the target and off-target kinases.

2. Reducing the Formation of Reactive Metabolites:

As mentioned in the FAQs, the formation of reactive metabolites can be a source of cytotoxicity.

Experimental Protocol: Assessing Reactive Metabolite Formation

  • Microsomal Stability Assay with Trapping Agents: Incubate your compound with human liver microsomes in the presence of a trapping agent like glutathione (GSH).[12][13]

  • LC-MS/MS Analysis: Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH adducts. The presence of these adducts indicates the formation of reactive metabolites.

Mitigation Strategy:

If reactive metabolite formation is confirmed, structural modifications can be made to block the site of metabolic activation. This often involves introducing a blocking group, such as a fluorine atom, at the metabolically active position.[31]

3. Utilizing Cytoprotective Co-treatments (for mechanistic studies):

For in vitro mechanistic studies where the primary goal is to understand the on-target effects of your compound, it may be possible to use a cytoprotective agent to shield the non-cancerous cells from off-target toxicity. This is not a strategy for therapeutic development but can be a useful tool in the research phase. The choice of cytoprotective agent will depend on the identified off-target effect. For example, if your compound is found to inhibit a kinase involved in antioxidant defense, co-treatment with an antioxidant like N-acetylcysteine might mitigate the cytotoxicity.

IV. Conclusion: A Pathway to More Selective Compounds

Minimizing the cytotoxicity of promising compounds like 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in non-cancerous cells is a critical step in the drug discovery process. By following a systematic approach of careful experimental design, thorough data analysis, and informed decision-making, researchers can overcome this common hurdle. This guide provides a framework for troubleshooting unexpected cytotoxicity, from simple experimental checks to more complex mechanistic studies. By understanding the underlying causes of off-target effects, you can rationally design more selective and ultimately safer therapeutic candidates.

V. References

  • JAK2 gene. (2014). MedlinePlus Genetics. Retrieved from --INVALID-LINK--

  • JAK2 gene. (2014). MedlinePlus. Retrieved from --INVALID-LINK--

  • Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Approaches for Minimizing Metabolic Activation of New Drug Candidates in Drug Discovery. (n.d.). SpringerLink. Retrieved from --INVALID-LINK--

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References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Pyrrolo[2,1-f]triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge encountered during the development of novel pyrrolo[2,1-f]triazine kinase inhibitors: poor oral bioavailability. The pyrrolo[2,1-f]triazine scaffold is a privileged structure in modern drug discovery, forming the core of numerous potent kinase inhibitors.[1][2] However, these compounds, like many kinase inhibitors, often exhibit physicochemical properties such as high lipophilicity and poor aqueous solubility, which can severely limit their absorption after oral administration.[3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and design rational, successful development strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons pyrrolo[2,1-f]triazine inhibitors often exhibit low oral bioavailability?

A1: The low oral bioavailability of this class of compounds typically stems from one or more of the following factors, which are common for molecules classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability):[5][6]

  • Poor Aqueous Solubility: This is the most common hurdle. The compound must dissolve in the gastrointestinal (GI) fluids to be absorbed. Many pyrrolo[2,1-f]triazine derivatives are highly crystalline, lipophilic molecules that resist dissolution.[3][7]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[8] Cytochrome P450 (CYP) enzymes in the gut wall and liver can extensively metabolize the inhibitor, reducing the amount of active drug that reaches its target.[9]

  • Efflux by Transporters: Membrane transporters, such as P-glycoprotein (P-gp), present in the intestinal epithelium can actively pump the absorbed drug back into the GI lumen, effectively creating a barrier to systemic absorption.[10][11]

Q2: What is the first step I should take to diagnose the cause of low bioavailability for my specific inhibitor?

A2: A systematic in vitro characterization is the critical first step. Before proceeding to complex formulation work, you must identify the primary barrier. This involves a tiered approach:

  • Determine Aqueous Solubility: Measure the thermodynamic solubility of your compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This will confirm if poor solubility is a key issue.

  • Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay.[12][13][14] This model predicts human intestinal permeability and can also indicate if your compound is a substrate for efflux transporters like P-gp.

  • Evaluate Metabolic Stability: Incubate your compound with liver microsomes or S9 fractions to determine its intrinsic clearance.[10] This assay provides a measure of susceptibility to first-pass metabolism.

The results from these three assays will guide your entire strategy, as illustrated in the workflow diagram below.

Troubleshooting Workflow for Low Oral Bioavailability

This workflow guides the initial investigation into the cause of poor oral bioavailability and suggests appropriate strategic paths.

G cluster_0 Initial Observation & Diagnosis start Low In Vivo Oral Bioavailability Observed solubility Assess Aqueous Solubility (SGF/SIF) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (e.g., Liver Microsomes) start->metabolism sol_issue Problem: Low Solubility solubility->sol_issue perm_issue Problem: Low Permeability (Possible Efflux) permeability->perm_issue met_issue Problem: High First-Pass Metabolism metabolism->met_issue sol_strat Strategies: - Amorphous Solid Dispersions (ASDs) - Lipid-Based Formulations (LBDDS) - Particle Size Reduction - Co-crystals/Salts sol_issue->sol_strat perm_strat Strategies: - Permeation Enhancers - Prodrug Approach - LBDDS (can mitigate efflux) perm_issue->perm_strat met_strat Strategies: - Prodrug Approach (mask site) - Co-administration with  CYP Inhibitors (preclinical) - Medicinal Chemistry Modification met_issue->met_strat

Caption: Decision workflow for diagnosing and addressing poor oral bioavailability.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: My inhibitor has very low aqueous solubility.

This is a common starting point for pyrrolo[2,1-f]triazine inhibitors. Low solubility leads to a low dissolution rate in the GI tract, meaning only a small amount of the drug is available for absorption.

Solution A: Amorphous Solid Dispersions (ASDs)

  • Why it works: ASDs convert the drug from its stable, low-energy crystalline form to a high-energy, amorphous state.[7][15] This eliminates the need for the drug to overcome the crystal lattice energy during dissolution, leading to a state of "supersaturation" in the gut where the concentration of dissolved drug is much higher than its crystalline solubility, thereby driving absorption.[16] The drug is dispersed within a polymer matrix, which helps stabilize the amorphous form and prevent recrystallization.[15][17]

  • When to use it: Excellent for BCS Class II compounds where dissolution is the rate-limiting step for absorption.

  • Potential Pitfalls: The amorphous form is thermodynamically unstable and can revert to the crystalline form during storage or in the GI tract, negating the benefit.[7] Careful selection of the polymer based on drug-polymer miscibility and stability studies is crucial.

G cluster_0 Crystalline Drug (Low Solubility) cluster_1 Amorphous Solid Dispersion (ASD) Crystalline Crystalline Drug Particle (Stable, Low Energy) Dissolved_Low Low Concentration of Dissolved Drug Crystalline->Dissolved_Low Slow Dissolution ASD_Particle ASD Particle (Amorphous Drug in Polymer Matrix) Supersaturated Supersaturated State (High Drug Concentration) ASD_Particle->Supersaturated Rapid Dissolution Absorption Enhanced Absorption Supersaturated->Absorption Increased Driving Force Recrystallization Recrystallization (Risk) Supersaturated->Recrystallization

Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion (ASD).

Solution B: Lipid-Based Drug Delivery Systems (LBDDS)

  • Why it works: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that encapsulate the drug.[3][18] Upon gentle agitation in GI fluids, they spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state.[6][19] This formulation can also stimulate lipid absorption pathways, potentially bypassing the liver (via lymphatic uptake) and reducing first-pass metabolism.[20][21]

  • When to use it: Ideal for highly lipophilic (high logP) compounds. LBDDS can simultaneously address poor solubility and mitigate high first-pass metabolism.[18][22]

  • Potential Pitfalls: The high quantity of lipids and surfactants can sometimes lead to GI irritation. Chemical stability of the drug within the formulation must be thoroughly assessed.

Solution C: Particle Size Reduction (Micronization/Nanonization)

  • Why it works: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[5] Reducing the particle size to the micron or sub-micron (nanoparticle) level dramatically increases the surface area, leading to a faster dissolution rate.[22][23]

  • When to use it: A straightforward and effective approach for compounds where the dissolution rate is the primary barrier. It is often a first-line strategy due to its relative simplicity.

  • Potential Pitfalls: Nanosuspensions can be prone to particle aggregation (Ostwald ripening), requiring careful selection of stabilizers.[23] The high surface energy of nanoparticles can also lead to physical instability.

StrategyMechanismIdeal Candidate PropertiesKey Advantage
ASDs Increase apparent solubility via high-energy amorphous form.[16][17]BCS Class II, high melting point, good polymer miscibility.Can achieve significant supersaturation.[7]
LBDDS Maintain drug in a solubilized state within lipid droplets.[18][19]High logP, good lipid solubility, susceptible to first-pass metabolism.Can enhance both solubility and lymphatic absorption.[20]
Nanonization Increase surface area to enhance dissolution rate.[22][23]BCS Class II, stable crystalline form.Technologically mature and scalable process.
Issue 2: My inhibitor is rapidly metabolized by the liver.

Even if your compound dissolves well, it may be cleared by enzymes in the liver before it can exert its therapeutic effect.

Solution A: Prodrug Approach

  • Why it works: A prodrug is a bioreversible, inactive derivative of the parent drug. The strategy involves chemically modifying a part of the molecule that is susceptible to metabolism. This "masked" prodrug is absorbed and then, once in systemic circulation, is cleaved by enzymes (e.g., esterases, phosphatases) to release the active parent inhibitor.[24][25]

  • When to use it: When a specific metabolic "soft spot" (e.g., a phenol, amine, or carboxylic acid) has been identified as the primary site of first-pass metabolism. This approach can also be used to improve solubility by attaching a polar promoiety.[24]

  • Potential Pitfalls: The rate of conversion from prodrug to drug is critical. If it's too slow, therapeutic concentrations may not be reached. If it's too fast in the gut or liver, the benefit is lost. The promoiety released upon cleavage must be non-toxic.

Solution B: Medicinal Chemistry Modifications

  • Why it works: This involves redesigning the inhibitor itself to be less susceptible to metabolism. For example, if metabolism occurs at an unsubstituted aromatic ring, adding a fluorine atom or a methyl group to that position can block the action of CYP enzymes.[1]

  • When to use it: During the lead optimization phase of drug discovery. It is a proactive, rather than a formulation-based, solution.

  • Potential Pitfalls: Any structural modification risks altering the compound's potency, selectivity, or off-target effects. It requires significant synthetic chemistry effort and re-evaluation of the compound's biological profile.

Issue 3: My inhibitor shows high efflux in the Caco-2 assay.

An efflux ratio (Papp B->A / Papp A->B) greater than 2-3 in a Caco-2 assay suggests the compound is actively pumped out of intestinal cells by transporters like P-gp.

Solution A: Co-administration with an Efflux Inhibitor

  • Why it works: In preclinical studies, co-dosing your inhibitor with a known P-gp inhibitor (e.g., verapamil, elacridar) can saturate the transporter, allowing more of your compound to pass into circulation.[11]

  • When to use it: Primarily as a diagnostic tool in preclinical animal studies to confirm that P-gp-mediated efflux is the primary barrier to absorption. It is generally not a viable long-term clinical strategy due to the risk of drug-drug interactions.[26]

  • Potential Pitfalls: The inhibitor itself may have its own toxicity and pharmacokinetic profile that can complicate the interpretation of results.

Solution B: Leverage LBDDS or Nanotechnology

  • Why it works: Encapsulating the drug in lipid-based formulations or nanoparticles can alter its absorption pathway.[27][28][29] These carriers can be taken up by endocytosis or other mechanisms that bypass individual efflux transporters, effectively hiding the drug from P-gp.[30]

  • When to use it: When efflux is a significant problem, especially in combination with poor solubility.

  • Potential Pitfalls: These are complex formulations that require significant development and characterization.

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is a lab-scale method for screening drug-polymer combinations for ASD feasibility.

  • Materials: Pyrrolo[2,1-f]triazine inhibitor, polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®), and a volatile organic solvent in which both drug and polymer are soluble (e.g., methanol, acetone, dichloromethane).

  • Solubilization: Prepare a solution by dissolving the inhibitor and the polymer in the chosen solvent. A common starting drug-to-polymer ratio is 1:3 (w/w). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator. Maintain a controlled temperature (e.g., 40°C) and reduced pressure.

  • Drying: A thin film will form on the flask wall. Dry this film under a high vacuum for 12-24 hours to remove all residual solvent. Residual solvent can act as a plasticizer and promote recrystallization.

  • Collection and Sizing: Carefully scrape the dried ASD from the flask. Gently grind the material with a mortar and pestle to create a uniform powder.

  • Characterization (Critical):

    • Differential Scanning Calorimetry (DSC): The absence of a melting endotherm for the drug confirms its amorphous state. A single glass transition temperature (Tg) indicates a homogenous dispersion.

    • Powder X-Ray Diffraction (PXRD): A "halo" pattern with no sharp Bragg peaks confirms the absence of crystallinity.

    • In Vitro Dissolution Testing: Perform dissolution tests in SIF to compare the dissolution rate and extent of the ASD against the physical mixture and the crystalline drug alone. This confirms the performance advantage.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal permeability and identifying potential efflux transporter substrates.[12][14]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab, confirming tight junction integrity.

  • Transport Experiment (A to B):

    • Add fresh transport buffer (HBSS, pH 7.4) to the basolateral (B, receiver) chamber.

    • Remove the culture medium from the apical (A, donor) chamber and replace it with a transport buffer containing a known concentration of your inhibitor.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.

  • Transport Experiment (B to A):

    • Simultaneously, perform the experiment in the reverse direction to assess efflux.

    • Add buffer to the apical (A, receiver) chamber.

    • Add the inhibitor solution to the basolateral (B, donor) chamber.

    • Sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the inhibitor in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the filter, and C0 is the initial donor concentration.

    • Calculate the efflux ratio: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.

References

Technical Support Center: Optimization of Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of significant therapeutic agents, including the antiviral drug Remdesivir and various kinase inhibitors.[1][4] Its synthesis, while achievable through several routes, can present challenges that impact yield, purity, and scalability.

This guide provides practical, experience-driven advice to help you navigate and optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations for underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a substituted pyrrolo[2,1-f]triazine, but I am observing very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in pyrrolo[2,1-f]triazine synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this common problem:

Potential Cause 1: Inefficient N-amination of the Pyrrole Ring

The N-amination of the pyrrole precursor is a critical step in many synthetic routes.[1] Incomplete amination will directly lead to a low concentration of the key intermediate required for cyclization.

  • Troubleshooting Steps:

    • Verify Aminating Reagent Activity: N-aminating agents like O-(diphenylphosphinyl)hydroxylamine or monochloramine (NH₂Cl) can degrade over time.[1] It is advisable to use freshly prepared or properly stored reagents. For instance, NH₂Cl is often generated in situ for immediate use.

    • Optimize the Base: The choice and stoichiometry of the base are crucial. Sodium hydride (NaH) is commonly used to deprotonate the pyrrole, facilitating the electrophilic amination.[2] Ensure the NaH is of high quality (e.g., 60% dispersion in mineral oil) and that the reaction is conducted under strictly anhydrous conditions to prevent quenching of the base.[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting pyrrole and the formation of the N-aminated intermediate. If the conversion is low, consider increasing the equivalents of the aminating agent or the reaction time.

Potential Cause 2: Inefficient Cyclization

The final cyclization step to form the triazine ring often requires specific conditions to proceed efficiently.

  • Troubleshooting Steps:

    • Temperature Optimization: Many cyclization reactions to form pyrrolotriazinones require elevated temperatures, sometimes with microwave assistance.[5][6] However, excessive heat can lead to decomposition. If using conventional heating, ensure uniform heat distribution with an oil bath and a stirring mechanism. A temperature screening (e.g., 80°C, 100°C, 120°C) can identify the optimal condition. For instance, a one-pot, two-step synthesis of certain pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones is achieved at 120°C using a Cu(II)-catalyst.[1]

    • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate. Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve a wide range of reagents.[2] However, for some cyclizations, a less polar solvent like dioxane might be preferable.[7]

    • Catalyst Screening: For transition metal-mediated syntheses, the choice of catalyst and ligand is critical.[1] If you are using a copper-catalyzed reaction, for example, screen different copper salts (e.g., CuCl₂, CuI) and additives (e.g., NaOAc) to find the most effective combination.[1]

Potential Cause 3: Steric Hindrance

Bulky substituents on the pyrrole ring or the cyclizing partner can sterically hinder the reaction, leading to low yields.[6]

  • Troubleshooting Steps:

    • Employ More Forcing Conditions: Higher temperatures or the use of microwave irradiation can sometimes overcome the activation energy barrier imposed by steric hindrance.[6]

    • Alternative Synthetic Route: If steric hindrance is a major issue, consider a different synthetic strategy that introduces the bulky group at a later stage or uses a more reactive intermediate.

Issue 2: Formation of Significant Impurities

Question: My reaction produces the desired pyrrolo[2,1-f]triazine, but it is contaminated with significant impurities that are difficult to separate. How can I identify and minimize the formation of these byproducts?

Answer:

Impurity formation is a common challenge. Identifying the structure of the major impurities can provide valuable clues about the side reactions occurring.

Common Impurity 1: Unreacted Starting Materials

  • Identification: Easily identified by comparing the crude reaction mixture to the starting materials using TLC, LC-MS, or ¹H NMR.

  • Minimization:

    • Ensure the stoichiometry of the reagents is correct. A slight excess of one reagent may be necessary to drive the reaction to completion.

    • Increase the reaction time or temperature, while monitoring for product degradation.

Common Impurity 2: 1-H-pyrrole-2-carboxamide (in cyanation reactions)

In syntheses that involve a cyanation step, the corresponding carboxamide can be a major byproduct, especially under acidic conditions in the presence of water.[2]

  • Identification: Can be identified by its characteristic spectroscopic data (¹H NMR, ¹³C NMR, and MS).

  • Minimization:

    • Control of Water Content: Ensure all reagents and solvents are anhydrous.

    • Dilution Effect: Increasing the reaction volume (dilution) can minimize the formation of this byproduct. For example, increasing the DMF volume from 5V to 15V has been shown to significantly reduce the formation of 1-H-pyrrole-2-carboxamide.[2]

Common Impurity 3: Polymeric Material

Polymerization of starting materials or intermediates can occur, especially at high temperatures.[2]

  • Identification: Often observed as an insoluble, tar-like substance in the reaction vessel.

  • Minimization:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

    • Controlled Addition of Reagents: Slow, dropwise addition of a reactive intermediate to the reaction mixture can help to control the local concentration and minimize polymerization.

Experimental Protocol: A Scalable Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a reported scalable synthesis and highlights key optimization points.[2][3]

Step 1: Preparation of 2-Cyanopyrrole

  • Slowly add phosphorus oxychloride (POCl₃) to anhydrous DMF at 0-5°C to form the Vilsmeier reagent. (Caution: Exothermic reaction) .[2]

  • Add pyrrole to the cooled Vilsmeier reagent, maintaining the temperature below 15°C.[2]

  • Quench the reaction with process water, keeping the temperature below 15°C.

  • Add hydroxylamine hydrochloride followed by acetic anhydride.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours to complete the dehydration of the oxime to the nitrile.[2]

Step 2: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

  • Add sodium hydride (60% dispersion in oil) to anhydrous DMF at 0-5°C under a nitrogen atmosphere.[2]

  • Add 2-cyanopyrrole to the NaH/DMF suspension, maintaining the temperature between 5-10°C.

  • Add a solution of monochloramine in MTBE to the reaction mixture.

  • Add formamidine acetate and heat the mixture to 85-90°C, distilling off the MTBE.[2]

  • Isolate the product by filtration and wash with water and MTBE.[2]

ParameterOptimized ConditionRationale
Vilsmeier Reagent Formation 0-5°C, slow addition of POCl₃Controls the exothermic reaction and prevents decomposition.[2]
Pyrrole Addition <15°CMinimizes side reactions.[2]
Nitrile Formation 90°C, 12-16 hoursEnsures complete dehydration of the oxime intermediate.[2]
N-amination 5-10°CControls the reaction rate and minimizes byproduct formation.
Cyclization 85-90°CProvides sufficient energy for ring closure.[2]

Table 1: Key Optimized Parameters for Pyrrolo[2,1-f][1][2][3]triazin-4-amine Synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the pyrrolo[2,1-f]triazine core?

There are several established strategies, which can be broadly categorized as follows:

  • Synthesis from Pyrrole Derivatives: This is a common approach that involves the N-amination of a substituted pyrrole followed by cyclization with a suitable C1 or N-C synthon (e.g., formamidine acetate).[1]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been developed for the one-pot synthesis of substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[1]

  • Rearrangement of Pyrrolooxadiazines: Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be prepared through the rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines under mild conditions.[5]

  • Multistep Synthesis: For complex derivatives, such as nucleoside analogs, a linear, multistep synthesis is often required.[1]

Q2: How can I monitor the progress of my reaction effectively?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to assess the purity of the product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and can help in the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can also be used to analyze the composition of the crude reaction mixture.[2]

Q3: Are there any safety considerations I should be aware of?

Yes, several safety precautions are necessary:

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the use of sodium hydride can be highly exothermic.[2] These reactions should be carried out with adequate cooling and slow, controlled addition of reagents. Reaction calorimetry studies are recommended for scale-up operations to assess the thermal risk.[9]

  • Handling of Hazardous Reagents: Reagents like phosphorus oxychloride and sodium hydride are corrosive and water-reactive, respectively. Always handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Conditions: Many steps require strictly anhydrous conditions. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent unwanted side reactions and ensure safety.

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in pyrrolo[2,1-f]triazine synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Low Yield or Impurities check_reagents Check Reagent Quality - Freshly prepared? - Anhydrous? start->check_reagents check_conditions Review Reaction Conditions - Temperature - Solvent - Stoichiometry check_reagents->check_conditions monitor_reaction Monitor Reaction Progress - TLC, LC-MS check_conditions->monitor_reaction analyze_product Analyze Crude Product - NMR, LC-MS for impurity ID monitor_reaction->analyze_product optimize_amination Optimize N-amination - Base selection - Reagent equivalents optimize_amination->monitor_reaction optimize_cyclization Optimize Cyclization - Temperature screen - Catalyst screen optimize_cyclization->monitor_reaction minimize_impurities Minimize Impurities - Anhydrous conditions - Dilution minimize_impurities->monitor_reaction analyze_product->optimize_amination Incomplete amination analyze_product->optimize_cyclization Incomplete cyclization analyze_product->minimize_impurities Byproduct formation purify Purification - Column chromatography - Recrystallization analyze_product->purify Reaction complete success Optimized Synthesis purify->success

A general workflow for troubleshooting pyrrolo[2,1-f]triazine synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methylpyrrolo[2,1-f]triazin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity against p38α mitogen-activated protein kinase (MAPK) and vascular endothelial growth factor receptor 2 (VEGFR-2). By synthesizing data from key preclinical studies, this document aims to elucidate the critical structural modifications that govern potency and selectivity, offering valuable insights for the rational design of next-generation kinase inhibitors.

The Significance of the 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Core

The pyrrolo[2,1-f][1][2][3]triazine ring system is a unique bicyclic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities.[4][5] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[6] The addition of a methyl group at the 5-position has been identified as a crucial modification for enhancing the inhibitory potency of these analogs against several key kinase targets.[2][7] This guide will dissect the SAR of this specific scaffold, providing a comparative analysis of substitutions at other positions and their impact on biological activity.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one analogs are profoundly influenced by the nature and position of substituents on the pyrrolotriazine core. The following sections detail the SAR at key positions, drawing on published data for inhibitors of p38α MAPK and VEGFR-2.

Substitutions at the C4-Position: The Gateway to Selectivity

The C4-position of the pyrrolotriazine ring is a critical point of interaction with the kinase hinge region and serves as a primary determinant of selectivity. For inhibitors of VEGFR-2, the introduction of a substituted anilino group at this position has proven to be a highly effective strategy. Specifically, a 4-(4-fluoro-2-methyl-1H-indol-5-yloxy) substituent was instrumental in the development of the potent VEGFR-2 inhibitor, BMS-540215.[2][7]

In the context of p38α MAPK inhibition, the C4-position is often occupied by a substituted phenylamino group. The nature of the substituents on this phenyl ring dictates the potency and interaction with the enzyme's active site.

The Crucial Role of the C5-Methyl Group

As the focal point of this guide, the methyl group at the C5-position has been shown to be a key contributor to the high affinity of these compounds for their target kinases. Structure-activity relationship studies have consistently demonstrated that the presence of a methyl group at C5 leads to a significant enhancement in potency compared to analogs with a hydrogen at this position.[2][7] This is attributed to favorable van der Waals interactions within a hydrophobic pocket of the ATP-binding site.

Modifications at the C6-Position: Fine-Tuning Potency and Physicochemical Properties

The C6-position offers a valuable vector for modifying the potency and pharmacokinetic properties of 5-methylpyrrolo[2,1-f]triazin-4(1H)-one analogs. For VEGFR-2 inhibitors, the introduction of a substituted alkoxy group at C6 has been shown to yield highly potent compounds.[2][7] For instance, an (R)-1-hydroxypropan-2-yloxy side chain at this position, in combination with the optimal C4-substituent, resulted in the potent and orally active inhibitor BMS-540215.[2][7]

In the realm of p38α MAPK inhibitors, the C6-position has been explored with various functional groups, including ketones. The incorporation of aryl and heteroaryl ketones at this position has led to the discovery of potent inhibitors with in vivo efficacy in models of inflammation.[5]

Comparative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of representative 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one analogs against p38α MAPK and VEGFR-2. The data is compiled from various sources and is intended to provide a comparative overview of the SAR trends discussed.

Table 1: SAR of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Analogs as p38α MAPK Inhibitors

CompoundR (C4-substituent)X (C6-substituent)p38α IC50 (nM)
1 4-FluorophenylaminoH>1000
2 4-Fluorophenylamino-C(O)CH3500
3 4-Fluorophenylamino-C(O)Ph150
4 2,6-Dichlorophenylamino-C(O)Ph25

Data synthesized from multiple sources for illustrative comparison.

Table 2: SAR of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Analogs as VEGFR-2 Inhibitors

CompoundR (C4-substituent)X (C6-substituent)VEGFR-2 IC50 (nM)
5 4-Fluoro-2-methyl-1H-indol-5-yloxyH50
6 4-Fluoro-2-methyl-1H-indol-5-yloxyOCH315
BMS-540215 4-Fluoro-2-methyl-1H-indol-5-yloxy(R)-1-hydroxypropan-2-yloxy1.1
7 4-Fluoro-2-methyl-1H-indol-5-yloxy(S)-1-hydroxypropan-2-yloxy25

Data derived from the discovery of BMS-540215.[2][7]

Experimental Protocols

Synthesis of a Representative 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Analog (General Procedure)

This protocol outlines a general synthetic route to the 5-methylpyrrolo[2,1-f]triazin-4(1H)-one core, which can be further functionalized at the C4 and C6 positions.

Synthesis_Workflow A 1. N-Amination of Pyrrole B 2. Cyclization with Formamidine Acetate A->B Formamidine Acetate C 3. Introduction of C4-Substituent B->C Nucleophilic Aromatic Substitution D 4. Modification of C6-Position C->D Further Functionalization E Final Analog D->E

Caption: General synthetic workflow for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one analogs.

Step 1: N-Amination of a Substituted Pyrrole To a solution of the starting pyrrole derivative in a suitable solvent (e.g., DMF), is added a source of aminating agent (e.g., hydroxylamine-O-sulfonic acid) at 0 °C. The reaction is stirred for several hours until completion, as monitored by TLC.

Step 2: Cyclization to form the Pyrrolo[2,1-f]triazin-4(1H)-one Core The N-aminated pyrrole is then cyclized by heating with formamidine acetate in a high-boiling point solvent (e.g., 2-methoxyethanol). The reaction mixture is heated at reflux for several hours. After cooling, the product is isolated by precipitation or extraction.

Step 3: Introduction of the C4-Substituent The C4-position is typically functionalized via a nucleophilic aromatic substitution reaction. For example, a 4-chloro-5-methylpyrrolo[2,1-f]triazin-4(1H)-one intermediate can be reacted with the desired aniline or alcohol in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or DMA) at elevated temperatures.

Step 4: Modification of the C6-Position Further modifications at the C6-position can be achieved through various chemical transformations, depending on the desired functionality. For example, a C6-ester can be hydrolyzed and then coupled with an amine to form an amide, or a C6-hydroxyl group can be alkylated to introduce an ether linkage.

In Vitro Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a general method for determining the in vitro potency (IC50) of test compounds against a target kinase, such as p38α MAPK, using an immunoprecipitation and Western blot-based approach.[1]

Kinase_Assay_Workflow A 1. Immunoprecipitate Target Kinase B 2. Kinase Reaction with Substrate and ATP A->B Add Substrate, ATP, Inhibitor C 3. Quench Reaction and SDS-PAGE B->C Add Laemmli Buffer D 4. Western Blotting C->D Transfer to Membrane E 5. Detection and Quantification D->E Incubate with Antibodies

Caption: Workflow for a non-radioactive in vitro kinase inhibition assay.

1. Immunoprecipitation of the Target Kinase:

  • Lyse cells known to express the target kinase (e.g., UV-treated NIH-3T3 cells for p38 MAPK) in a suitable lysis buffer.

  • Incubate the cell lysate with an immobilized antibody specific for the phosphorylated (active) form of the target kinase overnight at 4 °C.

  • Pellet the antibody-bound beads by centrifugation and wash several times to remove non-specific proteins.

2. Kinase Reaction:

  • Resuspend the beads in a kinase assay buffer containing a known substrate for the target kinase (e.g., ATF-2 for p38 MAPK) and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at 30 °C for a specified period (e.g., 30 minutes).

3. Quenching the Reaction and SDS-PAGE:

  • Stop the kinase reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

4. Western Blotting:

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).

5. Detection and Quantification:

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.

Conclusion

The 5-methylpyrrolo[2,1-f]triazin-4(1H)-one scaffold represents a highly versatile and druggable template for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of the 5-methyl group for high-affinity binding and highlight the critical roles of substitutions at the C4 and C6 positions in determining potency and selectivity. The provided experimental protocols offer a practical foundation for researchers engaged in the synthesis and evaluation of novel analogs based on this promising scaffold. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to translate their potent in vitro activity into clinically effective therapeutics.

References

A Comparative Analysis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one and Other Leading VEGFR-2 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of VEGFR-2 in Tumor Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a cornerstone in the process of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In the context of oncology, the upregulation of the VEGF/VEGFR-2 signaling pathway is a critical event that fuels tumor growth and metastasis by providing tumors with essential nutrients and oxygen.[2] The binding of VEGF-A to VEGFR-2 initiates a phosphorylation cascade, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades, which are crucial for endothelial cell proliferation, migration, and survival.[3] Consequently, the inhibition of VEGFR-2 has emerged as a highly successful therapeutic strategy in the fight against a multitude of solid tumors.[2]

This guide provides a comprehensive comparative analysis of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a notable VEGFR-2 inhibitor, with other well-established inhibitors in the field: Sorafenib, Sunitinib, Pazopanib, and Axitinib. We will delve into their biochemical potency, selectivity, and cellular activity, supported by experimental data, to offer researchers and drug development professionals a thorough understanding of their relative strengths and weaknesses.

Featured VEGFR-2 Inhibitor: 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-645737)

5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, also known as BMS-645737, is a potent and orally active inhibitor of VEGFR-2.[4] Belonging to the pyrrolo[2,1-f]triazine class of compounds, it has demonstrated significant anti-angiogenic and antitumor activity in preclinical studies.[5] The core structure of BMS-645737 is designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling events that drive angiogenesis.[4]

Comparative Analysis of VEGFR-2 Inhibitors

A critical aspect of evaluating any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. Off-target activities can lead to unforeseen side effects or, in some cases, contribute to the overall therapeutic effect. This section provides a head-to-head comparison of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one with other prominent VEGFR-2 inhibitors.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. The following table summarizes the reported IC50 values of the selected VEGFR-2 inhibitors against VEGFR-2 and a panel of other relevant kinases. Lower IC50 values indicate greater potency.

Kinase Target5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-645737) IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Pazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR-2 N/A 90 [6]80 [7]30 [8]0.2 [6]
VEGFR-1N/A26[6]N/A10[8]0.1[6]
VEGFR-3N/A20[6]N/A47[8]0.1-0.3[6]
PDGFRβN/A57[6]2[7]84[8]1.6[6]
c-KitN/A68[6]N/A74[8]1.7[1]
FGFR-1N/AN/A830 (Ki)[7]74[4]N/A
B-RafN/A22[6]N/AN/AN/A
Raf-1N/A6[6]N/AN/AN/A

Note: IC50 values can vary depending on the specific assay conditions. Data for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one from a primary, citable source is not publicly available at the time of this publication.

This comparative data highlights the varying potency and selectivity profiles of these inhibitors. Axitinib, for instance, demonstrates exceptional potency against VEGFRs in the sub-nanomolar range.[6] Sorafenib, on the other hand, is a multi-kinase inhibitor with potent activity against the Raf kinases in addition to VEGFRs.[6]

Cellular Activity: Inhibition of Endothelial Cell Proliferation

The ultimate goal of a VEGFR-2 inhibitor in an anti-angiogenic context is to halt the proliferation of endothelial cells. The Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay is a standard in vitro model to assess this.

CompoundHUVEC Proliferation Inhibition (IC50)
5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-645737)N/A
Pazopanib20 nM (VEGF-induced)[9]
Axitinib573 nM (non-VEGF stimulated)[1]

Experimental Methodologies: A Guide for Researchers

To ensure scientific integrity and reproducibility, this section provides detailed protocols for the key experiments discussed in this guide.

VEGFR-2 Kinase Assay (Biochemical Assay)

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the recombinant VEGFR-2 enzyme. The inhibitory effect of a test compound is quantified by measuring the reduction in substrate phosphorylation. Luminescence-based ATP consumption assays, such as the Kinase-Glo® assay, are commonly employed.[10]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add test inhibitor (or vehicle control) prep_inhibitor->add_inhibitor prep_enzyme Prepare VEGFR-2 enzyme solution add_enzyme Initiate reaction by adding VEGFR-2 enzyme prep_enzyme->add_enzyme prep_mastermix Prepare Master Mix (Kinase buffer, ATP, Substrate) add_mastermix Add Master Mix to 96-well plate prep_mastermix->add_mastermix add_mastermix->add_inhibitor add_inhibitor->add_enzyme incubation Incubate at 30°C for 45 minutes add_enzyme->incubation add_adpglo Add ADP-Glo™ Reagent (stops reaction) incubation->add_adpglo add_detection Add Kinase Detection Reagent (generates light) add_adpglo->add_detection read_luminescence Read luminescence on a plate reader add_detection->read_luminescence

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, 500 µM ATP, and a suitable peptide substrate (e.g., Poly (Glu:Tyr, 4:1)).[10]

    • Dilute the recombinant human VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[10]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound to the 'Test Wells'.

    • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.

    • To initiate the reaction, add 20 µL of the diluted VEGFR-2 enzyme to the 'Test Wells' and 'Positive Control' wells. Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.[10]

    • Incubate the plate at 30°C for 45 minutes.[10]

  • Luminescence Detection (using Kinase-Glo® MAX):

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the 'Blank' reading from all other readings.

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the 'Positive Control'.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HUVEC Proliferation Assay (Cell-Based Assay)

This assay evaluates the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Principle: HUVECs are stimulated to proliferate with VEGF. The inhibitory effect of a test compound on this proliferation is quantified using methods such as the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.[3]

Workflow Diagram:

G cluster_seeding Cell Seeding & Starvation cluster_treatment Treatment cluster_mtt MTT Assay seed_cells Seed HUVECs in a 96-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells starve_cells Starve cells in low-serum medium adhere_cells->starve_cells prepare_treatment Prepare inhibitor dilutions and VEGF solution starve_cells->prepare_treatment add_treatment Add inhibitor and VEGF to respective wells prepare_treatment->add_treatment incubate_treatment Incubate for 48-72 hours add_treatment->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for a HUVEC proliferation assay using the MTT method.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial cell growth medium (EGM-2).

    • Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[11]

  • Cell Starvation and Treatment:

    • Starve the cells in a low-serum medium (e.g., 0.5-1% FBS) for 4-6 hours.[3]

    • Prepare serial dilutions of the test compound in the starvation medium.

    • Prepare a solution of VEGF-A (e.g., 20 ng/mL) in the same medium.[3]

    • Add the test compound at various concentrations to the wells, followed by the addition of VEGF-A. For control wells, add the vehicle (DMSO) and/or VEGF-A alone.

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

    • Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each concentration of the test compound relative to the VEGF-A-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the in vivo efficacy of a VEGFR-2 inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Workflow Diagram:

G cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis prepare_cells Prepare human tumor cell suspension implant_cells Subcutaneously inject cells into immunodeficient mice prepare_cells->implant_cells monitor_growth Monitor tumor growth until they reach a specified size implant_cells->monitor_growth randomize_mice Randomize mice into treatment and control groups monitor_growth->randomize_mice administer_drug Administer test compound (or vehicle) orally or IP randomize_mice->administer_drug measure_tumors Measure tumor volume regularly administer_drug->measure_tumors monitor_toxicity Monitor animal weight and health administer_drug->monitor_toxicity euthanize_mice Euthanize mice at predefined endpoint measure_tumors->euthanize_mice monitor_toxicity->euthanize_mice excise_tumors Excise and weigh tumors euthanize_mice->excise_tumors analyze_biomarkers Analyze tumors for biomarkers (e.g., MVD) excise_tumors->analyze_biomarkers

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Detailed Protocol:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

    • Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and vehicle control groups.

    • Administer the test compound at the desired dose and schedule (e.g., daily oral gavage).

    • The vehicle control group should receive the same vehicle used to formulate the test compound.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Conclusion

The landscape of VEGFR-2 inhibitors is populated with a diverse range of molecules, each with its unique profile of potency, selectivity, and clinical utility. While 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-645737) has shown promise in preclinical studies, a comprehensive and publicly available dataset for direct comparison with approved drugs remains elusive. The established inhibitors—Sorafenib, Sunitinib, Pazopanib, and Axitinib—serve as crucial benchmarks for any new entrant in this therapeutic space. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to conduct their own comparative analyses and contribute to the development of the next generation of anti-angiogenic therapies. Rigorous, standardized, and transparent reporting of experimental data will be paramount in advancing this critical area of oncology research.

References

Comparative Efficacy of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors in Oncology: A Focus on 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Derivatives in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Structure in Kinase Inhibition

The landscape of targeted cancer therapy has been significantly shaped by the development of small molecule kinase inhibitors.[1] Within this chemical space, the pyrrolo[2,1-f][2][3][4]triazine core has emerged as a promising scaffold for the design of potent and selective inhibitors of key oncogenic kinases.[1][5] This heterocyclic system is an integral component of several clinically evaluated and approved drugs, underscoring its importance in medicinal chemistry. This guide will provide a comparative analysis of the efficacy of a representative derivative, a hypothetical advanced lead compound designated as Compound X , a dual c-Met and VEGFR-2 inhibitor, against established therapies in relevant tumor models. For the purpose of this guide, Compound X is based on the promising preclinical data of pyrrolo[2,1-f][2][3][4]triazine derivatives reported in scientific literature.[6]

The chemical entity 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS 529508-54-1) serves as a key building block in the synthesis of these more complex and biologically active kinase inhibitors.[7][8][9] Its structural features are foundational to the development of compounds that can effectively target the ATP-binding sites of kinases involved in cancer progression.[7]

Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2 Signaling

Dysregulation of the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathways is a hallmark of many aggressive cancers, contributing to tumor growth, proliferation, invasion, and angiogenesis. Compound X, as a representative pyrrolo[2,1-f][2][3][4]triazine derivative, is designed to be a potent, ATP-competitive inhibitor of both c-Met and VEGFR-2 kinases.

The rationale behind dual inhibition lies in the potential for synergistic anti-tumor activity and the ability to overcome resistance mechanisms. By simultaneously blocking both pathways, Compound X can theoretically lead to a more profound and durable anti-cancer effect.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK activates VEGFR2->PI3K_AKT_mTOR activates PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC activates CompoundX Compound X (5-Methylpyrrolo[2,1-f]triazin-4(1H)-one derivative) CompoundX->cMet inhibits CompoundX->VEGFR2 inhibits Proliferation Proliferation & Survival PI3K_AKT_mTOR->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis & Metastasis PLC_PKC->Angiogenesis

Figure 1: Simplified signaling pathway of Compound X's dual inhibitory action on c-Met and VEGFR-2.

Comparative Efficacy Analysis: Compound X vs. Approved MET Inhibitors

The primary clinical indication for potent MET inhibitors is non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[2][3] Therefore, we will compare the preclinical profile of Compound X with the approved MET inhibitors, Tepotinib (Tepmetko®) and Capmatinib (Tabrecta®).[2][3][4][10][11][12][13][14][15]

Parameter Compound X (Hypothetical) Tepotinib Capmatinib
Target(s) c-Met, VEGFR-2c-Metc-Met
IC₅₀ (c-Met) 2.3 ± 0.1 nM[6]~1-4 nM~0.13-1.1 nM
IC₅₀ (VEGFR-2) 5.0 ± 0.5 nM[6]Not a primary targetNot a primary target
Tumor Model NSCLC (METex14), Gastric, GlioblastomaNSCLC (METex14)[2][10]NSCLC (METex14)[3][11]
Key Advantage Dual inhibition may address resistance and broader tumor types.Established clinical efficacy and safety profile.[2]First-in-class approved MET inhibitor for NSCLC with METex14.[3]
Potential Limitation Preclinical stage, safety profile to be determined.Potential for on-target side effects like peripheral edema.[2]Similar on-target side effects, including peripheral edema and nausea.[3]

Experimental Protocols for Preclinical Efficacy Assessment

To rigorously evaluate the anti-tumor activity of a novel pyrrolo[2,1-f]triazine derivative like Compound X, a series of well-defined preclinical experiments are essential.

In Vitro Cellular Proliferation Assay
  • Cell Lines: A panel of human cancer cell lines with known c-Met and VEGFR-2 expression levels (e.g., EBC-1 and Hs746T for MET-addicted NSCLC, HUVEC for VEGFR-2 activity).

  • Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of Compound X, a reference compound (e.g., Capmatinib), and a vehicle control for 72 hours.

  • Viability Assessment: Determine cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

  • Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line with high c-Met expression (e.g., Hs746T) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Compound X at various doses, positive control). Administer treatment orally once daily.

  • Efficacy Endpoints: Measure tumor volume and body weight twice weekly. The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples to assess target engagement by measuring the phosphorylation levels of c-Met and its downstream effectors via Western blot or immunohistochemistry.

Xenograft_Workflow Implantation Tumor Cell Implantation Growth Tumor Growth (100-150 mm³) Implantation->Growth Randomization Randomization Growth->Randomization Treatment Daily Oral Dosing (Vehicle, Compound X, Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Pharmacodynamics Monitoring->Endpoint

Figure 2: Standard workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

Derivatives of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one represent a highly promising class of kinase inhibitors with the potential for significant anti-tumor efficacy. The hypothetical Compound X, with its dual c-Met and VEGFR-2 inhibitory activity, illustrates the potential to address a broader range of tumor types and potentially overcome resistance to single-agent therapies. While approved MET inhibitors like Tepotinib and Capmatinib have demonstrated significant clinical benefit in NSCLC with MET exon 14 skipping mutations, the development of dual inhibitors from the pyrrolo[2,1-f]triazine scaffold warrants further investigation. Future studies should focus on comprehensive preclinical safety and pharmacokinetic profiling to advance these promising compounds toward clinical evaluation.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: Evaluating 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Derivatives Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets, particularly in oncology and immunology.[1][2] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases. The pyrrolo[2,1-f][3][4][5]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[6][7] This guide focuses on a representative derivative, 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one , exemplified by the well-characterized compound BMS-509744 , a potent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[8][9]

ITK is a non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling.[3][4][10] Its inhibition is a promising therapeutic strategy for T-cell mediated inflammatory diseases like asthma and autoimmune disorders.[11][12] However, the therapeutic success of any kinase inhibitor hinges not just on its on-target potency but critically on its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or diminished efficacy. Therefore, comprehensive cross-reactivity profiling against a diverse panel of kinases is a non-negotiable step in the preclinical development of any new chemical entity.

This guide provides an in-depth comparison of the selectivity profile of BMS-509744 against that of Dasatinib , a well-known multi-kinase inhibitor, to illustrate the spectrum of selectivity profiles encountered in drug discovery. We will detail the experimental methodologies, explain the rationale behind protocol choices, and present the data in a clear, comparative format to empower researchers in their own kinase inhibitor development programs.

Comparative Compound Profiles

Primary Compound: BMS-509744
  • Core Scaffold: 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

  • Primary Target: Interleukin-2 Inducible T-cell Kinase (ITK)

  • Mechanism of Action: ATP-competitive inhibitor. It binds to the ATP-binding site of the ITK kinase domain, preventing the phosphorylation of its substrates.

  • Reported Potency: IC50 of 19 nM against ITK in biochemical assays.[8][9]

  • Significance: High selectivity for ITK is desirable to modulate T-cell activity without broadly suppressing the immune system or causing off-target effects. Studies show it has over 200-fold selectivity against other Tec family kinases and over 30-fold selectivity against other tested protein kinases.[8]

Comparator Compound: Dasatinib
  • Primary Targets: BCR-ABL and Src family kinases.

  • Mechanism of Action: A type I ATP-competitive inhibitor that binds to the active conformation of multiple kinases.[13][14]

  • Significance: Dasatinib is an FDA-approved drug for chronic myeloid leukemia (CML).[14] Its clinical efficacy is attributed to its ability to inhibit multiple key oncogenic kinases. However, its promiscuity also contributes to a distinct side-effect profile. It serves as an excellent counterpoint to a selective inhibitor, highlighting how a broader inhibition profile can be therapeutically useful in certain contexts but undesirable in others.

Experimental Design: The Rationale for Kinase Panel Selection

A kinase panel for cross-reactivity profiling should be thoughtfully assembled to provide a comprehensive overview of a compound's selectivity. The panel should not be random but should cover diverse branches of the human kinome tree and include kinases that are frequently implicated in off-target toxicities.

For profiling an ITK inhibitor like BMS-509744, a well-designed panel would include:

  • Primary Target: ITK (for on-target potency confirmation).

  • Closely Related Kinases: Other Tec family members (e.g., BTK, TEC, RLK) to assess intra-family selectivity.

  • Key Tyrosine Kinases (TKs): Representatives from major TK families (e.g., SRC, ABL, EGFR, VEGFR2) that are common off-targets and associated with known toxicities.

  • Key Serine/Threonine Kinases (S/TKs): Representatives from major S/TK families (e.g., AURKA, CDK2, ROCK1) to ensure broad profiling across the kinome.

The following diagram illustrates the logical workflow for a comprehensive kinase profiling experiment.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Reaction_Setup Reaction Setup in Plate (Kinase + Compound) Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Aliquoting Kinase_Panel->Reaction_Setup Assay_Reagents Assay Reagent Preparation (ATP, Substrate, Buffer) Reaction_Init Reaction Initiation (Add ATP/Substrate Mix) Assay_Reagents->Reaction_Init Incubation_Pre Pre-incubation (10-30 min) Reaction_Setup->Incubation_Pre Incubation_Pre->Reaction_Init Incubation_Kinase Kinase Reaction (e.g., 60 min) Reaction_Init->Incubation_Kinase Reaction_Stop Reaction Termination & ADP Detection Incubation_Kinase->Reaction_Stop Data_Acq Luminescence Reading (Plate Reader) Reaction_Stop->Data_Acq Normalization Data Normalization (% Inhibition vs Controls) Data_Acq->Normalization IC50_Calc IC50 Curve Fitting (Dose-Response Analysis) Normalization->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile G TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Stimulation ITK_inactive ITK (Inactive) LCK->ITK_inactive Phosphorylates ITK_active ITK (Active) ITK_inactive->ITK_active Activates PLCG1 PLCγ1 ITK_active->PLCG1 Phosphorylates PLCG1_p p-PLCγ1 PLCG1->PLCG1_p Ca_flux Ca²⁺ Flux PLCG1_p->Ca_flux IL2 IL-2 Production Ca_flux->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Inhibitor BMS-509744 Inhibitor->ITK_active Inhibits

References

A Researcher's Guide to Confirming On-Target Effects of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor development, establishing the precise mechanism of action is paramount. For a compound like 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), unequivocally demonstrating its on-target effects is a critical step in preclinical validation.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging knockout (KO) models to rigorously validate the on-target activity of this compound.

The core principle of this approach is to compare the cellular response to 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in a parental (wild-type) cell line versus a derivative line where the target, p38 MAPK, has been genetically ablated.[6][7] If the compound's effects are genuinely mediated by p38 MAPK, its activity should be significantly diminished or altogether absent in the knockout cells.

The Central Role of p38 MAPK Signaling

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][8][9] Activation of p38 MAPK leads to the phosphorylation of a multitude of downstream substrates, influencing cellular processes such as inflammation, apoptosis, and cell differentiation.[10][11][12] As a therapeutic target, inhibition of p38 MAPK has been explored for a range of inflammatory diseases and cancers.[1][13]

Below is a simplified representation of the p38 MAPK signaling pathway:

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Stimuli->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK (Target) MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response

Caption: Simplified p38 MAPK signaling cascade.

Experimental Workflow for On-Target Validation

A systematic and well-controlled experimental plan is crucial for generating unambiguous results. The following workflow outlines the key stages for confirming the on-target effects of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

validation_workflow Start Start: Select Appropriate Cell Line CRISPR_KO Generate p38 MAPK KO Cell Line (CRISPR-Cas9) Start->CRISPR_KO Validation Validate Knockout (Sequencing & Western Blot) CRISPR_KO->Validation Comparative_Assays Comparative Assays: WT vs. KO Cells Validation->Comparative_Assays Phenotypic Phenotypic Assays (e.g., Cell Viability) Comparative_Assays->Phenotypic Biochemical Biochemical Assays (e.g., Phospho-Target Levels) Comparative_Assays->Biochemical Analysis Data Analysis & Interpretation Phenotypic->Analysis Biochemical->Analysis Conclusion Conclusion: Confirm On-Target Effect Analysis->Conclusion

Caption: Experimental workflow for on-target validation.

Part 1: Generation and Validation of a p38 MAPK Knockout Cell Line

The cornerstone of this validation strategy is a robustly characterized knockout cell line. The CRISPR-Cas9 system is the preferred method for its efficiency and precision.[14][15]

Detailed Protocol for CRISPR-Cas9 Mediated Knockout of p38 MAPK (MAPK14)

  • Cell Line Selection : Choose a cell line that expresses p38 MAPK and exhibits a measurable phenotype upon its inhibition. This could be a cancer cell line where p38 MAPK is implicated in survival or a cell line responsive to inflammatory stimuli.

  • sgRNA Design and Synthesis : Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the MAPK14 gene to maximize the likelihood of a frameshift mutation and subsequent nonsense-mediated decay.[15] Utilize online design tools to minimize off-target effects.

  • Transfection : Co-transfect the chosen cell line with a plasmid expressing Cas9 nuclease and the designed sgRNAs. Alternatively, deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex.

  • Single-Cell Cloning : After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening and Validation :

    • Genomic DNA Sequencing : For each clone, amplify the targeted genomic region by PCR and perform Sanger sequencing to identify insertions or deletions (indels).[16][17][18]

    • Western Blot Analysis : Confirm the complete absence of p38 MAPK protein expression in putative knockout clones.[19][20] This is a critical step to ensure a functional knockout at the protein level.[18]

Part 2: Comparative Analysis of Wild-Type vs. Knockout Cells

With validated wild-type (WT) and p38 MAPK KO cell lines, the next step is to perform comparative assays.

Phenotypic Assays

The objective here is to determine if the absence of p38 MAPK recapitulates the phenotypic effect of the inhibitor and confers resistance to it.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding : Seed both WT and p38 MAPK KO cells in 96-well plates at an appropriate density.

  • Compound Treatment : Treat the cells with a dose-response curve of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (e.g., 0.01 to 10 µM) for a predetermined duration (e.g., 72 hours).[21][22] Include a vehicle control (e.g., DMSO).

  • Viability Assessment : Measure cell viability using a standard method like MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[21]

  • Data Analysis : Calculate the IC50 value for each cell line.

Expected Outcome: The WT cells should exhibit a dose-dependent decrease in viability, while the p38 MAPK KO cells should be significantly less sensitive to the compound, resulting in a much higher IC50 value.

Biochemical Assays

These assays directly measure the compound's effect on the target and its downstream signaling pathway.

Protocol: Western Blot for Phospho-MAPKAPK2

MAPK-activated protein kinase 2 (MAPKAPK2) is a direct substrate of p38 MAPK.[10][23] Assessing its phosphorylation status is a reliable readout of p38 MAPK activity.

  • Cell Treatment : Plate WT and p38 MAPK KO cells. After reaching confluency, treat with a stimulating agent (e.g., anisomycin or TNF-α) to activate the p38 MAPK pathway, in the presence or absence of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one for a short duration (e.g., 30-60 minutes).

  • Cell Lysis : Prepare whole-cell lysates using a buffer containing protease and phosphatase inhibitors.

  • Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-MAPKAPK2 (Thr334), total MAPKAPK2, and p38 MAPK.

  • Analysis : Quantify the band intensities to determine the ratio of phosphorylated to total MAPKAPK2.

Expected Outcome: In WT cells, the stimulating agent should increase MAPKAPK2 phosphorylation, and this increase should be blocked by 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. In p38 MAPK KO cells, there should be no detectable basal or stimulated phosphorylation of MAPKAPK2.

Data Interpretation and Visualization

Table 1: Expected Comparative Data Summary

AssayWild-Type (WT) Cellsp38 MAPK KO CellsInterpretation
p38 MAPK Protein Expression PresentAbsentSuccessful knockout
Cell Viability (IC50) ~0.5 µM>10 µMKO confers resistance, indicating on-target effect
Phospho-MAPKAPK2 (Stimulated) HighAbsentPathway is inactive in KO cells
Phospho-MAPKAPK2 (Stimulated + Compound) LowAbsentCompound inhibits the pathway in WT cells

The logical relationship between the experimental arms can be visualized as follows:

logic_diagram cluster_wt Wild-Type Cells cluster_ko p38 MAPK KO Cells WT_Compound Compound Treatment WT_p38_Inhibition p38 MAPK Inhibited WT_Compound->WT_p38_Inhibition WT_Phenotype Phenotypic Effect (e.g., ↓ Viability) WT_p38_Inhibition->WT_Phenotype Conclusion Conclusion: On-Target Effect Confirmed WT_Phenotype->Conclusion KO_Compound Compound Treatment KO_p38_Absent p38 MAPK Absent KO_Compound->KO_p38_Absent KO_Phenotype No Phenotypic Effect (Viability Unchanged) KO_p38_Absent->KO_Phenotype KO_Phenotype->Conclusion

Caption: Logic of on-target effect confirmation.

Conclusion

The use of knockout models provides the most definitive evidence for the on-target activity of a small molecule inhibitor.[24][25][26][27][28] By demonstrating that the cellular effects of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one are contingent on the presence of its putative target, p38 MAPK, researchers can proceed with greater confidence in its mechanism of action. This rigorous validation is a cornerstone of building a compelling case for the therapeutic potential of any targeted agent.

References

Validating the Anti-Proliferative Potential of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative activity of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with demonstrated anti-cancer properties.[2][4][5] This document outlines a scientifically rigorous approach to characterize the efficacy of this specific analogue, compare it against established anti-proliferative agents, and elucidate its potential mechanism of action.

Introduction: The Promise of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a key component in a variety of potent kinase inhibitors, targeting critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[2][4][5] Derivatives of this scaffold have shown inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), c-Met, and Phosphatidylinositol 3-kinase (PI3K).[6][7][8] For instance, a derivative with a methyl group at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core has been identified as a potent VEGFR-2 inhibitor.[9] This precedent suggests that 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one holds significant promise as a novel anti-proliferative agent.

This guide will provide the necessary protocols to:

  • Determine the cytotoxic and anti-proliferative effects of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one on relevant cancer cell lines.

  • Compare its potency with established kinase inhibitors.

  • Assess its long-term impact on cancer cell clonogenicity.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one's anti-proliferative activity requires a multi-pronged approach. This involves the careful selection of cancer cell lines, appropriate comparator compounds, and a combination of short-term and long-term viability assays.

Selection of Cancer Cell Lines

The choice of cancer cell lines is critical and should be guided by the known targets of the broader pyrrolo[2,1-f]triazine class. We recommend a panel of cell lines with well-characterized genetic backgrounds, including those known to be sensitive to inhibitors of the VEGFR, c-Met, and PI3K pathways.

Table 1: Recommended Cancer Cell Lines for Initial Screening

Cell LineCancer TypeKey CharacteristicsRationale for Selection
HUVEC -Human Umbilical Vein Endothelial CellsHighly expresses VEGFR-2; ideal for assessing anti-angiogenic potential.
A549 Lung CarcinomaWild-type for many common oncogenesA common starting point for general cytotoxicity screening.
MCF-7 Breast CancerEstrogen receptor-positive, PIK3CA mutationTo investigate activity in a PI3K-pathway altered cancer.
PC-3 Prostate CancerPTEN-null, leading to PI3K pathway activationAn alternative model for PI3K-driven cancers.
HT-29 Colorectal CancerPIK3CA mutantAnother relevant model for PI3K pathway inhibition.
GTL-16 Gastric Carcinomac-Met amplifiedTo explore potential activity against c-Met driven cancers.
Comparator Compounds: Establishing a Benchmark

To contextualize the anti-proliferative activity of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, it is essential to include well-characterized inhibitors as positive controls.

Table 2: Suggested Comparator Compounds

CompoundPrimary Target(s)Rationale for Selection
Sorafenib VEGFR, PDGFR, RAF kinaseA clinically approved multi-kinase inhibitor with known anti-angiogenic and anti-proliferative effects.[10][11]
Alpelisib PI3KαA selective PI3K inhibitor, relevant for testing on PIK3CA-mutant cell lines.[8]
Crizotinib c-Met, ALKA dual inhibitor to assess activity against c-Met driven cancers.
Doxorubicin Topoisomerase IIA standard chemotherapeutic agent to provide a broad cytotoxic benchmark.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the anti-proliferative activity of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Short-Term Anti-Proliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Long-Term Anti-Proliferative Activity: Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[13] This assay provides insight into the long-term cytostatic or cytotoxic effects of a compound.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one and comparator compounds for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, compound-free medium.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed, changing the medium every 2-3 days.

  • Colony Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Visualizing the Workflow and Potential Mechanisms

Diagrams can effectively illustrate the experimental workflow and the potential signaling pathways that 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one might inhibit.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HUVEC, MCF-7) MTT_Assay MTT Assay (Short-term Viability) Cell_Culture->MTT_Assay Colony_Formation Colony Formation Assay (Long-term Proliferation) Cell_Culture->Colony_Formation Compound_Prep 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one & Comparators Compound_Prep->MTT_Assay Compound_Prep->Colony_Formation IC50 IC50 Determination MTT_Assay->IC50 Clonogenic_Survival Clonogenic Survival Analysis Colony_Formation->Clonogenic_Survival Kinase_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one Compound->VEGFR2 Inhibition? Compound->cMet Inhibition? Compound->PI3K Inhibition?

References

A Comparative Guide to the Pharmacokinetic Profiles of Novel Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

In the landscape of modern drug discovery, the pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure, particularly in the development of targeted kinase inhibitors.[1][2] Its unique chemical architecture offers a versatile platform for designing potent and selective therapeutic agents against a range of diseases, most notably cancer. However, the journey from a potent molecule in a test tube to an effective medicine hinges critically on its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of distinct pyrrolo[2,1-f]triazine derivatives, supported by experimental data from preclinical studies. By dissecting the causal relationships between chemical structure and pharmacokinetic behavior, we aim to equip researchers and drug development professionals with the insights needed to navigate the complexities of optimizing this promising class of molecules.

The Significance of Pharmacokinetics in Pyrrolo[2,1-f]triazine Drug Development

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic properties. For orally administered drugs, such as many pyrrolo[2,1-f]triazine kinase inhibitors, achieving adequate oral bioavailability is a primary hurdle. This is influenced by factors like aqueous solubility, intestinal permeability, and first-pass metabolism. Once absorbed, the drug's distribution to the target tissues, its metabolic stability, and its rate of clearance collectively determine the duration and intensity of its therapeutic effect. A suboptimal pharmacokinetic profile can lead to insufficient target engagement, off-target toxicities, or an impractical dosing regimen, ultimately resulting in clinical failure. Therefore, a thorough understanding and early optimization of ADME properties are paramount in the development of pyrrolo[2,1-f]triazine-based therapeutics.

Comparative Pharmacokinetic Profiles of Representative Pyrrolo[2,1-f]triazine Derivatives

To illustrate the impact of structural modifications on the pharmacokinetic profiles of pyrrolo[2,1-f]triazine derivatives, we will compare two distinct compounds that have been evaluated in preclinical rat models: KBP-7018 , a novel selective tyrosine kinase inhibitor, and Compound 8l , a dual inhibitor of EGFR and HER2.

Data Summary

The following table summarizes the key pharmacokinetic parameters of KBP-7018 and Compound 8l in rats, providing a snapshot of their in vivo behavior.

ParameterKBP-7018Compound 8l
Dose (mg/kg) 5 (IV), 5 (PO)20 (PO)
Cmax (ng/mL) -1350
Tmax (h) -1.0
AUC (ng·h/mL) 1480 (IV), 1010 (PO)4860
t1/2 (h) 1.3 (IV), 4.8 (PO)3.0
CL (L/h/kg) 0.83 (blood)-
Vss (L/kg) 1.38 (blood)-
Oral Bioavailability (F%) 68%-

Data for KBP-7018 sourced from Huang et al. (2015).[3] Data for Compound 8l sourced from Fink et al. (2011).[4]

Analysis and Interpretation

KBP-7018 demonstrates promising drug-like properties. With an oral bioavailability of 68% in rats, it is well-absorbed orally.[3] The blood clearance is estimated to be approximately 30% of the liver blood flow, suggesting moderate metabolic clearance.[3] A volume of distribution of 1.38 L/kg indicates that the compound distributes into tissues beyond the bloodstream. The oral half-life of 4.8 hours suggests that a once or twice daily dosing regimen could be achievable in humans.[3]

Compound 8l , a dual EGFR and HER2 inhibitor, also exhibits good oral absorption, reaching a high maximum plasma concentration (Cmax) of 1350 ng/mL within 1 hour (Tmax) after a 20 mg/kg oral dose.[4] The area under the curve (AUC), a measure of total drug exposure, is substantial at 4860 ng·h/mL. Its half-life of 3.0 hours is indicative of a moderate duration of action.[4]

Comparative Insights: While a direct comparison of oral bioavailability is not possible due to the lack of intravenous data for Compound 8l in the available literature, both compounds display favorable oral pharmacokinetic profiles. KBP-7018's high bioavailability at a lower dose is noteworthy. The structural differences between these two molecules, particularly the substitutions on the pyrrolo[2,1-f]triazine core, are responsible for these distinct pharmacokinetic behaviors. This underscores the importance of strategic chemical modifications to fine-tune the ADME properties of drug candidates.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a typical oral and intravenous pharmacokinetic study in rats, based on established practices.

I. Animal Husbandry and Preparation
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: For oral dosing studies, fast the animals overnight (approximately 12 hours) before drug administration to minimize the effect of food on absorption. Water should be available ad libitum.

II. Drug Formulation and Administration
  • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline, to achieve the desired concentration for a slow bolus injection.

  • Oral (PO) Formulation: Formulate the test compound as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Dose Administration:

    • IV: Administer the drug solution via a lateral tail vein.

    • PO: Administer the drug formulation by oral gavage using a suitable gavage needle.

III. Blood Sampling
  • Sampling Time Points: A typical sampling schedule for an oral study might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For an IV study, earlier time points are crucial: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Blood Collection: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

IV. Bioanalysis by LC-MS/MS
  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation by adding a volume of cold acetonitrile (often containing an internal standard) to a specific volume of plasma.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the drug in the plasma samples.

    • The method should be specific, sensitive, accurate, and precise over the expected concentration range.

    • Key parameters to optimize include the chromatographic column, mobile phase composition, flow rate, and mass spectrometer settings (e.g., ion source parameters, precursor-product ion transitions).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the drug in the unknown plasma samples.

V. Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin® to determine the key pharmacokinetic parameters.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Permeation Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Drug Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Tissues Tissues (Site of Action) Systemic_Circulation->Tissues Kidneys Kidneys Systemic_Circulation->Kidneys Urine Urine Kidneys->Urine IV_Admin Intravenous Administration IV_Admin->Systemic_Circulation

Caption: General workflow of drug Absorption, Distribution, Metabolism, and Excretion (ADME).

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The case studies of KBP-7018 and Compound 8l highlight that favorable pharmacokinetic profiles are achievable within this chemical class, and that strategic medicinal chemistry efforts can effectively address ADME challenges.

For researchers in this field, a key takeaway is the imperative of early and integrated pharmacokinetic evaluation. Structure-activity relationships (SAR) should be expanded to include structure-pharmacokinetic relationships (SPR) to guide the design of molecules with not only high potency but also desirable drug-like properties. Future research should focus on developing a deeper mechanistic understanding of how specific structural features of pyrrolo[2,1-f]triazine derivatives influence their interaction with metabolic enzymes and transporters, which will further enable the rational design of superior drug candidates.

References

A Researcher's Guide to Assessing the PI3K Alpha Selectivity of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical nexus for drug development.[1] Dysregulation of this pathway, particularly through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a frequent driver of tumorigenesis in a variety of solid tumors.[2] Consequently, the development of potent and selective inhibitors of PI3Kα is a paramount objective for oncological research. This guide provides a comprehensive framework for assessing the selectivity of a novel pyrrolo[2,1-f]triazine-based compound, 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one, for PI3Kα.

While specific inhibitory data for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one is not extensively available in the public domain, the pyrrolo[2,1-f][3][4]triazine scaffold has been identified as a promising core for kinase inhibitors. This guide will therefore serve as a practical, protocol-driven resource for researchers aiming to characterize the PI3Kα selectivity of this, or any, novel small molecule inhibitor. We will detail the requisite biochemical and cellular assays, explain the rationale behind experimental choices, and provide a comparative context using well-characterized PI3Kα inhibitors.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Isoform Selectivity

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] The Class I PI3Ks, comprising the α, β, γ, and δ isoforms, are heterodimeric enzymes composed of a catalytic and a regulatory subunit. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[6] The rationale for developing isoform-selective inhibitors lies in mitigating off-target toxicities. For instance, inhibition of other isoforms can lead to adverse effects, underscoring the importance of a precise selectivity profile for any clinical candidate.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one (Test Compound) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade and the putative inhibitory action of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one on PI3K.

Comparative Landscape of PI3Kα-Selective Inhibitors

To contextualize the assessment of our target compound, it is instructive to review the selectivity profiles of established PI3Kα inhibitors. These compounds provide a benchmark for potency and isoform specificity.

Compound Name (Brand Name)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (β/α)Selectivity (γ/α)Selectivity (δ/α)
5-Methylpyrrolo[2,1-f]triazin-4(1H)-one To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Alpelisib (Piqray®)4.6[8]1200[2]290[2]250[2]~261x~63x~54x
Taselisib (GDC-0032)0.29 (Ki)[9]9.1 (Ki)[10]0.97 (Ki)[9]0.12 (Ki)[9]~31x~3.3x~0.4x
Serabelisib (TAK-117)154500[2]13900[2]1900[2]~300x~927x~127x

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Ki represents the inhibition constant.

Experimental Protocols for Assessing PI3Kα Selectivity

A robust assessment of inhibitor selectivity necessitates a multi-pronged approach, beginning with in vitro biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity in a physiological context.

Part 1: In Vitro Biochemical Kinase Assays

The initial step is to determine the half-maximal inhibitory concentration (IC50) of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one against a panel of purified PI3K isoforms (α, β, γ, and δ). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are a common and reliable method.[11]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PI3K Isoforms (α, β, γ, δ) - Substrate (PIP2) - ATP - Test Compound Dilutions Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate_Kinase Incubate at Room Temperature (e.g., 60 min) Dispense->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Detection Incubate in Dark (e.g., 40 min) Add_ADP_Glo->Incubate_Detection Read_Plate Read Plate on Luminometer Incubate_Detection->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro biochemical kinase assay to determine IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one in DMSO, followed by dilution in the appropriate kinase assay buffer.

    • Prepare solutions of purified recombinant PI3K isoforms (α, β, γ, and δ), the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.

  • Assay Plate Setup:

    • In a 384-well plate, add the diluted test compound or vehicle (DMSO) control.

    • Add the PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, such as ADP-Glo™.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the vehicle control and plot the results as a function of inhibitor concentration.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Part 2: Cellular Assays for On-Target Activity

Following the determination of in vitro potency, it is crucial to confirm that the compound inhibits the PI3K pathway within a cellular context. This is typically achieved by measuring the phosphorylation of downstream effectors, such as AKT, using Western blotting.[5]

Principle: Activation of PI3K leads to the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).[12] A potent and selective PI3Kα inhibitor should reduce the levels of phosphorylated AKT (p-AKT) in cancer cell lines with a constitutively active PI3Kα pathway (e.g., those with PIK3CA mutations) at concentrations comparable to its biochemical IC50.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Select appropriate cancer cell lines. For PI3Kα selectivity, it is advisable to use a cell line with a known PIK3CA mutation (e.g., MCF-7, T47D) and a wild-type cell line for comparison.

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one for a specified duration (e.g., 2-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-AKT and total AKT.

    • Normalize the p-AKT signal to the total AKT signal to account for any variations in protein levels.

    • Compare the levels of p-AKT in treated cells to the vehicle control to determine the extent of pathway inhibition.

Concluding Remarks

The systematic approach outlined in this guide provides a robust framework for the initial characterization of 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one as a PI3Kα-selective inhibitor. By combining rigorous in vitro biochemical assays with confirmatory cell-based pathway analysis, researchers can generate a comprehensive selectivity profile. This data is essential for making informed decisions about the further development of this and other novel kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Comparative Docking of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrrolo[2,1-f]triazine inhibitors. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring that the described workflow is not only reproducible but also self-validating. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate kinase inhibitor discovery.

Introduction: The Rise of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged" scaffold in medicinal chemistry, particularly in the domain of kinase inhibition.[1][2] Its rigid, planar structure effectively mimics the hinge-binding motif of ATP, making it an ideal template for developing potent and selective kinase inhibitors.[4] This scaffold is a core component of several clinically relevant molecules, demonstrating its therapeutic potential against a range of diseases, primarily cancer.[1][5]

Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand to a protein target.[6][7] When applied comparatively, it allows for the rapid, cost-effective evaluation of structure-activity relationships (SAR) within a chemical series and enables the benchmarking of novel scaffolds against established inhibitors. This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis, as our model system to compare a series of hypothetical pyrrolo[2,1-f]triazine inhibitors.[8]

Foundational Concepts: Designing a Trustworthy Docking Study

A successful docking study is built on a foundation of careful planning and an understanding of the system's biology. The choices made before the first command is ever executed are paramount to generating meaningful data.

The "Why" of Target Selection: VEGFR-2

VEGFR-2 was selected for this guide due to several key factors:

  • Therapeutic Relevance: It is a well-validated target in oncology, and its inhibition is a clinically proven anti-angiogenic strategy.[8]

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of VEGFR-2 in complex with various inhibitors, which is critical for validating the docking protocol.

  • Known Pyrrolotriazine Interactions: The literature documents the successful targeting of VEGFR-2 by pyrrolo[2,1-f]triazine-based compounds, providing a basis for expected binding modes.[1][4][8] Specifically, these inhibitors often form crucial hydrogen bonds with the hinge region of the kinase, notably with the backbone of Cys919.[1]

The Logic of Ligand Selection

A comparative study requires a thoughtfully curated set of ligands:

  • Reference Ligand (P2T-Ref): A known pyrrolo[2,1-f]triazine inhibitor of VEGFR-2, ideally one whose co-crystal structure with the target is available. This ligand is the cornerstone of our validation protocol.

  • Test Ligands (P2T-Analog1, P2T-Analog2): Novel or hypothetical analogs of the reference compound. These are designed to probe the SAR. For instance, modifying a substituent group to explore a new pocket or enhance hydrogen bonding.

  • Alternative Scaffold (Quin-Comp): A well-characterized, non-pyrrolotriazine VEGFR-2 inhibitor (e.g., a quinazoline-based compound). This allows for a cross-scaffold comparison, benchmarking the performance of our series against a different chemical class.

The Rationale for Protocol Validation

Trust in docking results is not assumed; it is earned through rigorous validation.[9] The most common and effective method is "redocking."[10][11] This involves extracting the co-crystallized ligand from the protein's binding site and then docking it back in. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[10][11] This step is non-negotiable for a scientifically sound study.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a complete comparative docking workflow. Each step is accompanied by an explanation of its importance, reflecting the decision-making process of an experienced computational scientist.

G cluster_prep Phase 1: System Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation PDB 1. Fetch Protein Structure (e.g., PDB ID: 4ASD) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Ligands 3. Prepare Ligands (2D to 3D, assign charges) Grid 4. Define Binding Site (Grid Box Generation) Redock 5. Redock Co-crystallized Ligand (P2T-Ref) Grid->Redock RMSD 6. Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision DockAnalogs 7. Dock Test Ligands (P2T-Analogs & Quin-Comp) Decision->DockAnalogs Proceed AnalyzeScores 8. Compare Docking Scores (Binding Energy) DockAnalogs->AnalyzeScores AnalyzePoses 9. Visualize Binding Poses & Key Interactions AnalyzeScores->AnalyzePoses SAR 10. Derive SAR & Hypotheses AnalyzePoses->SAR G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization VEGFR2->Dimer P2T_Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Autophos Autophosphorylation (Kinase Activation) P2T_Inhibitor->Autophos Blocks Dimer->Autophos PLCg PLCγ Autophos->PLCg Activates PI3K PI3K Autophos->PI3K Activates Ras Ras/Raf/MEK/ERK Pathway Autophos->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Ras->Proliferation Ras->Migration Ras->Survival

References

Safety Operating Guide

Comprehensive Disposal Protocol for 5-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Comprehensive Disposal Protocol for 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

A Guide for Laboratory Professionals

This document provides a detailed, safety-first protocol for the proper disposal of 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one (CAS No: 529508-54-1). As a nitrogen-containing heterocyclic compound, this chemical is a valuable intermediate in the synthesis of potential antiviral and anticancer agents, particularly kinase inhibitors.[4] Adherence to correct disposal procedures is not only a matter of regulatory compliance but is fundamental to ensuring personnel safety and environmental stewardship. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary operational plans and the scientific rationale behind them.

Hazard Profile and Essential Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. The Globally Harmonized System (GHS) classification for 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one provides the foundational data for our risk assessment.[1]

Table 1: GHS Hazard Classification for 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one [1][5]

Hazard ClassHazard CodeStatementGHS Pictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07 (Exclamation Mark)

Expert Interpretation: The "Warning" signal word associated with this compound underscores that while it is not acutely fatal, it poses significant health risks upon exposure.[1] The oral toxicity (H302) means that ingestion of even small quantities can be harmful, making it critical to prevent dust formation and avoid hand-to-mouth contact.[1][6][7] The skin and eye irritation classifications (H315, H319) necessitate the mandatory use of appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as direct contact can cause inflammation and damage.[1][2][5] Finally, potential respiratory irritation (H335) requires that all handling of the solid material be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of airborne particles.[1][2][6]

The Core Disposal Directive: Mandated Professional Disposal

Given its GHS hazard profile and its nature as a synthetic organic intermediate, 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one must be disposed of as hazardous chemical waste. In-lab neutralization or disposal via standard drains is strictly prohibited. The rationale for this directive is threefold:

  • Undefined Environmental Impact: The ecotoxicity of this compound is not well-characterized. Releasing it into waterways could have unknown adverse effects on aquatic life and ecosystems.[8]

  • Chemical Reactivity: While incompatible with strong oxidizing agents, acids, and bases, the full range of its hazardous reactions is not known.[3] Attempting to neutralize the compound without established protocols could lead to unforeseen and dangerous reactions.

  • Regulatory Compliance: National and local regulations (e.g., EPA in the United States) mandate that laboratory chemicals with this hazard profile be managed by licensed hazardous waste disposal facilities.[3][8]

Procedural Guide: From the Laboratory Bench to Final Pickup

This section provides a step-by-step workflow for the safe collection and storage of 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one waste pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and cost-effective waste management.

  • Designate a Waste Stream: Dedicate a specific waste container for "Non-halogenated Solid Organic Waste." Do not mix this compound with halogenated solvents, heavy metals, or aqueous waste.

  • Collect Waste at the Source: Place a designated, labeled container in the fume hood or on the bench where the work is being performed. This minimizes the risk of cross-contamination and encourages immediate, proper disposal.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should be placed in the same solid waste container.

Step 2: Containerization and Labeling

Clear and accurate labeling prevents dangerous chemical mixing and ensures compliance.

  • Select an Appropriate Container: Use a chemically compatible, sealable container (e.g., a wide-mouth polyethylene jar for solids). Ensure the container is in good condition with no cracks or leaks.

  • Affix a Hazardous Waste Label: As soon as you designate the container for waste, label it with your institution's official hazardous waste tag.

  • Complete the Label: Clearly write the full chemical name, "5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one," and its CAS number, 529508-54-1.[1][9] List all other components in the container, if any. Keep a running total of the approximate amount of waste added.

Step 3: Temporary On-Site Storage
  • Secure the Container: Always keep the waste container tightly closed when not actively adding waste to it.[2][8]

  • Storage Location: Store the sealed container in a designated, well-ventilated satellite accumulation area. This should be a secondary containment bin away from incompatible materials.[7][8]

  • Await Pickup: Follow your institution's procedures for requesting a waste pickup from the EHS office.

Protocol for Managing Spills and Decontamination

Accidents happen; a clear plan minimizes risk.

  • Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[2][5] If there is a risk of dust generation, respiratory protection is required.[6]

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.[5] Avoid creating dust.[5][6]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the cleaning materials into the same solid waste container.

  • Dispose of Contaminated PPE: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste container.[6] Wash hands thoroughly with soap and water.[3]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for handling different forms of waste associated with 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.

GstartIdentify Waste Type(5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one)bulkBulk / Unused Solid orSolutions with Compoundstart->bulk  Solid or Solution WastespillSpill Debris orContaminated Labware/PPEstart->spill  Contaminated MaterialscontainerEmpty Original Containerstart->container  Empty Reagent Bottlecollect_solidCollect in a compatible,sealed container.bulk->collect_solidspill->collect_solidrinseTriple rinse with a suitablesolvent (e.g., Acetone, Ethanol).container->rinselabel_wasteLabel as Hazardous Waste:'Non-Halogenated Organic Solid'List full chemical name and CAS.collect_solid->label_wastestoreStore in designatedsatellite accumulation area.label_waste->storearrange_pickupArrange for pickup byEHS / Licensed Contractor.store->arrange_pickuprinsateCollect all rinsate as'Hazardous Liquid Waste'.rinse->rinsatedispose_containerDeface original label.Dispose of rinsed containerper institutional policy.rinse->dispose_containerrinsate->label_wasteLabel as Liquid Waste

Caption: Decision workflow for proper waste stream management.

Personal protective equipment for handling 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

This guide provides essential, field-proven safety protocols and operational plans for the handling and disposal of 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the critical reasoning behind each safety recommendation, ensuring a culture of proactive safety and scientific integrity within the laboratory.

Hazard Analysis: Understanding the Intrinsic Risks

5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one is a heterocyclic compound with specific health hazards that dictate the required level of personal protective equipment (PPE). A thorough understanding of these risks is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for these hazards.[1]

GHS Hazard Classifications:

Hazard Code Classification Nature of Hazard
H302 Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][4]
H315 Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]
H319 Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1]
H335 Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][5]

| H317 | Skin Sensitization (Sub-category 1B) | May cause an allergic skin reaction.[4][6] |

The causality is clear: the compound's ability to irritate skin and eyes, cause respiratory issues, and induce allergic reactions upon contact necessitates a multi-layered PPE strategy. The oral toxicity underscores the importance of preventing ingestion through contaminated hands or surfaces.

Core Directive: Multi-Barrier Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a scientifically-backed decision to create effective barriers between the researcher and the chemical hazard. For 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, the following multi-barrier approach is mandatory.

Eye and Face Protection: The First Line of Defense

Given the severe eye irritation risk (H319), robust eye and face protection is non-negotiable.

  • Primary Protection: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times when handling the compound.[2][7][8] These goggles provide a seal around the eyes, protecting against splashes and airborne dust.

  • Secondary Barrier: When handling larger quantities (>1 liter) or performing operations with a high risk of splashing or aerosolization (e.g., sonication, vortexing), a full-face shield must be worn over the chemical splash goggles.[7][9] A face shield alone does not provide adequate protection and must always be paired with goggles.[7]

Hand Protection: Preventing Dermal Absorption and Irritation

To mitigate the risks of skin irritation (H315) and potential allergic reaction (H317), proper glove selection and technique are critical.

  • Glove Specifications: Nitrile gloves are the standard recommendation. They must be disposable, powder-free (as powder can absorb hazardous materials), and satisfy EU Directive 89/686/EEC and the EN 374 standard.[2][5][10]

  • Protocol:

    • Inspect: Always inspect gloves for tears or punctures before use.[2][6]

    • Double Gloving: For prolonged handling or when working with concentrated solutions, consider wearing two pairs of nitrile gloves.

    • Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

    • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[6]

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][6][8]

Body Protection: Shielding Against Contamination

Protecting the skin from accidental contact is crucial. Standard laboratory attire is insufficient.

  • Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned.[7] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Full Body Suit: In situations involving large quantities or significant potential for dust or aerosol generation, a complete chemical protective suit may be necessary to ensure no skin is exposed.[9]

  • Footwear: Closed-toe shoes are mandatory. No open-toed shoes or sandals are permitted in the laboratory.[7] Shoe covers should be used when there is a risk of spills.[10]

Respiratory Protection: Engineering Controls and Respirators

The risk of respiratory tract irritation (H335) must be managed primarily through engineering controls.

  • Primary Control: All handling of 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one powder or solutions must be conducted within a certified chemical fume hood or other appropriate local exhaust ventilation system.[2][5][8]

  • Secondary Control: If engineering controls are insufficient or during certain high-risk procedures (e.g., cleaning up a large spill), respiratory protection is required. A NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter is the minimum requirement for nuisance dust exposure.[9] For higher-risk scenarios, consult with your institution's Environmental Health and Safety (EHS) department for a specific respirator recommendation.

Operational Plan: A Step-by-Step Protocol

A disciplined, procedural approach to PPE usage minimizes the risk of error and exposure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Start: Handling 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CheckQuantity Small Scale (<1L) or Large Scale? Start->CheckQuantity CheckAerosol Potential for Aerosol/Dust? CheckQuantity->CheckAerosol BasePPE Baseline PPE: - Nitrile Gloves - Lab Coat - Goggles CheckQuantity->BasePPE Small Scale EnhancedPPE Enhanced PPE: - Baseline PPE - Face Shield CheckQuantity->EnhancedPPE Large Scale CheckAerosol->EnhancedPPE Low MaxPPE Maximum PPE: - Enhanced PPE - Respirator - Chemical Suit CheckAerosol->MaxPPE High End Safe Handling BasePPE->End Proceed EnhancedPPE->End Proceed MaxPPE->End Proceed caption PPE Selection Logic Diagram

Caption: PPE Selection Logic Diagram

Protocol for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don lab coat and/or chemical suit.

  • Respiratory Protection: If required, don respirator. Perform a seal check.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using the proper technique to avoid touching the outside.

  • Face/Eye Protection: Remove face shield (if used), followed by goggles, from the back.

  • Body Protection: Remove lab coat or suit, turning it inside out as you remove it.

  • Respiratory Protection: Remove respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency & Disposal Protocols

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][8][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

  • Chemical Waste: All unused or waste 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, including contaminated solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, suits, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.[2] Do not place it in the regular trash.

  • Vendor Disposal: Arrange for the disposal of all hazardous waste through a licensed hazardous material disposal company.[2] Ensure all federal, state, and local regulations are strictly followed.[2] Do not empty any material into drains.[5]

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Chemical Excess/Waste Chemical LiquidWaste Liquid Hazardous Waste Container Chemical->LiquidWaste PPE Contaminated PPE (Gloves, etc.) SolidWaste Solid Hazardous Waste Container PPE->SolidWaste Glassware Contaminated Glassware Sharps Sharps Container Glassware->Sharps Vendor Licensed Hazardous Waste Disposal Vendor SolidWaste->Vendor LiquidWaste->Vendor Sharps->Vendor caption Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.